molecular formula C9H16ClNO B1587217 2-chloro-N-(cyclohexylmethyl)acetamide CAS No. 40914-11-2

2-chloro-N-(cyclohexylmethyl)acetamide

Cat. No.: B1587217
CAS No.: 40914-11-2
M. Wt: 189.68 g/mol
InChI Key: XCBFUXBNWGQTOD-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclohexylmethyl)acetamide is a useful research compound. Its molecular formula is C9H16ClNO and its molecular weight is 189.68 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(cyclohexylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBFUXBNWGQTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368422
Record name 2-chloro-N-(cyclohexylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40914-11-2
Record name 2-chloro-N-(cyclohexylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-chloro-N-(cyclohexylmethyl)acetamide CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-chloro-N-(cyclohexylmethyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes its chemical properties, synthesis protocols, potential applications, and critical safety data into a practical resource.

Core Chemical Identity

This compound is a monosubstituted acetamide featuring a cyclohexylmethyl group attached to the nitrogen atom. Its structure combines a reactive chloroacetyl group, a common building block in organic synthesis, with a bulky, lipophilic cyclohexylmethyl moiety. This unique combination makes it a valuable intermediate in the synthesis of more complex target molecules in the pharmaceutical and agrochemical sectors.[1]

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

  • CAS Number : 40914-11-2[1][2]

Physicochemical and Structural Properties

The physical and chemical properties of a compound are critical for designing synthetic routes, purification strategies, and formulation protocols. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₆ClNO[2]
Molecular Weight 189.68 g/mol [2]
Physical Form Solid, White to off-white[2]
Melting Point 84 - 84.5 °C[2]
Boiling Point 337.5 ± 25.0 °C (Predicted)[2]
Density 1.066 ± 0.06 g/cm³ (Predicted)[2]
pKa 14.26 ± 0.46 (Predicted)[2]
InChI Key XCBFUXBNWGQTOD-UHFFFAOYSA-N
Canonical SMILES ClCC(=O)NCC1CCCCC1[1]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution. This standard amidation reaction involves the acylation of (cyclohexyl)methanamine with chloroacetyl chloride. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton yields the final amide product.

Synthesis_Workflow cluster_reactants Reactants Amine (Cyclohexyl)methanamine Reaction Nucleophilic Acyl Substitution (Solvent: Acetonitrile) Amine->Reaction AcylChloride Chloroacetyl Chloride AcylChloride->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Formation Byproduct HCl Reaction->Byproduct Elimination Product This compound Intermediate->Product Collapse & Proton Transfer

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory Protocol

Disclaimer: The following protocol is a generalized procedure adapted from the synthesis of a closely related analog, 2-chloro-N-cyclohexylacetamide, and should be optimized for the specific target molecule.[3]

Materials:

  • (Cyclohexyl)methanamine

  • Chloroacetyl chloride

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • 1.2 M Hydrochloric acid (aq.)

  • 1 M Sodium carbonate (aq.)

  • Magnesium sulfate (anhydrous)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chloroacetyl chloride (1.0 equivalent) in anhydrous acetonitrile.

  • Amine Addition: In a separate vessel, dissolve (cyclohexyl)methanamine (2.1 equivalents, the excess acts as a base to neutralize the HCl byproduct) in anhydrous acetonitrile.

  • Acylation: Cool the stirred solution of acyl chloride to approximately 15°C using an ice bath. Add the amine solution dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 20°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up & Extraction: Dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1.2 M HCl (aq.) and 1 M Na₂CO₃ (aq.).

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final product as a solid.

Applications and Research Significance

This compound is primarily utilized as a versatile intermediate in synthetic organic chemistry.[1] Its bifunctional nature—a reactive chlorine atom for nucleophilic substitution and an amide linkage—allows for its incorporation into a wide array of larger, more complex molecules.

  • Pharmaceutical Intermediates: It serves as a scaffold for building potential active pharmaceutical ingredients (APIs). The chloroacetamide moiety is a known pharmacophore and can be used to introduce alkylating groups into target structures.[1]

  • Agrochemical Synthesis: The broader class of N-substituted chloroacetamides has been extensively studied and used as herbicides.[4] This compound can act as a precursor for developing new herbicidal agents.

  • Fine and Specialty Chemicals: It is used as a building block in the synthesis of fine chemicals, including potential dye intermediates.[1]

The general class of 2-chloro-N-alkyl/aryl acetamides has demonstrated notable antimicrobial, antifungal, and disinfectant properties, suggesting a potential avenue for future research and application of this specific molecule.[4]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The available data indicates it is a hazardous substance.

GHS Hazard Classification
Hazard ClassGHS PictogramSignal WordHazard StatementSource(s)
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed
Acute Toxicity, DermalGHS07WarningH312: Harmful in contact with skin
Acute Toxicity, InhalationGHS07WarningH332: Harmful if inhaled
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection: Wear impervious, chemically resistant gloves (e.g., nitrile rubber) and protective clothing.

  • Respiratory Protection: If dust or aerosols are generated, use a full-face respirator with an appropriate particulate filter.[5]

  • General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[5]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[5]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is between 2-8°C.[2]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound (CAS: 40914-11-2) is a valuable chemical intermediate with a well-defined property profile. Its straightforward synthesis via nucleophilic acyl substitution and its bifunctional reactivity make it a key building block in the pharmaceutical, agrochemical, and fine chemical industries. While its direct applications are as a precursor, the known biological activities of the broader chloroacetamide class suggest potential for future discovery. Strict adherence to safety and handling protocols is essential due to its acute toxicity.

References

2-chloro-N-(cyclohexylmethyl)acetamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-chloro-N-(cyclohexylmethyl)acetamide

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's fundamental properties, synthesis, analytical characterization, applications, and safety protocols. The information is presented to not only detail procedures but also to provide insights into the rationale behind them, ensuring both scientific integrity and practical applicability.

Chemical Identity and Physicochemical Properties

Correct identification is paramount in chemical research. The compound of interest is This compound , distinguished by a cyclohexylmethyl group attached to the nitrogen of a chloroacetamide moiety. It is crucial to differentiate it from similar structures such as 2-chloro-N-cyclohexylacetamide or other derivatives, which possess different molecular weights and properties.

The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
Molecular Weight 189.68 g/mol [1][2][3]
CAS Number 40914-11-2[1][4][5]
Molecular Formula C₉H₁₆ClNO[2][3]
Physical Form Solid, White to off-white[1][3]
Melting Point 84-84.5 °C[2][3]
Boiling Point 337.5 ± 25.0 °C (Predicted)[2][3]
IUPAC Name This compound[5]
SMILES String O=C(CCl)NCC1CCCCC1
InChI Key XCBFUXBNWGQTOD-UHFFFAOYSA-N[1]

Synthesis Protocol: Amidation of Cyclohexanemethanamine

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of chloroacetyl chloride with cyclohexanemethanamine. This standard amidation reaction is widely employed for its efficiency and directness.

Rationale of Experimental Design

The choice of reactants and conditions is dictated by the mechanism of the reaction. Cyclohexanemethanamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is often carried out in the presence of a base or an excess of the amine to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The use of an aprotic solvent like acetonitrile is common to dissolve the reactants without participating in the reaction.

General Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A Dissolve Chloroacetyl Chloride in Acetonitrile B Add Cyclohexanemethanamine Solution Dropwise at ~15°C A->B C Stir at Room Temperature (1-2 hours) B->C D Dilute with Ethyl Acetate C->D Reaction Completion E Wash with aq. HCl D->E F Wash with aq. Na₂CO₃ E->F G Dry Organic Layer (e.g., MgSO₄) F->G H Concentrate via Rotary Evaporation G->H I Recrystallization (Optional) H->I Yields Crude Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for N-substituted chloroacetamide synthesis.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chloroacetyl chloride (1.0 equivalent) in acetonitrile (e.g., 10 mL per 10 mmol). Cool the solution to approximately 15°C using an ice bath.

  • Amine Addition: Dissolve cyclohexanemethanamine (2.1 equivalents) in acetonitrile (e.g., 10 mL per 21 mmol). Add this solution dropwise to the stirred chloroacetyl chloride solution over 15-20 minutes, maintaining the temperature below 20°C. The excess amine acts as a scavenger for the HCl generated.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (to remove excess amine) and 1 M sodium carbonate solution (to remove any remaining acid).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as white crystals.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Analysis MethodExpected OutcomePurpose
Melting Point Sharp range around 84-84.5 °CPurity assessment
¹H NMR Peaks corresponding to cyclohexyl, methylene, and amide protonsStructural confirmation
¹³C NMR Signals for carbonyl and aliphatic carbonsStructural confirmation
Mass Spectrometry Molecular ion peak corresponding to 189.68 m/zMolecular weight verification
FTIR Spectroscopy Characteristic peaks for N-H stretch, C=O stretch, C-Cl stretchFunctional group identification
HPLC Single major peakPurity assessment (>97%)[1]

SynHet offers analysis of this compound by methods including LCMS, GCMS, HPLC, NMR, and FTIR upon request.[5]

Applications and Research Significance

This compound serves as a key building block in organic synthesis. Its utility stems from the two reactive sites: the electrophilic carbon attached to the chlorine atom, which is susceptible to nucleophilic substitution, and the amide functionality.

  • Pharmaceutical Intermediates: It is primarily used in the synthesis of more complex molecules with potential biological activity.[5] The N-substituted chloroacetamide motif is present in various bioactive compounds.

  • Agrochemical Research: Halogenated acetamides have been investigated for their potential as antimicrobial agents, including herbicides and fungicides.[7] Research has explored various N-substituted chloroacetamide derivatives for these applications.[7]

  • Fine and Medicinal Chemistry: The compound is a valuable reagent for introducing the N-(cyclohexylmethyl)acetamido group into target molecules during multi-step synthetic campaigns.[5]

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards.

Hazard Identification

The compound is classified as harmful and requires careful handling.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

  • Signal Word: Warning.[1]

  • Pictogram: GHS07 (Exclamation mark).[1]

Recommended Safety Precautions

The following workflow outlines the essential safety measures for handling this compound.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage cluster_spill Accidental Release PPE_Nodes Safety Goggles with Side-Shields Impervious Lab Coat Nitrile Gloves A Work in a Fume Hood PPE_Nodes->A B Avoid Dust Formation A->B C Prevent Contact with Skin & Eyes B->C D Do Not Eat, Drink, or Smoke C->D Store Store in a Tightly Closed Container Well-Ventilated Place Recommended: 2-8°C D->Store Spill Avoid Breathing Dust Wear Self-Contained Breathing Apparatus Use Dry Chemical or CO₂ Extinguisher for Fires

Caption: Essential safety and handling workflow for this compound.

Always consult the full Safety Data Sheet (SDS) before use.[1][4] In case of exposure, follow standard first-aid measures, such as moving to fresh air upon inhalation, rinsing skin and eyes with plenty of water, and seeking immediate medical attention if swallowed.[4]

References

An In-depth Technical Guide to 2-chloro-N-(cyclohexylmethyl)acetamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-chloro-N-(cyclohexylmethyl)acetamide, a reactive chemical intermediate with significant potential in synthetic chemistry and drug discovery. We will delve into its core chemical and physical properties, established synthetic protocols, reactivity profile, and safety considerations. The insights provided are geared towards researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical application guidance.

Core Compound Identification and Physicochemical Properties

This compound belongs to the class of α-haloacetamides, which are characterized by a reactive carbon-chlorine bond adjacent to an amide carbonyl group. This structural feature makes it a valuable electrophilic building block in organic synthesis. Its identity and key physical properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 40914-11-2[1][2]
Molecular Formula C₉H₁₆ClNO[3]
Molecular Weight 189.68 g/mol [2][3]
Appearance White to off-white solid[2][3]
Physical Form Solid[2]
Melting Point 84-84.5 °C[3]
Boiling Point 337.5 ± 25.0 °C (Predicted)[3]
Density 1.066 ± 0.06 g/cm³ (Predicted)[3]
SMILES String ClCC(=O)NCC1CCCCC1[1]
InChI Key XCBFUXBNWGQTOD-UHFFFAOYSA-N[2]

Synthesis and Purification: A Validated Protocol

The primary and most efficient synthesis of this compound is achieved through the nucleophilic acyl substitution of chloroacetyl chloride with (cyclohexyl)methanamine. The amine's nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is typically used to quench the HCl byproduct generated during the reaction.

Causality in Experimental Design

The choice of an appropriate solvent and base is critical. Aprotic solvents like acetonitrile or tetrahydrofuran (THF) are preferred to avoid side reactions with the reactive chloroacetyl chloride.[4] A non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is employed to prevent it from competing with the primary amine in attacking the acyl chloride.[5] The reaction is often initiated at a reduced temperature (e.g., 0-15 °C) to control the exothermic nature of the acylation and minimize potential side reactions.[4][5]

Experimental Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification R1 (Cyclohexyl)methanamine Mix Combine Amine, Solvent, Base R1->Mix R2 Chloroacetyl Chloride Add Add Chloroacetyl Chloride (Dropwise at 0-15°C) R2->Add S Aprotic Solvent (e.g., Acetonitrile) S->Mix B Base (e.g., Triethylamine) B->Mix Mix->Add Stir Stir at Room Temperature (1-3 hours) Add->Stir Dilute Dilute with Ethyl Acetate Stir->Dilute Wash_Acid Wash with aq. HCl Dilute->Wash_Acid Wash_Base Wash with aq. Na₂CO₃ Wash_Acid->Wash_Base Dry Dry (e.g., MgSO₄) & Filter Wash_Base->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product This compound Concentrate->Product

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a synthesized representation of standard procedures for N-acylation.[4][5]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (cyclohexyl)methanamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetonitrile (approx. 10 mL per 10 mmol of amine).

  • Reaction: Cool the solution to 0-15 °C using an ice bath. Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, ensuring the temperature remains below 20 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Chemical Reactivity and Mechanistic Insights

The chemical utility of this compound is dominated by the reactivity of the C-Cl bond. The chlorine atom is a good leaving group, and the adjacent electron-withdrawing carbonyl group activates the α-carbon for nucleophilic substitution.

Nucleophilic Substitution (Sₙ2 Reaction)

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[6] This reactivity is fundamental to its application as an alkylating agent.

  • Nitrogen Nucleophiles: Reacts with primary and secondary amines to form diamine derivatives.

  • Oxygen Nucleophiles: Reacts with alcohols or phenols under basic conditions to form ethers.

  • Sulfur Nucleophiles: Particularly reactive with thiols (e.g., cysteine residues in proteins) to form stable thioether bonds. This is a common strategy in covalent drug design.

Mechanism of Action Diagram

Caption: Mechanism of nucleophilic substitution at the α-carbon.

Applications in Drug Discovery and Chemical Biology

The ability of this compound to act as an alkylating agent makes it a valuable tool and intermediate in pharmaceutical and biological research.

Intermediate for Biologically Active Molecules

Chloroacetamide derivatives are precursors in the synthesis of various pharmacologically active compounds, including herbicides, antifungals, and disinfectants.[6][7] The reactive "handle" allows for the straightforward introduction of the N-(cyclohexylmethyl)acetamide moiety into more complex molecular scaffolds.

Covalent Probes and Inhibitors

The specific reactivity towards soft nucleophiles like cysteine's thiol group makes this compound and its analogs ideal candidates for designing covalent inhibitors. In drug development, targeting a specific cysteine residue within a protein can lead to highly potent and selective drugs with prolonged duration of action.

Protocol: Evaluating Covalent Modification of Glutathione

This protocol provides a framework for assessing the reactivity of this compound with a model biological thiol, glutathione (GSH).

  • Materials: this compound, Glutathione (GSH), Phosphate buffer (100 mM, pH 7.4), Acetonitrile (ACN), LC-MS system.

  • Stock Solutions: Prepare a 10 mM stock solution of the test compound in ACN. Prepare a 10 mM stock solution of GSH in phosphate buffer.

  • Reaction: In a microcentrifuge tube, combine 490 µL of phosphate buffer and 5 µL of the GSH stock solution (final concentration: 100 µM). Initiate the reaction by adding 5 µL of the test compound stock solution (final concentration: 100 µM).

  • Incubation: Incubate the reaction mixture at 37 °C. Take aliquots (e.g., 50 µL) at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching & Analysis: Immediately quench the reaction in each aliquot by adding an equal volume of cold ACN containing 0.1% formic acid. Centrifuge to precipitate any salts, and analyze the supernatant by LC-MS.

  • Data Interpretation: Monitor the disappearance of the GSH mass peak (m/z) and the appearance of the new mass peak corresponding to the GSH-adduct. The rate of adduct formation provides a quantitative measure of the compound's reactivity. This self-validating system confirms reactivity through direct observation of reactant consumption and product formation.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care.

  • Hazard Classification: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2] It carries the GHS07 "Exclamation mark" pictogram, with a "Warning" signal word.[2]

  • Hazard Statements (H-codes): H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[2]

  • Precautionary Statements (P-codes): P260 (Do not breathe dust), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place.[3][9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a versatile and reactive chemical intermediate. Its well-defined synthesis, predictable reactivity centered on nucleophilic substitution, and utility as a covalent modifying agent make it a valuable compound for synthetic chemists and drug discovery scientists. Understanding its properties and handling requirements is essential for its safe and effective application in the laboratory.

References

A Guide to the Structural Elucidation of 2-chloro-N-(cyclohexylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-chloro-N-(cyclohexylmethyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the rationale behind the analytical choices and the synergistic interplay of data from various spectroscopic and chromatographic methods to unequivocally confirm the molecule's structure.

Introduction and Synthesis Context

This compound, with the chemical formula C₉H₁₆ClNO, is a secondary amide that serves as a valuable intermediate in organic synthesis.[1][2] Its structure combines a reactive chloromethyl group, a central acetamide linkage, and a non-polar cyclohexylmethyl moiety. Understanding its precise structure is paramount for its application in the synthesis of more complex molecules, potentially in the fields of medicinal chemistry and materials science.[2][3]

A common synthetic route to this compound involves the acylation of (cyclohexyl)methanamine with 2-chloroacetyl chloride.[4] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride, with a subsequent loss of hydrogen chloride to form the stable amide bond. Verifying the successful formation of the target compound and ensuring the absence of starting materials or side-products necessitates a robust analytical workflow.

Analytical Workflow: A Multi-faceted Approach

The definitive confirmation of the this compound structure relies on a synergistic combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

G cluster_0 Initial Analysis & Purification cluster_1 Spectroscopic Confirmation Synthesis Product Synthesis Product LC-MS / GC-MS LC-MS / GC-MS Synthesis Product->LC-MS / GC-MS Injection Purity Assessment Purity Assessment LC-MS / GC-MS->Purity Assessment Molecular Ion (m/z) Molecular Ion (m/z) LC-MS / GC-MS->Molecular Ion (m/z) Structure Elucidation Structure Elucidation Molecular Ion (m/z)->Structure Elucidation Purified Sample Purified Sample Mass Spec Mass Spec Purified Sample->Mass Spec IR Spec IR Spec Purified Sample->IR Spec NMR Spec NMR Spec Purified Sample->NMR Spec Isotopic Pattern Isotopic Pattern Mass Spec->Isotopic Pattern Functional Groups Functional Groups IR Spec->Functional Groups Connectivity (¹H, ¹³C) Connectivity (¹H, ¹³C) NMR Spec->Connectivity (¹H, ¹³C) Isotopic Pattern->Structure Elucidation Functional Groups->Structure Elucidation Connectivity (¹H, ¹³C)->Structure Elucidation

Caption: Workflow for the Structure Elucidation of this compound.

Chromatographic Analysis: Purity and Molecular Weight

Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Rationale: These hyphenated techniques are ideal for separating the target compound from any unreacted starting materials or by-products while simultaneously providing an initial mass-to-charge ratio (m/z).[5][6] Given the potential for thermal degradation of chlorinated compounds, LC-MS is often a preferred method.[7]

Experimental Protocol (LC-MS)
  • Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the crude reaction product in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

Expected Outcome: A major peak in the chromatogram at a specific retention time, indicating a purified compound. The mass spectrum associated with this peak will show the protonated molecular ion [M+H]⁺.

Mass Spectrometry (MS): Elemental Composition

Rationale: High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental formula. Furthermore, the isotopic distribution pattern is definitive for the presence of certain elements, notably chlorine.[8]

Expected Results: The molecular weight of C₉H₁₆ClNO is 189.68 g/mol .[1] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[9][10] This results in a characteristic pattern for the molecular ion peak (M⁺).

  • M⁺ Peak: An ion cluster will be observed. The first peak, corresponding to the molecule containing ³⁵Cl, will appear at m/z ≈ 189.

  • [M+2]⁺ Peak: A second peak, corresponding to the molecule containing ³⁷Cl, will appear at m/z ≈ 191.

  • Intensity Ratio: The relative intensity of the M⁺ peak to the [M+2]⁺ peak will be approximately 3:1.[11] This is a hallmark signature of a molecule containing a single chlorine atom.

IonExpected m/z (for C₉H₁₆³⁵ClNO)Expected m/z (for C₉H₁₆³⁷ClNO)Relative Intensity
[M]⁺ ~189~191~3:1
[M+H]⁺ (ESI) ~190~192~3:1
[M+Na]⁺ (ESI) ~212~214~3:1

Infrared (IR) Spectroscopy: Functional Group Identification

Rationale: IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[12] For this compound, we expect to see characteristic absorptions for the secondary amide and the alkyl halide.

Experimental Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
~3300N-H StretchSecondary AmideStrong to medium, sharp peak.[13][14]
2925, 2850C-H Stretch (sp³)Cyclohexyl, CH₂Strong, sharp peaks.
~1640C=O Stretch (Amide I)Secondary AmideStrong, sharp peak.[15]
~1550N-H Bend (Amide II)Secondary AmideMedium to strong, sharp peak.[13]
~700-800C-Cl StretchAlkyl ChlorideMedium to weak peak in the fingerprint region.

The presence of strong bands around 3300 cm⁻¹, 1640 cm⁻¹, and 1550 cm⁻¹ provides compelling evidence for the secondary amide group, confirming the success of the acylation reaction.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR shows the number and type of carbon atoms.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR - Expected Spectrum (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.0-6.5Broad Singlet1HN-H The amide proton is deshielded and often appears as a broad signal due to quadrupole broadening by the ¹⁴N nucleus.[16][17]
~4.05Singlet2HCl-CH₂ -C=OProtons are deshielded by the adjacent chlorine atom and carbonyl group. No adjacent protons to couple with.
~3.15Triplet2HC=O-NH-CH₂ -CyclohexylProtons are adjacent to the nitrogen and the cyclohexyl methine proton. Coupling to the N-H proton may be observed.
~1.6-1.8Multiplet6HCyclohexyl protons (axial & equatorial)Complex multiplet for the various protons on the cyclohexyl ring.
~0.9-1.3Multiplet5HCyclohexyl protons (axial & equatorial)Complex multiplet for the remaining protons on the cyclohexyl ring.
¹³C NMR - Expected Spectrum (in CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~166C =O (Amide)Carbonyl carbons in amides are typically found in this downfield region.[18]
~48NH-C H₂-CyclohexylMethylene carbon attached to the nitrogen.
~43Cl-C H₂Methylene carbon attached to the highly electronegative chlorine atom.
~38C H-CH₂ (Cyclohexyl)Methine carbon of the cyclohexyl ring.
~30Cyclohexyl CarbonsMethylene carbons of the cyclohexyl ring.
~26Cyclohexyl CarbonsMethylene carbons of the cyclohexyl ring.
~25Cyclohexyl CarbonsMethylene carbons of the cyclohexyl ring.

The combination of ¹H and ¹³C NMR data allows for the complete mapping of the molecule's backbone, confirming the connectivity of the chloromethyl, acetamide, and cyclohexylmethyl fragments.

Safety and Handling

This compound is classified as an acute oral toxicant.[19] As with many chloroacetamide derivatives, it should be handled with care.[20][21]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[22]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[23]

  • Storage: Store in a tightly closed container in a cool, dry place.[23]

Conclusion

The structural elucidation of this compound is a clear demonstration of modern analytical chemistry principles. No single technique is sufficient on its own. However, by logically integrating the data from mass spectrometry (confirming molecular formula and chlorine presence), IR spectroscopy (identifying key functional groups), and NMR spectroscopy (mapping the precise atom-to-atom connectivity), a definitive and validated structure can be assigned with a high degree of confidence. This systematic approach ensures scientific integrity and is fundamental to the progression of research and development in the chemical sciences.

References

A Spectroscopic Guide to 2-chloro-N-(cyclohexylmethyl)acetamide: Unveiling Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-chloro-N-(cyclohexylmethyl)acetamide, a valuable intermediate in synthetic organic chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. By explaining the causality behind experimental choices and grounding the analysis in established principles, this guide aims to be a self-validating resource for the structural elucidation of this compound and related compounds.

Molecular Context and Synthetic Considerations

This compound (CAS No: 40914-11-2) possesses a molecular formula of C₉H₁₆ClNO and a molecular weight of 189.68 g/mol .[2][3] Its structure features a central acetamide functional group, with a chloro substituent on the acetyl methyl group and a cyclohexylmethyl group attached to the nitrogen atom.

A common synthetic route to N-substituted chloroacetamides involves the reaction of an amine with chloroacetyl chloride.[4] In the case of this compound, this would involve the reaction of cyclohexanemethanamine with chloroacetyl chloride. Understanding the synthesis is crucial as it informs potential impurities, such as unreacted starting materials or side-products, which could be observed in the analytical spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as its residual peaks should not overlap with signals from the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound and data from analogous compounds[6], the following proton signals are predicted:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.5-7.0Broad Singlet1HNH The amide proton is typically broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on concentration and solvent.
~4.05Singlet2HCl-CH₂ -C=OThe methylene protons adjacent to the chlorine and carbonyl group are deshielded and appear as a singlet.
~3.15Triplet (or Doublet of Doublets)2HN-CH₂ -cyclohexylThese methylene protons are adjacent to the nitrogen and the cyclohexyl ring. They will be split by the adjacent methine proton of the cyclohexyl group and potentially the amide proton.
~1.6-1.8Multiplet5HCyclohexyl protons (axial and equatorial)The protons on the cyclohexyl ring will have complex splitting patterns and will overlap in this region.
~0.9-1.3Multiplet6HCyclohexyl protons (axial and equatorial)The remaining protons of the cyclohexyl ring will appear in the more upfield region.

dot graph "H_NMR_Structure" { layout=neato; node [shape=none, fontsize=10, fontcolor="#202124"]; edge [fontsize=10]; a [label="Cl-CH2-C(=O)NH-CH2-Cyclohexyl"];

} caption: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~166C =OThe carbonyl carbon of the amide is significantly deshielded.
~42Cl-C H₂The carbon atom attached to the electronegative chlorine atom is shifted downfield.
~48N-C H₂The carbon adjacent to the nitrogen is also deshielded.
~38C H-cyclohexylThe methine carbon of the cyclohexyl ring.
~30Cyclohexyl C H₂Methylene carbons of the cyclohexyl ring.
~26Cyclohexyl C H₂Methylene carbons of the cyclohexyl ring.
~25Cyclohexyl C H₂Methylene carbons of the cyclohexyl ring.

dot graph "C13_NMR_Structure" { layout=neato; node [shape=none, fontsize=10, fontcolor="#202124"]; edge [fontsize=10]; a [label="Cl-CH2-C(=O)NH-CH2-Cyclohexyl"];

} caption: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Sample Preparation

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.

  • ATR-FTIR: A small amount of the solid is placed directly on the ATR crystal. This is a simple and fast method.

  • KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

Interpreting the IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch (Amide)
~2920, ~2850StrongC-H Stretch (Aliphatic)
~1650StrongC=O Stretch (Amide I band)
~1550StrongN-H Bend (Amide II band)
~750MediumC-Cl Stretch

The presence of a strong absorption around 1650 cm⁻¹ (Amide I) and 1550 cm⁻¹ (Amide II) is highly indicative of the secondary amide functionality.[7] The broadness of the N-H stretch around 3300 cm⁻¹ suggests hydrogen bonding in the solid state.

dot graph "IR_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; a [label="Solid Sample"]; b [label="ATR Crystal or KBr Pellet"]; c [label="FTIR Spectrometer"]; d [label="IR Spectrum"]; a -> b -> c -> d; } caption: Workflow for obtaining an IR spectrum of a solid sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for small molecules. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum

The mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions.

m/zAssignment
189/191[M]⁺ (Molecular Ion)
154[M - Cl]⁺
98[C₆H₁₁CH₂NH]⁺
82[C₆H₁₀]⁺
77[CH₂Cl]⁺

A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks at m/z 189 and 191 with a relative intensity ratio of approximately 3:1. This isotopic signature is a strong indicator of the presence of one chlorine atom in the molecule.

dot graph "MS_Fragmentation" { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; a [label="[C9H16ClNO]+.\nm/z = 189/191"]; b [label="[C9H16NO]+.\nm/z = 154"]; c [label="[C7H14N]+.\nm/z = 98"]; d [label="[C6H10]+.\nm/z = 82"]; a -> b [label="- .Cl"]; a -> c [label="- .CH2Cl"]; c -> d [label="- .CH2NH"]; } caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of analytical techniques for the unambiguous structural confirmation of this compound. The predicted spectroscopic data presented in this guide, grounded in fundamental principles and comparisons with analogous structures, offers a robust framework for researchers to interpret their experimental findings. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, leading to confident structural elucidation and purity assessment.

References

A Comprehensive Technical Guide to the Synthesis of 2-chloro-N-(cyclohexylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of 2-chloro-N-(cyclohexylmethyl)acetamide (CAS No. 40914-11-2), a valuable chemical intermediate.[1] Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and provide a robust, self-validating protocol for laboratory application.

Introduction and Strategic Overview

This compound belongs to the class of N-substituted chloroacetamides, which are critical building blocks in organic synthesis.[2] The reactivity of the C-Cl bond makes these compounds versatile precursors for a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents and other biologically active compounds like herbicides and fungicides.[2][3][4][5]

The primary synthetic route, and the focus of this guide, is the acylation of cyclohexanemethanamine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions. The core principle involves the nucleophilic attack of the primary amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the acyl chloride. A base is integral to the process, serving to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a well-established two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nitrogen atom of cyclohexanemethanamine attacks the carbonyl carbon of chloroacetyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., triethylamine or another molecule of the starting amine) to yield the final, neutral this compound product and the hydrochloride salt of the base.

Reaction_Mechanism Figure 1: Reaction Mechanism for Amide Formation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_NH2 Cyclohexanemethanamine (Nucleophile) R_COCl Chloroacetyl Chloride (Electrophile) Intermediate [Tetrahedral Intermediate] R_NH2->Intermediate Nucleophilic Attack R_COCl->Intermediate Product This compound Intermediate->Product Elimination of Cl- HCl HCl Base Base (e.g., Et3N) HCl->Base Neutralization

Figure 1: Reaction Mechanism for Amide Formation

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. The described workup and purification steps are chosen to systematically remove unreacted starting materials and byproducts, ensuring a high-purity final product.

Materials and Reagents

Quantitative data for the synthesis is summarized below. Using a slight excess of the acylating agent ensures the complete conversion of the primary amine.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
CyclohexanemethanamineC₇H₁₅N113.205.00 g44.171.0
Chloroacetyl ChlorideC₂H₂Cl₂O112.945.48 g (3.7 mL)48.591.1
Triethylamine (TEA)C₆H₁₅N101.196.70 g (9.2 mL)66.251.5
Dichloromethane (DCM)CH₂Cl₂84.93~100 mL--
1 M Hydrochloric AcidHCl36.46~50 mL--
Saturated NaHCO₃NaHCO₃84.01~50 mL--
Saturated NaCl (Brine)NaCl58.44~50 mL--
Anhydrous MgSO₄MgSO₄120.37~5 g--
Equipment
  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (addition funnel)

  • Ice-water bath

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Synthesis Workflow

The following workflow outlines the complete process from reaction setup to product isolation.

Experimental_Workflow Figure 2: Experimental Synthesis Workflow A 1. Setup Dissolve cyclohexanemethanamine and TEA in DCM in a flask. B 2. Cooling Cool the flask to 0-5 °C using an ice bath. A->B Exothermic Control C 3. Addition Add chloroacetyl chloride dropwise via dropping funnel. (Maintain T < 10 °C) B->C Slow Addition D 4. Reaction Remove ice bath. Stir at room temperature for 2-4 hours. C->D Reaction Completion E 5. Workup: Quench & Wash - Transfer to separatory funnel. - Wash with 1M HCl. - Wash with sat. NaHCO₃. - Wash with Brine. D->E Purification Start F 6. Drying & Concentration - Dry organic layer over MgSO₄. - Filter to remove drying agent. - Evaporate solvent via rotovap. E->F Isolate Organic Phase G 7. Purification Recrystallize the crude solid from a suitable solvent (e.g., ethanol). F->G Crude Product Obtained H 8. Final Product Filter, wash with cold solvent, and dry the purified crystals under vacuum. G->H High Purity Product

Figure 2: Experimental Synthesis Workflow

Procedure:

  • Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexanemethanamine (1.0 eq) and triethylamine (1.5 eq) in 80 mL of dichloromethane (DCM). The use of triethylamine is crucial; it acts as an acid scavenger, preventing the protonation of the valuable starting amine.[2][7]

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C. This cooling step is critical to manage the exothermic nature of the acylation reaction and to minimize potential side reactions.[2][8]

  • Dropwise Addition: Add a solution of chloroacetyl chloride (1.1 eq) in 20 mL of DCM to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-45 minutes. The causality here is paramount: a slow addition rate is essential to maintain the internal temperature below 10 °C, preventing thermal decomposition and ensuring a clean reaction profile.[2][9]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC).[4][10]

  • Aqueous Workup: Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer with 50 mL of 1 M HCl. This step removes the excess triethylamine and any remaining unreacted cyclohexanemethanamine by converting them into their water-soluble hydrochloride salts.

    • Next, wash with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

    • Finally, wash with 50 mL of saturated sodium chloride (brine) solution to remove the bulk of the water from the organic layer.[10]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which is typically a solid.

  • Purification: Purify the crude solid by recrystallization. A common solvent for this class of compounds is ethanol.[4] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum to obtain the final product, this compound.

Product Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. The expected data are summarized below.

Analysis TechniqueExpected Results
Physical Appearance White to off-white solid[11]
Melting Point 84-84.5 °C[11]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~6.0-6.5 (broad s, 1H, NH ), 4.05 (s, 2H, Cl-CH ₂), 3.15 (t, 2H, N-CH ₂), 0.9-1.8 (m, 11H, cyclohexyl protons). (Note: Shifts are estimated based on similar structures[10])
IR Spectroscopy (KBr, cm⁻¹)~3300 (N-H stretch), ~2925, 2850 (C-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~750 (C-Cl stretch).[4]
Mass Spectrometry (EI)m/z: [M]⁺ at ~189.68, [M+2]⁺ isotopic peak for Cl.

Critical Safety Considerations

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents.

  • Chloroacetyl Chloride (CAS 79-04-9): This substance is highly toxic, corrosive, and a potent lachrymator (tear-producing agent).[12][13] It reacts violently with water, including moisture in the air, to produce toxic and corrosive gases like HCl and phosgene.[12][14]

    • Handling: Always handle chloroacetyl chloride in a certified chemical fume hood.[15] Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[13][14]

    • Spills: In case of a spill, evacuate the area. Do not use water. Neutralize small spills with a dry absorbent material like sand or sodium bicarbonate.[12]

    • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][15] For inhalation, move the individual to fresh air at once.[13]

  • Cyclohexanemethanamine: This is a corrosive amine. Avoid contact with skin and eyes.

  • Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. Handle in a well-ventilated area.

Conclusion

The synthesis of this compound via the acylation of cyclohexanemethanamine is a robust and efficient method that provides high yields of a pure product. The success of this synthesis hinges on a clear understanding of the underlying reaction mechanism, careful control of reaction conditions—particularly temperature—and a systematic workup and purification strategy. By adhering to the detailed protocol and rigorous safety precautions outlined in this guide, researchers can reliably produce this key chemical intermediate for further application in synthetic and medicinal chemistry.

References

A Technical Guide to the Starting Materials for the Synthesis of 2-chloro-N-(cyclohexylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the requisite starting materials and synthetic strategy for the preparation of 2-chloro-N-(cyclohexylmethyl)acetamide, a key intermediate in various chemical manufacturing processes. The synthesis is predicated on the nucleophilic acyl substitution between cyclohexanemethanamine and chloroacetyl chloride. This document elucidates the chemical rationale behind the selection of these precursors, details their critical physicochemical properties, outlines a robust experimental protocol, and addresses essential safety and handling considerations. The underlying reaction mechanism is also explored to provide a comprehensive understanding for process optimization and scale-up.

Introduction and Retrosynthetic Analysis

This compound (CAS No: 40914-11-2) belongs to the α-chloroacetamide class of compounds.[1] These molecules are valuable synthetic intermediates, prized for the reactive carbon-chlorine bond which allows for facile nucleophilic substitution, making them ideal building blocks for constructing more complex molecular architectures in the pharmaceutical and agrochemical industries.[2][3]

A logical retrosynthetic disconnection of the target molecule breaks the amide bond, identifying the two primary starting materials: a nucleophilic amine and an electrophilic acyl chloride. This straightforward analysis points to the most efficient and industrially viable synthetic route.

G TM This compound SM1 Cyclohexanemethanamine TM->SM1 Amide Disconnection SM2 Chloroacetyl Chloride TM->SM2 Amide Disconnection G cluster_workflow Synthetic Workflow Setup 1. Dissolve Amine & Base in Solvent Cooling 2. Cool to 0-5 °C Setup->Cooling Addition 3. Add Acyl Chloride (dropwise) Cooling->Addition Reaction 4. Stir at Room Temp Addition->Reaction Quench 5. Quench with Water Reaction->Quench Purify 6. Filter & Recrystallize Quench->Purify

References

biological activity of N-substituted acetamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-Substituted Acetamides

Abstract

The N-substituted acetamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for the development of a vast array of biologically active agents.[1] Its prevalence is rooted in the chemical stability of the amide bond and the remarkable synthetic accessibility that allows for extensive structural diversification. This guide provides a comprehensive exploration of the diverse biological activities exhibited by N-substituted acetamides, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will examine key therapeutic areas where these compounds have shown significant promise, including their roles as anticonvulsant, anti-inflammatory, anticancer, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this important class of molecules.

Introduction: The Acetamide Moiety in Drug Design

The acetamide group (-NHC(O)CH₃) is a fundamental functional group found in numerous pharmaceuticals and natural products.[1] The N-substituted variant, where a substituent replaces one of the hydrogens on the nitrogen atom, offers a critical point for molecular modification. This substitution pattern profoundly influences the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic behavior, including its ability to cross biological membranes, bind to specific targets, and exert a therapeutic effect. The strategic design of the N-substituent is therefore a key element in optimizing the potency, selectivity, and overall drug-like properties of acetamide-based therapeutic candidates.

General Synthetic Strategy

A common and efficient method for synthesizing N-substituted acetamides involves the acylation of a primary or secondary amine with an acetylating agent, such as chloroacetyl chloride. This is often followed by a subsequent nucleophilic substitution reaction if further complexity is desired.[1]

G

Caption: General two-step synthesis workflow for N-substituted acetamides.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures stemming from excessive neuronal excitability.[2] N-substituted acetamides have emerged as a promising class of anticonvulsant agents. Their mechanism often involves modulating the activity of voltage-gated ion channels, which are critical for regulating neuronal firing.[3]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

A primary mechanism for many anticonvulsant drugs is the blockade of voltage-gated sodium channels (VGSCs).[4] These channels are responsible for the rapid depolarization phase of an action potential. By binding to the channel, N-substituted acetamide derivatives can stabilize its inactivated state, thereby reducing the neuron's ability to fire at high frequencies, a hallmark of seizure activity.[3][4] This action effectively dampens the spread of seizure discharges throughout the brain.

G

Caption: Blockade of VGSCs by N-substituted acetamides reduces hyperexcitability.

Structure-Activity Relationship (SAR) Insights

Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown that the nature of substituents on the anilide moiety is crucial for activity. For instance, trifluoromethyl-substituted anilides demonstrated higher anticonvulsant potency compared to their chloro-substituted counterparts in the maximal electroshock (MES) seizure model.[2] The presence of a phenylpiperazine fragment often contributes to a delayed onset but prolonged duration of action.[2] This highlights the importance of the N-substituent in modulating both potency and pharmacokinetic profile.

Compound ClassKey SubstituentAnticonvulsant Activity (MES Test)Reference
N-phenylacetamides3-(Trifluoromethyl)anilideHigh potency, long duration[2]
Phthalimide Acetamides4-FluorophenylpiperazineHigh potency (ED₅₀ = 30 mg/kg)[5]
Pyrrolidine-2,5-dionesDimethylamineBroad-spectrum activity[6]
Experimental Protocol: Maximal Electroshock (MES) Test (In Vivo)

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. While this is an in vivo assay, understanding its principles is crucial for researchers in this field.

  • Animal Preparation: Adult mice or rats are used for the study.

  • Compound Administration: The test compound (N-substituted acetamide) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Pre-treatment Time: Animals are tested at different time points after administration (e.g., 0.5 and 4 hours) to assess the time course of action.[2]

  • Electrical Stimulation: A brief electrical stimulus (e.g., 50 mA for 0.2 s in mice) is delivered via corneal or auricular electrodes.

  • Endpoint Measurement: The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • Data Analysis: The dose of the compound required to produce this effect in 50% of the animals (ED₅₀) is calculated.

Anti-inflammatory Activity

Inflammation is a biological response mediated by various signaling molecules, most notably prostaglandins.[7] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to prostaglandin synthesis. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation.[8] Many N-substituted acetamides function as selective COX-2 inhibitors, offering a targeted approach to anti-inflammatory therapy with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[7][9]

Mechanism of Action: Selective COX-2 Inhibition

N-substituted acetamides can be designed to fit selectively into the active site of the COX-2 enzyme. The amide moiety often acts as a critical linker between different pharmacophoric elements.[7] By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins, thereby reducing pain, swelling, and fever.[8]

G

SAR Insights

The conversion of the carboxylate group in traditional NSAIDs (like indomethacin) to an amide can dramatically shift selectivity towards COX-2. [10]For example, converting indomethacin's carboxylate to a methyl amide or an aromatic amide leads to potent and selective COX-2 inhibition. [10]The nature of the N-substituent is critical; thiazole, imidazole, and pyrazole-containing acetamides have all been explored as potent COX-2 inhibitors. [7][8]

Parent NSAID Acetamide Derivative COX-2 Selectivity Reference
Indomethacin Methyl Amide (4) Potent and selective [10]
Indomethacin 4-Methoxyphenylpropyl Amide (7) IC₅₀ = 0.009 µM (in cells) [10]

| Meclofenamic Acid | Methyl Amide (24) | COX-2 selective | [10]|

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.

  • Compound Preparation: The N-substituted acetamide test compounds are dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.

  • Reaction Incubation: The reaction mixture, containing buffer, heme, the enzyme, and the test compound (or vehicle control), is pre-incubated at 37°C.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid.

  • Termination and Detection: After a set time (e.g., 10-15 minutes), the reaction is stopped. The amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity

The acetamide scaffold is present in numerous compounds developed as anticancer agents. A particularly successful strategy involves the design of N-substituted acetamides as tubulin polymerization inhibitors. [11][12]

Mechanism of Action: Tubulin Polymerization Inhibition

G

Caption: Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest.

SAR Insights

In the design of tubulin inhibitors, the acetamide moiety often serves as a linker connecting different aryl rings that mimic the structure of natural ligands like combretastatin A-4. [11]For a series of thiazole-2-acetamide derivatives, replacing a trimethoxyphenyl group with a chalcone moiety was shown to improve binding to the colchicine site. [11]The specific N-substituent on the acetamide, such as an N-heteroaryl group, is critical for optimizing potency and overcoming multi-drug resistance. [12]

Compound Series Key Structural Feature Anticancer Activity Reference
Thiazole-2-acetamides Chalcone moiety (Ring A) Potent tubulin inhibition (IC₅₀ = 2.69 µM) [11]
Benzenesulfonamidoacetamides N-1H-indol-5-yl substituent Impressive cytotoxicity, overcomes MDR [12]

| Indenone (Heteroaryl)Acetamides | N-(thiazol-2-yl)acetamide | High growth inhibition (up to 79.31%) | [13]|

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines. [14]

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded into a 96-well plate at a specific density and allowed to adhere overnight. [15]2. Compound Treatment: The cells are treated with various concentrations of the N-substituted acetamide compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve. [15]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. N-substituted acetamides have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. [1][16]The acetamide core can be functionalized with various heterocyclic systems, such as thiazoles, imidazoles, and benzothiazoles, which are known to possess antimicrobial properties. [17][18]

SAR Insights and Activity Spectrum

In a study of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides, compounds bearing an imidazole ring showed promising activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. [1]Similarly, derivatives of 2-mercaptobenzothiazole linked to heterocyclic amines via an amide bond exhibited significant antibacterial and antibiofilm potential, with one compound sharing hydrophobic binding pockets with the standard drug levofloxacin in docking studies. [18]

Compound Series Key Structural Feature Antimicrobial Activity Reference
Azol-1-yl Acetamides Imidazole moiety Active against S. aureus and E. coli [1]
Thiazole/Thiazolidinedione N-chloro aryl acetamide Active against S. aureus, B. subtilis, E. coli, P. aeruginosa [17]

| Benzothiazole Acetamides | N-heterocyclic amine | Significant activity, comparable to levofloxacin | [18]|

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus MTCC 96) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). [17]2. Compound Dilution: The N-substituted acetamide compound is serially diluted in the broth across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Perspectives

The N-substituted acetamide scaffold is a remarkably privileged structure in drug discovery, demonstrating a wide range of significant biological activities. Its synthetic tractability allows for fine-tuning of steric and electronic properties, enabling the optimization of interactions with diverse biological targets. Research has firmly established its potential in developing novel anticonvulsants, selective anti-inflammatory agents, potent tubulin-inhibiting anticancer drugs, and new-generation antimicrobials.

Future research will likely focus on developing multi-target agents by hybridizing the acetamide core with other pharmacophores. Furthermore, a deeper understanding of the structure-activity relationships, aided by computational modeling and advanced screening techniques, will continue to unlock the full therapeutic potential of this versatile chemical class, paving the way for the next generation of innovative medicines.

References

Foreword: The Acetamide Scaffold - A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Potential Therapeutic Applications of Acetamide Derivatives Audience: Researchers, scientists, and drug development professionals.

The acetamide functional group, characterized by an amide linked to an acetyl group (CH₃CONH₂), is a deceptively simple yet remarkably versatile scaffold in drug discovery.[1] Its prevalence in both natural products and clinically approved small-molecule drugs underscores its significance.[2][3] The chemical properties of the amide bond—its planarity, hydrogen bonding capability, and metabolic stability—make it an ideal linker and pharmacophoric element. This allows for the construction of diverse molecular architectures capable of interacting with a wide array of biological targets.[4][5] Consequently, acetamide derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and anticonvulsant effects.[1][4]

This technical guide provides an in-depth exploration of the key therapeutic applications of acetamide derivatives. Moving beyond a simple catalogue of activities, we will dissect the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed experimental protocols. The objective is to equip researchers and drug development professionals with a foundational understanding and practical framework for advancing the design and application of novel acetamide-based therapeutics.

Section 1: Acetamide Derivatives in Oncology

The development of targeted cancer therapies remains a paramount challenge. Acetamide derivatives have emerged as a promising class of compounds, primarily through their ability to modulate key enzymatic and signaling pathways involved in tumorigenesis, such as histone deacetylases (HDACs) and protein kinases.[6]

Mechanism of Action: Inhibition of Histone Deacetylases (HDACs)

HDAC enzymes play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[6] Inhibition of HDACs is a validated strategy in cancer therapy, and many acetamide derivatives have been designed to target these enzymes. The typical pharmacophore for an acetamide-based HDAC inhibitor includes a zinc-binding group, a linker region, and a "cap" group that interacts with the enzyme's catalytic pocket.[6]

Mechanism of Action: Induction of Apoptosis

A key hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Certain acetamide derivatives have been shown to trigger this process by activating the caspase signaling cascade, a family of proteases that execute the apoptotic program.[5] For instance, studies on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives revealed that compounds with a chloro-substituent on the phenyl ring were highly effective at activating caspases 3 and 9 in breast cancer cell lines.[6] Another acetamide derivative, N-(2-hydroxyphenyl) acetamide (NA-2), has been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein BAX while decreasing the anti-apoptotic protein BCL2.[7][8]

The diagram below illustrates the intrinsic pathway of apoptosis, which can be initiated by acetamide derivatives that modulate BAX and BCL2 expression, leading to the activation of the caspase cascade.

Caspase_Activation_Pathway Acetamide Anticancer Acetamide Derivative (e.g., NA-2) Bcl2 Bcl-2 (Anti-apoptotic) Acetamide->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Acetamide->Bax Promotes Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pore in mitochondrial membrane CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Recruits & Activates Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Caspase activation pathway induced by anticancer acetamides.[5]

Quantitative Data: Antiproliferative Activity

The efficacy of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrimidine Acetamide (14a)CNS (SF268)0.36[9]
Pyrimidine Acetamide (14a)Colon (HT-21)1.6[9]
Pyrimidine Hydrazine (19xxi)Colon (HT-29)0.76[9]
Pyrimidine Hydrazine (19xxi)Breast (MCF-7)3.2[9]
N-(2-hydroxyphenyl) acetamideBreast (MCF-7)Dose-dependent inhibition[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of a compound on cancer cell lines.[6][7]

Objective: To determine the IC50 value of a test acetamide derivative against a cancer cell line (e.g., MCF-7).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test acetamide derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Section 2: Acetamide Derivatives as Anti-Inflammatory & Analgesic Agents

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[2] Pain is a common symptom of inflammation. Acetamide derivatives have been extensively investigated for their potential to alleviate inflammation and pain, often by targeting the cyclooxygenase (COX) enzymes.[4][10]

Mechanism of Action: Selective COX-2 Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is primarily induced at sites of inflammation.[3] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects. The development of selective COX-2 inhibitors is therefore a key therapeutic goal. Many acetamide derivatives, particularly those incorporating pyrazole or triazole moieties, have been designed as selective COX-2 inhibitors, offering potent anti-inflammatory effects with a potentially improved safety profile.[2][4]

The acetamide nitrogen in some derivatives has been shown to form crucial hydrogen bonds with amino acids like Trp 387 and Ser 353 in the active site of the COX-2 enzyme, contributing to their inhibitory activity.[4]

Analgesic Activity

Acetamide derivatives can exert analgesic effects through both central and peripheral mechanisms.[10] The well-known analgesic and antipyretic agent, paracetamol, is itself an acetamide derivative.[1][10] Novel synthesized derivatives have been evaluated in various animal models to characterize their pain-relieving properties.

  • Hot-Plate and Tail-Clip Tests: These tests measure responses to thermal and mechanical stimuli, respectively, and are indicative of centrally mediated analgesia (acting on the spinal cord and brain).[10][11]

  • Acetic Acid-Induced Writhing Test: This test assesses peripherally mediated analgesia by measuring the reduction in abdominal constrictions caused by a chemical irritant.[10][12]

Studies have shown that N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives exhibit significant antinociceptive activity in all three of these tests, suggesting they act on central supraspinal, spinal, and peripheral pain pathways.[10]

Experimental Protocol: Synthesis of 2-(Substituted phenoxy) Acetamide Derivatives

This protocol describes a general method for synthesizing phenoxy acetamide derivatives, which have shown analgesic and anti-inflammatory activities.[13]

Objective: To synthesize N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide.

Methodology:

  • Intermediate Synthesis: First, synthesize the intermediate 2-chloro-N-(1-(4-chlorophenyl)ethyl)acetamide (let's call it 2a ). This is typically done by reacting 1-(4-chlorophenyl)ethanamine with chloroacetyl chloride.

  • Reaction Setup: In a round-bottom flask, combine the intermediate 2a (0.01 mol), a selected substituted phenol (0.01 mol), and anhydrous potassium carbonate (0.01 mol) in dry acetone.

  • Catalyst Addition: Add a catalytic amount of potassium iodide to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Evaporate the acetone under reduced pressure.

  • Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a 10% w/v sodium carbonate solution to remove any unreacted phenol, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product. Further purification can be achieved by recrystallization.[13]

Section 3: Acetamide Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent discovery of new therapeutic agents.[6] Acetamide derivatives, particularly hybrid molecules that combine the acetamide linker with other biologically active moieties, have shown considerable promise as novel antibacterial and antifungal agents.[14][15]

Structure-Activity Relationship (SAR) Insights

Research into antimicrobial acetamides has revealed key structural features that influence their activity.

  • Hybrid Molecules: Linking the acetamide scaffold to other heterocyclic systems like 2-mercaptobenzothiazole or benzimidazole has proven to be an effective strategy.[14][15]

  • Amine Substituents: In a series of 2-mercaptobenzothiazole acetamides, derivatives linked to heterocyclic amines (e.g., oxadiazole, pyridine) displayed greater antimicrobial potential compared to those linked to simple substituted anilines.[6]

  • Specific Derivatives: In one study, a series of 2-mercaptobenzothiazole derivatives were synthesized, and compound 2i (linked to 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide) showed significant antibacterial activity comparable to the standard drug levofloxacin.[14][16]

Quantitative Data: Antibacterial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Benzimidazole-acetamide (2b-2g)Pseudomonas aeruginosa125[15]
Streptomycin (Standard)Pseudomonas aeruginosa125[15]
Benzimidazole-acetamide (2p, 2s-2u)Candida krusei (Fungus)125[15]
Ketoconazole (Standard)Candida krusei (Fungus)62.5[15]
Experimental Workflow: Synthesis and Evaluation of Antimicrobial Acetamides

The following diagram outlines a typical workflow for the development of novel antimicrobial acetamide derivatives, from synthesis to biological evaluation.

Antimicrobial_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Start Starting Materials (e.g., 2-Mercaptobenzothiazole, Chloroacetyl chloride) Intermediate Intermediate Formation (e.g., Acetamide intermediate) Start->Intermediate Step 1 Final Final Product Synthesis (Reaction with various amines) Intermediate->Final Step 2 Purify Purification & Characterization (NMR, IR) Final->Purify Screen In Vitro Antibacterial Screening (Agar Well Diffusion Assay) Purify->Screen Test Compounds MIC MIC Determination Screen->MIC For active compounds Docking Molecular Docking Studies (Identify potential targets) MIC->Docking For potent compounds

Caption: General workflow for synthesis and evaluation of antimicrobial acetamides.[14]

Section 4: Acetamide Derivatives as Anticonvulsant Agents

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures.[17] While many antiepileptic drugs (AEDs) are available, a significant portion of patients do not achieve adequate seizure control, driving the search for new therapeutic agents.[17][18] Acetamide derivatives have long been a focus in this area, with many demonstrating potent anticonvulsant properties in preclinical models.[19][20]

Mechanism of Action

The precise mechanisms are varied, but many anticonvulsant acetamides are thought to work by modulating neuronal excitability.[21] This can be achieved by:

  • Enhancing GABAergic Inhibition: Some compounds may potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[18][21]

  • Blocking Ion Channels: Inhibition of voltage-gated sodium or calcium channels can reduce the rapid and uncontrolled firing of neurons that underlies seizure activity.[21]

Pharmacophore mapping suggests that many benzofuran-acetamide derivatives may exert their anticonvulsant activity via similar mechanisms to established drugs like phenytoin and carbamazepine.[20]

Preclinical Evaluation

The anticonvulsant potential of new compounds is typically assessed using standardized animal models:

  • Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure and is used to identify compounds that prevent seizure spread. Many acetamide derivatives, including those derived from phthalimide and benzofuran, show strong activity in this test.[19][20]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify compounds that can raise the seizure threshold.[19]

  • Rotarod Test: This test is used to assess neurotoxicity by measuring motor coordination. An ideal anticonvulsant should be effective at doses that do not cause motor impairment.[19][20]

Quantitative Data: Anticonvulsant Activity

The potency of anticonvulsants is often measured by their median effective dose (ED50) in the MES test.

Compound Class / NameED50 (mmol/kg)Relative Potency to PhenytoinReference
Benzofuran-acetamide (5i)0.0550.74[20]
Benzofuran-acetamide (5c)0.0570.72[20]
Phthalimide-acetamide (12)Potent at 30 mg/kgMore potent than Phenytoin[19]
Phenytoin (Standard)~0.041 (calculated from data)1.00[20]

Conclusion

The acetamide scaffold is a privileged structure in medicinal chemistry, enabling the development of therapeutic agents across a remarkable range of disease areas. From inducing apoptosis in cancer cells and selectively inhibiting inflammatory enzymes to disrupting microbial growth and suppressing neuronal hyperexcitability, the derivatives of this simple amide continue to provide a fertile ground for innovation. The insights into structure-activity relationships and the established experimental protocols detailed in this guide serve as a foundation for researchers to build upon. Continued exploration of novel substitutions and hybrid molecular designs centered on the acetamide core will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety.

References

Methodological & Application

Application Notes and Protocols: 2-chloro-N-(cyclohexylmethyl)acetamide as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Chloroacetamide Moiety

In the landscape of modern drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, 2-chloro-N-substituted acetamides represent a critical class of intermediates. The inherent reactivity of the C-Cl bond provides a facile handle for nucleophilic substitution, enabling the elaboration of the core structure into a diverse array of more complex molecules. 2-chloro-N-(cyclohexylmethyl)acetamide, with its combination of a reactive chloroacetamide function and a lipophilic cyclohexylmethyl group, is a prime example of such a valuable building block for accessing novel chemical space.

This document serves as a comprehensive guide to the application of this compound in synthetic workflows relevant to drug discovery. We will provide detailed, field-proven protocols for its synthesis and its subsequent use in the construction of a potential bioactive molecule, drawing a direct analogy to the synthesis of the well-established local anesthetic, lidocaine. The causality behind experimental choices will be elucidated to empower researchers to adapt and innovate upon these foundational methods.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of a building block is essential for its effective utilization in synthesis.

PropertyValueSource
CAS Number 40914-11-2--INVALID-LINK--
Molecular Formula C₉H₁₆ClNO--INVALID-LINK--
Molecular Weight 189.68 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
SMILES O=C(CCl)NCC1CCCCC1--INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from commercially available starting materials. The reaction is a nucleophilic acyl substitution where cyclohexanemethanamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Scheme:

Synthesis_of_2_chloro_N_cyclohexylmethyl_acetamide cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product Cyclohexanemethanamine Cyclohexanemethanamine Reaction_center + Cyclohexanemethanamine->Reaction_center Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Reaction_center Base Base (e.g., Triethylamine) Base->Reaction_center Solvent Solvent (e.g., DCM) Solvent->Reaction_center Product This compound Reaction_center->Product

Caption: Synthesis of the target building block.

Materials:

  • Cyclohexanemethanamine

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add cyclohexanemethanamine (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M. Add triethylamine (1.1 eq) to the flask. Cool the mixture to 0 °C in an ice bath with stirring.

    • Causality: The reaction is performed at 0 °C to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side reactions. Triethylamine acts as a base to neutralize the HCl byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.

  • Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

      • Causality: The HCl wash removes excess triethylamine and any remaining starting amine. The NaHCO₃ wash neutralizes any residual acid. The brine wash removes any remaining water from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Protocol 2: Application in the Synthesis of a Lidocaine Analog - "Cyclohexyl-Lidocaine"

This protocol illustrates the utility of this compound as a building block in the synthesis of a potential local anesthetic, "Cyclohexyl-Lidocaine" (N-(cyclohexylmethyl)-2-(diethylamino)acetamide). The reaction is a nucleophilic substitution where diethylamine displaces the chloride atom. The rationale for exploring such an analog is rooted in the structure-activity relationships of local anesthetics, where modifications to the aromatic/lipophilic portion of the molecule can influence potency, duration of action, and toxicity.[1]

Reaction Scheme:

Synthesis_of_Cyclohexyl_Lidocaine cluster_reactants Reactants cluster_reagents Solvent & Conditions cluster_product Product Building_Block This compound Reaction_center + Building_Block->Reaction_center Diethylamine Diethylamine Diethylamine->Reaction_center Solvent Solvent (e.g., Toluene) Solvent->Reaction_center Heat Heat (Reflux) Heat->Reaction_center Product "Cyclohexyl-Lidocaine" Reaction_center->Product

Caption: Synthesis of a "Cyclohexyl-Lidocaine" analog.

Materials:

  • This compound

  • Diethylamine

  • Toluene

  • 3 M Hydrochloric acid (HCl)

  • 30% Potassium hydroxide (KOH) solution

  • Pentane or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and toluene. Add an excess of diethylamine (2.0-3.0 eq).

    • Causality: Toluene is a suitable high-boiling solvent for this reaction. An excess of diethylamine is used to drive the reaction to completion and also acts as a base to neutralize the HCl formed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water to remove the diethylamine hydrochloride salt.

    • Extract the organic layer with 3 M HCl. The desired product, being basic, will move into the aqueous layer as its hydrochloride salt, while unreacted starting material and non-basic impurities will remain in the organic layer.

      • Causality: This acid-base extraction is a crucial purification step.

    • Separate the acidic aqueous layer and cool it in an ice bath.

    • Make the aqueous layer strongly basic by the dropwise addition of 30% KOH solution. The free base of the product will precipitate or form an oil.

    • Extract the product from the basic aqueous solution with several portions of pentane or diethyl ether.

  • Isolation and Purification:

    • Combine the organic extracts and wash with water to remove any residual KOH.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude "Cyclohexyl-Lidocaine" as an oil or solid.

    • Further purification can be achieved by vacuum distillation or by conversion to a crystalline salt (e.g., hydrochloride or sulfate) followed by recrystallization.

Potential Mechanism of Action and Therapeutic Relevance

Local anesthetics like lidocaine exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane.[1] This blockade prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The "Cyclohexyl-Lidocaine" analog, synthesized from this compound, would be expected to share this mechanism of action. The replacement of the 2,6-dimethylphenyl group with a cyclohexylmethyl group alters the lipophilicity and steric bulk of the molecule, which could potentially modulate its binding affinity for the sodium channel, its duration of action, and its metabolic profile. The exploration of such analogs is a standard strategy in medicinal chemistry to optimize the therapeutic index of a lead compound.

Conclusion

This compound is a readily accessible and highly versatile building block for drug discovery. Its utility has been demonstrated through a detailed protocol for its synthesis and a robust, analogous protocol for its elaboration into a potential local anesthetic. The principles and methodologies presented herein are not limited to the synthesis of local anesthetics but can be broadly applied to the construction of diverse molecular scaffolds for a range of therapeutic targets. The combination of a reactive chloroacetamide handle and a tunable lipophilic moiety makes this compound a valuable tool in the arsenal of the medicinal chemist.

References

Application Note: A Comprehensive Guide to N-Alkylation Reactions Using 2-chloro-N-(cyclohexylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylation is a cornerstone of modern organic synthesis, essential for constructing the carbon-nitrogen bonds that define a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the diverse toolkit of alkylating agents, α-haloamides such as 2-chloro-N-(cyclohexylmethyl)acetamide stand out for their stability, reactivity, and utility in introducing functionalized moieties. The electrophilicity of the α-carbon is significantly enhanced by the adjacent carbonyl group, making it a prime target for nucleophilic attack by amines. This application note provides a detailed experimental protocol for the N-alkylation of a model secondary amine using this compound. It delves into the mechanistic underpinnings of the reaction, the rationale behind the selection of reagents and conditions, and offers insights into process optimization and troubleshooting, tailored for researchers in synthetic chemistry and drug development.

Introduction: The Role of α-Chloroacetamides in Synthesis

This compound (CAS No: 40914-11-2) is a versatile bifunctional reagent.[1] Its structure incorporates a reactive C-Cl bond for nucleophilic substitution and a stable amide group that can be further manipulated or serve as a key structural element in the final product. The chemical reactivity of N-aryl and N-alkyl 2-chloroacetamides is primarily attributed to the facile displacement of the chlorine atom by a wide range of nucleophiles, including nitrogen, oxygen, and sulfur atoms.[2][3] This reactivity makes them invaluable intermediates for the synthesis of complex heterocyclic systems and other biologically active molecules.[4][5]

This guide offers a robust, self-validating protocol designed to be both reproducible and adaptable, providing chemists with a solid foundation for their synthetic endeavors involving this class of reagents.

Reaction Principle and Mechanism

The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The reaction is predicated on the nucleophilic character of the amine's lone pair of electrons and the electrophilicity of the α-carbon atom of the chloroacetamide.

Key Mechanistic Steps:

  • Nucleophilic Attack: The nitrogen atom of the nucleophilic amine attacks the electron-deficient carbon atom bearing the chlorine atom. This concerted step involves the formation of a new C-N bond and the simultaneous cleavage of the C-Cl bond.

  • Transition State: A five-coordinate transition state is formed where the nucleophile and the leaving group are transiently associated with the central carbon atom.

  • Leaving Group Departure: The chloride ion is displaced, and the carbon atom's geometry inverts.

  • Acid Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl), which readily protonates the starting amine or product, rendering it non-nucleophilic. Therefore, the inclusion of a non-nucleophilic base is critical to scavenge the acid and drive the reaction to completion.[6][7]

Caption: Sₙ2 mechanism for N-alkylation with this compound.

Detailed Experimental Protocol

This protocol describes the N-alkylation of morpholine as a representative secondary amine. Secondary amines are excellent substrates as they preclude the possibility of over-alkylation, a common side reaction with primary amines.[8]

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equiv.
This compound40914-11-2189.68189.71.01.0
Morpholine110-91-887.12104.51.21.2
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21276.42.02.0
Acetonitrile (MeCN), anhydrous75-05-8-10 mL--
Sodium Iodide (NaI), optional catalyst7681-82-5149.8915.00.10.1
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Purification system (e.g., flash column chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (276.4 mg, 2.0 mmol). Place the flask under an inert atmosphere of nitrogen.

  • Addition of Reagents: Add 10 mL of anhydrous acetonitrile to the flask, followed by morpholine (104.5 mg, 1.2 mmol). Stir the resulting suspension for 10 minutes at room temperature.

  • Initiation of Alkylation: Add this compound (189.7 mg, 1.0 mmol) to the suspension. If the reaction is known to be sluggish, catalytic sodium iodide (15.0 mg, 0.1 mmol) can be added at this stage.

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the limiting reagent (this compound) indicates reaction completion. This typically takes 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Filter the solid potassium carbonate and salts, washing the solid pad with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting residue in 20 mL of dichloromethane (DCM) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 15 mL of water and 15 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Combine Base (K₂CO₃), Nucleophile (Morpholine), and Solvent (MeCN) B 2. Add Alkylating Agent (this compound) A->B C 3. Heat Mixture to 60 °C under Inert Atmosphere B->C D 4. Monitor Progress by TLC (4-12 hours) C->D E 5. Cool, Filter Solids, & Concentrate Filtrate D->E Reaction Complete F 6. Dissolve in DCM, Wash with H₂O & Brine E->F G 7. Dry (Na₂SO₄) & Concentrate F->G H 8. Purify via Flash Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Step-by-step workflow for N-alkylation and product isolation.

Discussion of Critical Parameters (E-E-A-T)

Expertise & Experience: The "Why" Behind the Protocol
  • Choice of Base: Anhydrous potassium carbonate is an excellent choice as it is an inexpensive, non-nucleophilic, and solid base, which simplifies the work-up procedure through simple filtration.[6] Two equivalents are used to ensure complete neutralization of the generated HCl and to deprotonate any initially formed ammonium salt, thus keeping the amine nucleophile active.

  • Choice of Solvent: Acetonitrile is a polar aprotic solvent that is ideal for Sₙ2 reactions. It effectively solvates the potassium cation while poorly solvating the carbonate anion and the amine nucleophile, thereby enhancing nucleophilicity.[6][9] Anhydrous conditions are crucial to prevent hydrolysis of the chloroacetamide.

  • Role of Catalyst (Optional): The addition of a catalytic amount of sodium iodide or potassium iodide can significantly accelerate the reaction through the in situ Finkelstein reaction. The iodide ion displaces the chloride to form the more reactive iodoacetamide intermediate, as iodide is a superior leaving group compared to chloride.[6]

  • Temperature Control: While many N-alkylations proceed at room temperature, moderate heating (60 °C) is employed to ensure a reasonable reaction rate without promoting significant side reactions or decomposition. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Stoichiometry: A slight excess of the amine (1.2 equivalents) is used to help drive the reaction to completion and to account for any potential loss or protonation. As morpholine is volatile and inexpensive, using it in excess is preferable to leaving the more complex alkylating agent unreacted.

Trustworthiness: A Self-Validating System

The protocol's reliability is ensured by the inclusion of a clear monitoring step. TLC allows the researcher to visually track the consumption of the starting material, confirming that the reaction is proceeding as expected and preventing premature or unnecessarily long reaction times. The comprehensive purification and characterization steps ensure the identity and purity of the final product are unequivocally established.

Safety and Handling

  • This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[10] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Morpholine: Corrosive and flammable. Avoid contact with skin and eyes.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.[11]

References

reaction of 2-chloro-N-(cyclohexylmethyl)acetamide with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-chloro-N-(cyclohexylmethyl)acetamide in Nucleophilic Substitution Reactions

Abstract

This technical guide provides a comprehensive overview of the reactivity and synthetic applications of this compound, a valuable and versatile building block in modern medicinal chemistry. The core reactivity of this α-haloamide lies in its susceptibility to nucleophilic attack at the α-carbon, enabling the facile displacement of the chlorine atom. This note details the underlying mechanistic principles of these reactions, primarily the bimolecular nucleophilic substitution (SN2) pathway, and offers field-proven, step-by-step protocols for its reaction with common nitrogen, sulfur, and oxygen nucleophiles. We further present a comparative data summary, a general experimental workflow, and a troubleshooting guide to assist researchers in optimizing their synthetic strategies. The applications of the resulting N-(cyclohexylmethyl)acetamide scaffolds, prevalent in many biologically active compounds, underscore the importance of these transformations in drug discovery and development programs.[1][2]

Chemical Profile and Safety

Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of the starting material.

IdentifierValueReference
CAS Number 40914-11-2[3]
Molecular Formula C₉H₁₆ClNO
Molecular Weight 189.68 g/mol
Physical Form Solid[3]
Hazard Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[3]
Signal Word Warning[3]

Safety Precautions: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] All manipulations should be performed in a well-ventilated fume hood.[5] Avoid inhalation of dust and contact with skin and eyes.[4] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[4]

Mechanistic Overview: The SN2 Reaction Pathway

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom adjacent to the chlorine atom (the α-carbon). The chlorine, being an effective leaving group, can be readily displaced by a wide range of nucleophiles. This transformation predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism.[6]

Key Mechanistic Steps:

  • Nucleophilic Attack: The nucleophile (Nu⁻) attacks the α-carbon from the backside, opposite to the carbon-chlorine bond.

  • Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group (Cl) are both partially bonded to the α-carbon.

  • Inversion of Stereochemistry: The chloride ion is expelled, and the new bond between the nucleophile and the carbon is fully formed. If the α-carbon were a stereocenter, this process would result in an inversion of its configuration.

  • Driving Force: The reaction is driven by the formation of a more stable product, which is often influenced by the strength of the nucleophile and the stability of the resulting conjugate acid of the leaving group.

The amide functional group is electron-withdrawing, which can slightly reduce the reactivity of the adjacent C-Cl bond compared to simpler chloroalkanes. However, the reactivity is sufficient for efficient substitution with a broad array of nucleophiles.[7]

Caption: General SN2 mechanism for nucleophilic substitution.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for a variety of specific nucleophiles. Researchers should optimize conditions based on the reactivity of their chosen nucleophile and the properties of the desired product.

Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)

This reaction is fundamental for building larger molecules and is commonly employed in the synthesis of pharmacologically active agents.[2][8]

  • Objective: To synthesize N-(cyclohexylmethyl)-2-(piperidin-1-yl)acetamide.

  • Materials:

    • This compound (1.0 eq)

    • Piperidine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

    • Dichloromethane (DCM) and Water for extraction

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add this compound and potassium carbonate.

    • Add acetonitrile as the solvent to create a stirrable suspension.

    • Add piperidine to the mixture.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with water to remove any remaining salts and excess amine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

    • Purify the product by column chromatography on silica gel or recrystallization if it is a solid.

Protocol 2: Reaction with Thiol Nucleophiles (S-Alkylation)

Thiols are potent nucleophiles, and their reactions with α-haloamides proceed readily, often at room temperature, to form thioethers.[1][9]

  • Objective: To synthesize 2-((4-methylphenyl)thio)-N-(cyclohexylmethyl)acetamide.

  • Materials:

    • This compound (1.0 eq)

    • 4-Methylbenzenethiol (p-thiocresol) (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Sodium ethoxide (NaOEt)

    • Anhydrous DMF or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc) and Water for extraction

  • Procedure:

    • Caution: Handle NaH with extreme care under an inert atmosphere (N₂ or Ar). It reacts violently with water.

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 4-methylbenzenethiol in DMF to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium thiolate.

    • To this mixture, add a solution of this compound in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: Reaction with Oxygen Nucleophiles (O-Alkylation)

Oxygen nucleophiles, such as alkoxides or phenoxides, are generally less reactive than amines or thiols and may require more forcing conditions like elevated temperatures.[10]

  • Objective: To synthesize 2-(benzyloxy)-N-(cyclohexylmethyl)acetamide.

  • Materials:

    • This compound (1.0 eq)

    • Benzyl alcohol (1.5 eq)

    • Sodium hydride (NaH, 60% dispersion) (1.5 eq)

    • Anhydrous DMF

    • Ethyl acetate (EtOAc) and Water for extraction

  • Procedure:

    • Caution: Handle NaH with extreme care under an inert atmosphere.

    • In a flame-dried flask under an inert atmosphere, suspend NaH in anhydrous DMF and cool to 0 °C.

    • Slowly add benzyl alcohol to the suspension and stir for 30 minutes at 0 °C to form the sodium alkoxide.

    • Add a solution of this compound in DMF to the alkoxide solution.

    • Heat the reaction mixture to 50-70 °C and stir for 6-18 hours, monitoring by TLC.

    • After cooling to room temperature, quench the reaction with water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify via column chromatography.

Data Presentation: Comparative Reaction Conditions

The choice of base and solvent is critical for reaction success and depends heavily on the nucleophile's nature.

Nucleophile ClassTypical NucleophilesBaseSolventTypical Temp. (°C)Relative Reactivity
Nitrogen Primary/Secondary Amines, AzidesK₂CO₃, Et₃N, DIPEACH₃CN, DMF, Ethanol25 - 80High
Sulfur Thiols, ThioamidesNaH, NaOEt, K₂CO₃DMF, THF, Ethanol0 - 50Very High
Oxygen Alcohols, PhenolsNaH, K₂CO₃DMF, THF50 - 100Moderate

General Experimental Workflow and Troubleshooting

A systematic approach is key to achieving reproducible and high-yielding results.

Workflow A 1. Reaction Setup - Add reagents & solvent - Inert atmosphere if needed B 2. Reaction - Stir at specified temp. - Monitor by TLC/LC-MS A->B C 3. Work-up - Quench reaction - Aqueous extraction B->C D 4. Isolation - Dry organic layer - Concentrate solvent C->D E 5. Purification - Column chromatography - Recrystallization D->E F 6. Characterization - NMR, MS, IR E->F

Caption: A typical experimental workflow for synthesis.

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently reactive nucleophile; Inappropriate base or solvent; Low reaction temperature.Use a stronger base (e.g., NaH instead of K₂CO₃); Switch to a polar aprotic solvent (DMF, DMSO); Increase reaction temperature; Add a catalyst like NaI or KI (Finkelstein conditions).
Multiple Products Over-alkylation (for di-functional nucleophiles); Side reactions like elimination (if base is too strong/sterically hindered).Use a controlled stoichiometry (e.g., 1.0 eq of the chloroacetamide); Use a weaker, non-nucleophilic base; Run the reaction at a lower temperature.
Product Hydrolysis Presence of water in the reaction, especially under basic conditions.Use anhydrous solvents and reagents; Ensure glassware is thoroughly dried; Perform the reaction under an inert atmosphere.[7]

Applications in Drug Development

The N-(cyclohexylmethyl)acetamide scaffold is a key structural motif in a variety of compounds explored for therapeutic applications. The synthetic routes described here allow for the creation of diverse chemical libraries by varying the nucleophile. These libraries can then be screened for biological activity. For instance, derivatives of N-substituted acetamides have been investigated for their potential as antidepressant, antimicrobial, and antifungal agents.[1][2] The cyclohexylmethyl group can provide favorable hydrophobic interactions within protein binding pockets, making it a desirable feature in rational drug design.[1]

References

Application Notes and Protocols for Parallel Synthesis Using 2-Chloro-N-(cyclohexylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 2-Chloro-N-(cyclohexylmethyl)acetamide in Modern Drug Discovery

In the fast-paced environment of drug discovery, the ability to rapidly generate and screen large, diverse libraries of novel compounds is paramount. Parallel synthesis has emerged as a cornerstone strategy, enabling the simultaneous creation of hundreds to thousands of distinct molecules.[1] This approach significantly accelerates the hit-to-lead optimization process. Within this paradigm, the selection of versatile and reactive building blocks is critical. This compound (CAS No: 40914-11-2) is one such pivotal precursor, poised for significant application in the construction of diverse molecular libraries.

This technical guide provides an in-depth exploration of the utility of this compound in parallel synthesis, with a particular focus on its application in multicomponent reactions (MCRs). As a bifunctional molecule, it possesses a reactive α-chloroacetamide "warhead" and a lipophilic cyclohexylmethyl moiety, making it an ideal candidate for generating structurally diverse and biologically relevant compounds. The chloroacetamide group is a well-established electrophile for targeting nucleophilic residues in proteins, such as cysteine, making it a valuable component in the design of covalent inhibitors.[2][3]

This document will delve into the mechanistic rationale behind its application, provide detailed, field-proven protocols for its use in library synthesis, and offer insights into the subsequent purification and characterization of the resulting compound arrays.

Chemical Properties and Safety Overview

PropertyValueSource
Chemical Formula C₉H₁₆ClNO[4]
Molecular Weight 189.68 g/mol [4]
CAS Number 40914-11-2[4]
Appearance Solid[5]
Purity Typically >95%[4]

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).[6]

Core Application: Multicomponent Reactions for Library Synthesis

Multicomponent reactions, which combine three or more reactants in a single synthetic operation, are exceptionally well-suited for parallel synthesis due to their efficiency and ability to generate molecular complexity in a single step.[7] The Ugi four-component reaction (Ugi-4CR) is a prime example and a key application for this compound.[8][9]

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a powerful tool for the synthesis of α-acylamino amides, which are considered valuable peptidomimetics in drug discovery.[10] The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8][11]

Mechanistic Rationale: The reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[11] The initial step is the formation of an imine from the aldehyde and amine. This is followed by the addition of the isocyanide and the carboxylic acid to form a stable bis-amide product.[8][10][11]

Ugi_Mechanism Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine Amine->Imine Nitrilium_Ion Nitrilium Ion Imine->Nitrilium_Ion Isocyanide Isocyanide Isocyanide->Nitrilium_Ion Carboxylic_Acid Carboxylic Acid Acyl_Intermediate Acyl-Transfer Intermediate Carboxylic_Acid->Acyl_Intermediate Nitrilium_Ion->Acyl_Intermediate Final_Product α-Acylamino Amide Acyl_Intermediate->Final_Product Mumm Rearrangement (Irreversible)

Ugi Reaction Mechanism.

In the context of using this compound, this molecule can be derivatized to participate in the Ugi reaction in several ways. For instance, the chloro- group can be displaced by a primary amine to generate a new amine component for the Ugi reaction. Alternatively, the amide can be hydrolyzed to the corresponding carboxylic acid. A more direct approach involves post-Ugi modification, where the chloroacetamide moiety is used to introduce further diversity.

Protocol: Parallel Synthesis of a Diverse Library via a Ugi-4CR/Alkylation Strategy

This protocol outlines a two-step parallel synthesis workflow. The first step is a Ugi-4CR to generate a library of α-acylamino amides. The second step involves the parallel alkylation of a phenolic starting material with the chloroacetamide moiety of this compound to introduce the cyclohexylmethylacetamido group.

Part 1: Ugi-4CR for Scaffold Generation

This part of the protocol describes the synthesis of a diverse library of scaffolds.

Materials:

  • A diverse set of aldehydes (1.0 eq)

  • A diverse set of primary amines (1.0 eq)

  • A diverse set of carboxylic acids (1.0 eq)

  • A diverse set of isocyanides (1.0 eq)

  • Methanol (reaction solvent)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional, for high-throughput setup)

Procedure:

  • Reagent Preparation: Prepare stock solutions of each aldehyde, amine, carboxylic acid, and isocyanide in methanol (e.g., 0.5 M).

  • Reaction Setup: In each well of the 96-well reaction block, combine the aldehyde, amine, and carboxylic acid solutions.

  • Incubation: Seal the reaction block and allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Isocyanide Addition: Add the isocyanide solution to each well.

  • Reaction: Seal the reaction block and stir at room temperature for 24-48 hours.

  • Work-up: After the reaction is complete, concentrate the solvent from each well under reduced pressure. The crude products can be used directly in the next step or purified if necessary.

Part 2: Parallel Alkylation with this compound

This part of the protocol describes the parallel alkylation of a library of phenols (or other suitable nucleophiles) with this compound.

Materials:

  • Library of crude Ugi products from Part 1 (assuming they contain a phenolic hydroxyl group)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) (reaction solvent)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in DMF (e.g., 0.55 M).

  • Reaction Setup: To each well of a new 96-well reaction block containing the crude Ugi products, add DMF to dissolve the contents. Add potassium carbonate to each well.

  • Alkylation: Add the this compound solution to each well.

  • Reaction: Seal the reaction block and heat at 60-80 °C for 12-24 hours, with stirring.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Add water to each well and extract with ethyl acetate.

    • Collect the organic layers and concentrate under reduced pressure.

    • The resulting library of crude products should be purified by high-throughput preparative HPLC-MS.[12][13]

Parallel_Synthesis_Workflow cluster_Ugi Part 1: Ugi-4CR Scaffold Synthesis cluster_Alkylation Part 2: Parallel Alkylation cluster_Purification Purification & Analysis Ugi_Reagents Aldehydes, Amines, Carboxylic Acids, Isocyanides Ugi_Reaction Ugi-4CR in 96-well plate Ugi_Reagents->Ugi_Reaction Ugi_Products Crude Ugi Product Library Ugi_Reaction->Ugi_Products Alkylation_Reaction Alkylation in 96-well plate Ugi_Products->Alkylation_Reaction Chloroacetamide This compound Chloroacetamide->Alkylation_Reaction Final_Library Final Product Library Alkylation_Reaction->Final_Library Purification High-Throughput Preparative HPLC-MS Final_Library->Purification Analysis Purity & Identity Confirmation (LC-MS, NMR) Purification->Analysis

Parallel Synthesis Workflow.

Data Presentation and Expected Outcomes

The success of a parallel synthesis campaign is measured by the yield, purity, and diversity of the resulting library. The following table provides an illustrative example of the expected outcomes for a small subset of a synthesized library.

Compound IDAldehydeAmineCarboxylic AcidIsocyanideYield (%)Purity (%)
Lib-001 BenzaldehydeAnilineAcetic Acidtert-Butyl isocyanide65>95
Lib-002 4-ChlorobenzaldehydeBenzylaminePropionic AcidCyclohexyl isocyanide72>95
Lib-003 2-Naphthaldehyde4-MethoxyanilineBenzoic AcidBenzyl isocyanide58>95
Lib-004 FurfuralCyclohexylaminePhenylacetic Acidn-Butyl isocyanide68>95

Conclusion: A Versatile Tool for Accelerated Drug Discovery

This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its application in multicomponent reactions, particularly the Ugi-4CR, followed by subsequent diversification reactions, allows for the rapid and efficient generation of large, diverse libraries of novel compounds. The protocols and strategies outlined in this guide provide a robust framework for researchers to leverage the full potential of this reagent, ultimately accelerating the identification of new therapeutic leads. The chloroacetamide moiety also offers the potential for the synthesized compounds to act as covalent inhibitors, a highly sought-after class of therapeutic agents.[2][3][14]

References

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 2-chloro-N-(cyclohexylmethyl)acetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-chloro-N-(cyclohexylmethyl)acetamide Derivatives

This compound and its analogues are a pivotal class of chemical intermediates, finding extensive application in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their utility stems from the presence of a reactive chloroacetamide moiety, which readily undergoes nucleophilic substitution, making it a versatile building block for constructing more complex molecular architectures.[3] The biological activity of molecules derived from these intermediates is broad, encompassing herbicidal, antifungal, and even potential therapeutic properties.[2][4]

The transition from laboratory-scale synthesis to industrial production of these compounds presents a unique set of challenges. Issues of reaction control, thermal safety, impurity profiling, and efficient purification become paramount. This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the robust and scalable synthesis of this compound derivatives. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the process from a first-principles perspective.

Synthetic Strategy: The Schotten-Baumann Reaction

The most common and industrially viable method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of cyclohexanemethanamine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[5]

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of cyclohexanemethanamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the departure of the chloride leaving group and subsequent deprotonation of the nitrogen by a base to yield the final amide product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine Cyclohexanemethanamine (Nucleophile) intermediate [Intermediate] amine->intermediate Nucleophilic Attack acyl_chloride Chloroacetyl Chloride (Electrophile) acyl_chloride->intermediate product This compound intermediate->product Chloride Elimination hcl HCl intermediate->hcl

Figure 1: General mechanism of the Schotten-Baumann reaction for the synthesis of this compound.

Scale-Up Synthesis Protocol

This protocol is designed for the multi-gram to kilogram scale synthesis of this compound.

I. Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Cyclohexanemethanamine≥98%
Chloroacetyl Chloride≥98%Highly corrosive and lachrymatory. Handle with extreme care.[6]
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Base
TolueneAnhydrous, ≥99.8%Solvent
Deionized WaterFor work-up
Brine (Saturated NaCl solution)For work-up
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
II. Equipment
  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Inert atmosphere (Nitrogen or Argon) supply.

  • Chiller/heater for reactor temperature control.

  • Scrubber system for off-gassing (HCl).

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven.

III. Detailed Step-by-Step Methodology

Scale-Up_Workflow start Start reagent_prep Reagent Preparation and Reactor Setup start->reagent_prep reaction Controlled Acylation Reaction reagent_prep->reaction Inert atmosphere Cool to 0-5 °C quench Reaction Quenching reaction->quench Monitor completion by TLC/HPLC workup Aqueous Work-up and Phase Separation quench->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal drying->concentration crystallization Crystallization/Purification concentration->crystallization filtration Product Filtration and Washing crystallization->filtration final_drying Final Product Drying filtration->final_drying qc Quality Control Analysis final_drying->qc end End qc->end

Figure 2: Workflow for the scale-up synthesis of this compound.

1. Reactor Setup and Reagent Preparation:

  • Set up the jacketed reactor under an inert atmosphere of nitrogen.

  • Charge the reactor with cyclohexanemethanamine (1.0 eq) and anhydrous toluene (5-10 volumes).

  • In a separate vessel, prepare a solution of sodium carbonate (1.1 - 1.5 eq) in water (3-5 volumes).

  • In the addition funnel, place chloroacetyl chloride (1.05 - 1.1 eq) diluted with a small amount of anhydrous toluene.

Causality: An inert atmosphere is crucial to prevent moisture from reacting with chloroacetyl chloride. Toluene is a suitable solvent as it is relatively non-polar and has a reasonable boiling point for subsequent removal. Using a slight excess of chloroacetyl chloride ensures complete conversion of the starting amine. Sodium carbonate is a cost-effective and moderately strong base to neutralize the generated HCl.

2. Acylation Reaction:

  • Cool the reactor contents to 0-5 °C with vigorous stirring.

  • Slowly add the chloroacetyl chloride solution from the addition funnel to the reactor, maintaining the internal temperature below 10 °C. The addition is highly exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

Causality: The slow, controlled addition of chloroacetyl chloride at low temperatures is critical for managing the exothermicity of the reaction and preventing thermal runaway.[7] Maintaining a low temperature also minimizes the formation of potential byproducts. Stirring ensures homogeneity and efficient heat transfer.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture back to 10-15 °C.

  • Slowly and carefully add the sodium carbonate solution to quench any remaining chloroacetyl chloride and neutralize the HCl. Be cautious of gas evolution (CO₂).

  • Separate the organic layer.

  • Wash the organic layer with deionized water (2 x 3 volumes) and then with brine (1 x 3 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality: The aqueous work-up removes the inorganic salts and any water-soluble impurities. The brine wash helps to break any emulsions and further remove water from the organic phase.

4. Crystallization and Isolation:

  • The crude product can be purified by crystallization. A suitable solvent system is typically a mixture of a non-polar solvent (e.g., heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol).

  • Dissolve the crude product in a minimal amount of the hot solvent system and allow it to cool slowly to induce crystallization.

  • Collect the crystalline product by filtration, for example using a Nutsche filter-dryer.[8]

  • Wash the filter cake with a small amount of cold solvent to remove any residual impurities.

  • Dry the product under vacuum at a temperature below its melting point to a constant weight.

Causality: Crystallization is a highly effective purification technique for solid compounds on a large scale, allowing for the removal of impurities and isolation of the desired polymorph.[9][10] Slow cooling promotes the formation of larger, purer crystals.

Process Safety and Hazard Analysis

The scale-up of this synthesis requires a thorough understanding and mitigation of potential hazards.

HazardCauseMitigation Measures
Thermal Runaway Highly exothermic reaction between chloroacetyl chloride and the amine.Slow, controlled addition of chloroacetyl chloride at low temperatures. Continuous monitoring of the internal temperature. Use of a jacketed reactor with efficient cooling.
Toxic Gas Release Chloroacetyl chloride is a lachrymator and highly toxic.[6] Reaction with moisture produces HCl gas.Perform the reaction in a well-ventilated fume hood or a closed reactor system. Use a scrubber to neutralize HCl off-gas. Wear appropriate personal protective equipment (PPE), including a respirator.
Corrosion Chloroacetyl chloride and HCl are corrosive.Use glass-lined or other corrosion-resistant reactors and equipment.
Handling of Chloroacetyl Chloride Reacts violently with water and alcohols.[6][11]Store and handle under anhydrous conditions. Use dedicated and dry equipment. Have appropriate quenching agents (e.g., sodium bicarbonate solution) readily available.

Analytical Quality Control

Robust analytical methods are essential for monitoring the reaction and ensuring the quality of the final product.

Analytical TechniquePurposeTypical Parameters
TLC/HPLC In-process control to monitor reaction completion.Mobile phase, stationary phase, and detection wavelength should be optimized for the separation of starting materials, product, and key impurities.[12][13]
¹H and ¹³C NMR Structural confirmation of the final product.Chemical shifts and coupling constants should be consistent with the expected structure.
Mass Spectrometry (MS) Molecular weight confirmation.Observe the molecular ion peak corresponding to the product.
HPLC with UV/MS detection Purity assessment and impurity profiling.Determine the purity of the final product and identify any process-related impurities.[14]
Melting Point Physical property characterization and purity indication.A sharp melting point range indicates high purity.

Common Impurities:

  • Unreacted cyclohexanemethanamine.

  • Di-acylated byproducts (if a primary amine is used).

  • Hydrolysis product of chloroacetyl chloride (chloroacetic acid).

Conclusion

The scale-up synthesis of this compound derivatives is a well-established process that can be performed safely and efficiently with careful planning and execution. The key to a successful scale-up lies in the meticulous control of reaction parameters, particularly temperature, and a thorough understanding of the potential hazards associated with the reagents. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers and production chemists can confidently produce these valuable intermediates on a larger scale with high yield and purity.

References

Application Notes and Protocols: 2-Chloro-N-(cyclohexylmethyl)acetamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Chloroacetamide Scaffold

2-Chloro-N-(cyclohexylmethyl)acetamide is a member of the broader chloroacetamide class of chemical compounds. While not always the final active ingredient, this functionalized acetamide serves as a highly versatile intermediate in the synthesis of a range of agrochemicals, including herbicides, fungicides, and herbicide safeners. Its utility stems from the reactive chloroacetyl group, which readily undergoes nucleophilic substitution, allowing for the facile introduction of diverse functionalities and the construction of more complex molecular architectures.

This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into its own potential herbicidal activity, its role as a precursor for fungicidal thiazoles, and its application in the creation of herbicide safeners. The protocols provided are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to aid in adaptation and troubleshooting.

Part 1: Herbicidal Activity of Chloroacetamides

The chloroacetamide class of compounds, to which this compound belongs, are well-established as pre-emergent herbicides.[1][2] They are particularly effective against annual grasses and some small-seeded broadleaf weeds in major crops such as corn, soybeans, and cotton.[2]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2][3] VLCFAs are essential components of plant cell membranes, cuticular waxes, and suberin. By inhibiting the elongase enzymes responsible for extending fatty acid chains beyond 18 carbons, chloroacetamides disrupt the formation of these crucial structural and protective lipids.[3] This leads to a cascade of effects, including:

  • Inhibition of cell division and expansion: Without adequate VLCFAs for membrane synthesis, cell growth is arrested.[3]

  • Disruption of seedling growth: The inhibition of early seedling growth is a hallmark of chloroacetamide herbicides, preventing weeds from emerging from the soil.[1]

  • Impaired cuticle formation: A compromised cuticle leads to increased water loss and susceptibility to environmental stresses.

The herbicidal activity is a result of the chloroacetamide molecule covalently binding to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups, which are critical for processes requiring coenzyme A, such as lipid synthesis.[1][4]

Part 2: Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic acyl substitution reaction. The general principle involves the reaction of an amine with an acyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar chloroacetamides.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Cyclohexanemethanamine113.2010011.32 g
Chloroacetyl chloride112.9410511.86 g
Triethylamine101.1911011.13 g
Dichloromethane (DCM)--200 mL
1M Hydrochloric acid (HCl)--100 mL
Saturated sodium bicarbonate--100 mL
Brine--100 mL
Anhydrous magnesium sulfate---

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cyclohexanemethanamine (11.32 g, 100 mmol) and dichloromethane (150 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (11.13 g, 110 mmol) to the solution.

  • Addition of Acyl Chloride: Dissolve chloroacetyl chloride (11.86 g, 105 mmol) in dichloromethane (50 mL) and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white to off-white solid.

Expected Yield: >90%

Part 3: Application in Fungicide Synthesis - The Hantzsch Thiazole Synthesis

This compound is an excellent precursor for the synthesis of 2-aminothiazole derivatives, a class of compounds known for their fungicidal properties.[2] The Hantzsch thiazole synthesis involves the reaction of an α-haloketone (or in this case, an α-halo-N-substituted acetamide) with a thioamide (e.g., thiourea).

Proposed Synthetic Pathway to a Fungicidal Thiazole Derivative

Reaction Scheme:

G cluster_0 Synthesis of Thiazole Fungicide start This compound thiourea Thiourea intermediate 2-Amino-N-(cyclohexylmethyl)thiazole Intermediate end Fungicidal Thiazole Derivative

Experimental Protocol: Synthesis of a 2-Amino-N-(cyclohexylmethyl)thiazole Derivative

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) and thiourea (12 mmol) in ethanol (50 mL).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (100 mL).

    • Neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is the crude 2-amino-N-(cyclohexylmethyl)thiazole derivative.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the purified product.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at reflux temperature.

  • Excess Thiourea: A slight excess of thiourea is used to ensure the complete consumption of the chloroacetamide starting material.

  • Neutralization: Neutralization with sodium bicarbonate is necessary to remove any acidic byproducts and precipitate the free amine product.

Part 4: Application in Herbicide Safener Synthesis

Herbicide safeners are compounds that are co-applied with herbicides to protect crop plants from herbicide injury without compromising weed control efficacy.[5] Many safeners are structurally similar to the herbicides they are designed to work with, often containing a chloroacetamide or dichloroacetamide moiety. This compound can serve as a building block for the synthesis of such safeners.

Proposed Synthetic Pathway to a Herbicide Safener

A common strategy in safener synthesis is the N-alkylation of a suitable heterocyclic or aromatic amine with a chloroacetamide.

G cluster_1 Herbicide Safener Synthesis start This compound amine Heterocyclic/Aromatic Amine safener Herbicide Safener

Experimental Protocol: Synthesis of a Potential Herbicide Safener

This protocol outlines a general procedure for the N-alkylation of a heterocyclic amine with this compound.

Materials and Reagents:

Reagent/MaterialQuantity (mmol)
This compound10
Heterocyclic Amine (e.g., Pyrazole)10
Potassium Carbonate (K₂CO₃)15
N,N-Dimethylformamide (DMF)50 mL

Procedure:

  • Reaction Setup: To a stirred solution of the heterocyclic amine (10 mmol) in DMF (50 mL), add potassium carbonate (15 mmol).

  • Addition of Chloroacetamide: Add this compound (10 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up:

    • Cool the reaction to room temperature and pour it into ice-water (200 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.

Self-Validating System:

The success of this protocol can be validated at each step. The consumption of starting materials can be monitored by TLC. The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the desired N-alkylation has occurred.

Conclusion

This compound is a valuable and versatile building block in the synthesis of a variety of agrochemicals. Its reactive nature allows for its incorporation into more complex molecules with desired biological activities, including herbicidal, fungicidal, and crop-safening properties. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in the discovery and development of new and improved crop protection solutions.

References

Application Notes and Protocols for the Development of Novel Herbicides from 2-chloro-N-(cyclohexylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel herbicides derived from the lead compound, 2-chloro-N-(cyclohexylmethyl)acetamide. Chloroacetamide herbicides are a well-established class of agrochemicals that effectively control a broad spectrum of annual grasses and some broadleaf weeds.[1] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a crucial process for plant growth and development.[2] This guide offers detailed protocols for the synthesis of a diverse library of this compound analogues, robust methods for evaluating their pre-emergence herbicidal activity, and insights into interpreting the resulting structure-activity relationships (SAR). By providing a scientifically grounded framework, this document aims to accelerate the discovery of new, effective, and potentially safer herbicidal agents.

Introduction and Rationale

The continuous need for novel herbicides is driven by the evolution of herbicide-resistant weeds and the demand for more environmentally benign agricultural solutions. The chloroacetamide class of herbicides has been a cornerstone of weed management for decades, with commercial successes like metolachlor and acetochlor.[3] These compounds are typically used as pre-emergence herbicides, inhibiting the growth of susceptible weeds shortly after germination.[2]

The lead compound, this compound (CAS No: 40914-11-2), presents a promising scaffold for the development of new herbicidal agents.[4] The N-(cyclohexylmethyl) moiety offers a lipophilic group that can be readily modified to explore a wide chemical space, potentially leading to compounds with improved efficacy, selectivity, or environmental profiles. The chloroacetyl group is the reactive pharmacophore responsible for the herbicidal activity.[2][5]

This guide provides a systematic approach to leverage this scaffold for the discovery of novel herbicides. We will detail the synthesis of a library of analogues, their biological evaluation, and the interpretation of the resulting data to guide further optimization.

Proposed Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

Chloroacetamide herbicides exert their phytotoxic effects by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbon atoms.[2] VLCFAs are essential components of various cellular structures, including the cuticle, suberin, and sphingolipids, and are crucial for cell division and expansion.[2]

The key enzyme inhibited by chloroacetamides is VLCFA elongase, a multi-enzyme complex located in the endoplasmic reticulum. Specifically, these herbicides are believed to covalently bind to a cysteine residue in the active site of the condensing enzyme component of the elongase complex.[2] This irreversible inhibition disrupts the elongation of fatty acid chains, leading to a cascade of metabolic dysfunctions and ultimately, the death of the developing seedling.

VLCFA_Elongation_Pathway cluster_ER Endoplasmic Reticulum Malonyl-CoA Malonyl-CoA Condensation Condensation (VLCFA Elongase) Malonyl-CoA->Condensation Fatty_Acyl_CoA Fatty Acyl-CoA (C18) Fatty_Acyl_CoA->Condensation Reduction1 Reduction Condensation->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction Dehydration->Reduction2 Elongated_Fatty_Acyl_CoA Elongated Fatty Acyl-CoA (C20) Reduction2->Elongated_Fatty_Acyl_CoA VLCFAs VLCFAs (Cuticle, Suberin, etc.) Elongated_Fatty_Acyl_CoA->VLCFAs Chloroacetamide This compound Derivatives Chloroacetamide->Condensation

Figure 1: Proposed mechanism of action of this compound derivatives.

Synthesis of a Novel Herbicide Library

The synthesis of a diverse library of analogues is crucial for exploring the structure-activity relationship. The general synthetic route involves the acylation of a primary or secondary amine with chloroacetyl chloride.

Synthesis of the Parent Compound: this compound

This protocol describes the synthesis of the starting scaffold.

Materials:

  • Cyclohexanemethanamine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve cyclohexanemethanamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Protocol for the Synthesis of a Library of Analogues

This general protocol can be adapted to synthesize a library of derivatives by varying the starting amine.

Materials:

  • A diverse set of primary or secondary amines (e.g., substituted cyclohexanemethanamines, other cyclic or acyclic amines)

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Multi-well reaction block or parallel synthesizer (optional)

Protocol:

  • To an array of reaction vessels, add a solution of each unique amine (1.0 eq) in DCM.

  • Add a solution of triethylamine (1.2 eq) in DCM to each vessel.

  • Cool the reaction array to 0 °C.

  • Add a solution of chloroacetyl chloride (1.1 eq) in DCM to each vessel.

  • Allow the reactions to proceed at room temperature overnight.

  • Work-up each reaction in parallel by washing with saturated sodium bicarbonate solution and brine.

  • Dry the organic layers using a phase separator or by adding anhydrous sodium sulfate.

  • Evaporate the solvent to yield the library of crude products, which can be purified as needed.

Synthesis_Workflow Start Start: Select Diverse Amines Reaction_Setup Reaction Setup: Amine + Base in DCM Start->Reaction_Setup Acylation Acylation: Add Chloroacetyl Chloride at 0°C Reaction_Setup->Acylation Reaction Stir at Room Temperature Acylation->Reaction Workup Aqueous Workup: NaHCO3, Brine Reaction->Workup Drying Dry Organic Layer Workup->Drying Concentration Solvent Evaporation Drying->Concentration Purification Purification (if necessary) Concentration->Purification Library Library of Novel Chloroacetamides Purification->Library

Figure 2: General workflow for the synthesis of a library of novel chloroacetamide herbicides.

Biological Evaluation: Pre-emergence Herbicidal Activity

A whole-plant bioassay is a reliable method to assess the pre-emergence herbicidal activity of the synthesized compounds.[6]

Protocol for Pre-emergence Bioassay

Materials:

  • Seeds of target weed species (e.g., annual ryegrass (Lolium rigidum), green foxtail (Setaria viridis)) and a crop species (e.g., corn (Zea mays), soybean (Glycine max))

  • Pots or trays filled with a standardized soil mix

  • Synthesized compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant

  • Automated sprayer or hand-held sprayer

  • Growth chamber or greenhouse with controlled environmental conditions

  • Positive control (a commercial chloroacetamide herbicide) and negative control (solvent + surfactant only)

Protocol:

  • Fill pots or trays with the soil mix and sow the seeds of the weed and crop species at a uniform depth.

  • Prepare stock solutions of the test compounds, positive control, and negative control.

  • Apply the treatments evenly to the soil surface using a sprayer. A range of concentrations should be tested for each compound to determine the dose-response relationship.

  • Place the treated pots in a growth chamber or greenhouse with optimal conditions for plant growth (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Water the pots as needed, avoiding disturbance of the treated soil surface.

  • After a set period (e.g., 14-21 days), assess the herbicidal activity by visual scoring of plant injury (0% = no effect, 100% = complete kill) and by measuring the fresh or dry weight of the emerged seedlings.

  • Calculate the Growth Reduction 50 (GR50), the concentration of the compound that causes a 50% reduction in plant growth, for each compound on each plant species.

Screening_Workflow Start Start: Synthesized Library Seed_Sowing Sow Weed and Crop Seeds Start->Seed_Sowing Treatment_Application Apply Test Compounds, Positive & Negative Controls Seed_Sowing->Treatment_Application Incubation Incubate in Growth Chamber (14-21 days) Treatment_Application->Incubation Data_Collection Assess Plant Injury and Biomass Incubation->Data_Collection Data_Analysis Calculate % Inhibition and GR50 Data_Collection->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Identification Identify Lead Compounds SAR_Analysis->Lead_Identification

Figure 3: Workflow for pre-emergence herbicide screening.

Data Presentation and Interpretation

The results of the herbicidal activity screening should be organized in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Herbicidal Activity Data for a Library of 2-chloro-N-(R)-acetamide Derivatives

Compound IDR-Group% Inhibition at 1 kg/ha (Lolium rigidum)GR50 (μM) (Lolium rigidum)% Inhibition at 1 kg/ha (Zea mays)Selectivity Index (GR50 Crop / GR50 Weed)
Parent cyclohexylmethyl8515305.0
Analogue 1 4-methylcyclohexylmethyl9210257.5
Analogue 2 4-chlorocyclohexylmethyl958404.0
Analogue 3 cyclopentylmethyl7825204.5
Analogue 4 2-tetrahydropyranylmethyl8812158.0
Positive Ctrl Commercial Herbicide9851010.0

Interpretation and SAR:

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls:

  • Negative Control: The treatment with only the solvent and surfactant ensures that any observed phytotoxicity is due to the test compounds and not the application vehicle.

  • Positive Control: The inclusion of a commercial chloroacetamide herbicide with a known mode of action and efficacy provides a benchmark for the performance of the novel compounds. Consistent results with the positive control validate the experimental setup and conditions.

  • Dose-Response Curves: Evaluating compounds at multiple concentrations allows for the determination of GR50 values, which are more reliable indicators of potency than single-dose inhibition data.

  • Replication: Each treatment should be replicated (typically 3-4 times) to ensure the statistical significance of the results.

References

A Guide to Creating Diverse Compound Libraries Using 2-Chloro-N-(cyclohexylmethyl)acetamide as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries is paramount for identifying novel hit compounds. 2-Chloro-N-(cyclohexylmethyl)acetamide has emerged as a highly valuable and versatile building block for this purpose. Its structure features a lipophilic cyclohexylmethyl moiety, beneficial for modulating pharmacokinetic properties, and a reactive α-chloroacetamide group that serves as an electrophilic handle for a wide array of synthetic transformations. This guide provides a comprehensive overview of the chemical principles, strategic applications, and detailed protocols for leveraging this compound in the parallel synthesis of compound libraries, tailored for researchers and scientists in medicinal chemistry and drug development.

Introduction: The Strategic Advantage of the this compound Scaffold

The quest for novel therapeutic agents often begins with screening large collections of small molecules. The quality and diversity of these compound libraries are critical determinants of success. This compound (CAS: 40914-11-2, Molecular Formula: C₉H₁₆ClNO, Molecular Weight: 189.68 g/mol ) is an ideal starting scaffold for library synthesis for several key reasons.

  • Bifunctional Nature: The molecule thoughtfully combines a stable, saturated carbocyclic group (cyclohexylmethyl) with a reactive electrophilic center. The cyclohexyl group often imparts favorable properties such as metabolic stability and appropriate lipophilicity for cell membrane permeability.

  • Predictable Reactivity: The primary chloride on the acetyl group is an excellent leaving group, primed for nucleophilic substitution. This allows for the reliable and predictable introduction of a vast array of chemical functionalities. The reactivity of α-chloroacetamides is well-documented, typically proceeding via an Sₙ2 mechanism, which provides good stereochemical and regiochemical control[1][2].

  • Synthetic Accessibility: The synthesis of the scaffold itself is straightforward, commonly achieved by the reaction of cyclohexanemethylamine with chloroacetyl chloride, making it a cost-effective starting material for large-scale library production[3].

This application note will detail the core reactivity, safety considerations, and a robust protocol for the parallel synthesis of a diverse amide library derived from this scaffold.

Core Principles: Reactivity and Mechanistic Rationale

The synthetic utility of this compound is centered on the electrophilic character of the α-carbon. The chlorine atom, being electronegative, polarizes the C-Cl bond and serves as an effective leaving group in the presence of a suitable nucleophile.

The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by various nucleophiles, including those based on nitrogen, oxygen, or sulfur[4]. This nucleophilic substitution reaction is the cornerstone of library diversification.

G cluster_0 Reaction Mechanism R This compound P Substituted Product R->P Sₙ2 Attack Nu Nucleophile (Nu-H) Nu->R Salt Base-H⁺Cl⁻ P->Salt Base Base Base->R

Caption: General Sₙ2 reaction scheme for library synthesis.

Kinetic studies on analogous α-chloroacetanilides support an intermolecular Sₙ2 mechanism for these displacement reactions[1]. The reaction rate is influenced by the strength of the nucleophile and can be accelerated by the use of a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Identification:

  • Pictogram: GHS07 (Exclamation mark)[5]

  • Signal Word: Warning[5]

  • Hazard Statements: H302 (Harmful if swallowed). Some suppliers also list H312 (Harmful in contact with skin) and H332 (Harmful if inhaled)[5].

Precautionary Measure Protocol Reference
Engineering Controls Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]
Personal Protective Equipment (PPE) Wear nitrile gloves, chemical safety goggles conforming to EN166, and a lab coat.[6][7]
Handling Avoid dust formation. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.[6][7]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
First Aid (Skin Contact) Immediately remove contaminated clothing. Wash off with soap and plenty of water.[6]
First Aid (Eye Contact) Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
First Aid (Ingestion) Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Application Protocol: Parallel Synthesis of an Amine-Derived Library

This protocol describes a validated method for the parallel synthesis of a diverse library of N-substituted glycine N-(cyclohexylmethyl)amides in a 96-well plate format. This high-throughput approach is ideal for rapidly generating numerous analogs for screening campaigns[8][9].

Caption: Workflow for parallel synthesis of a compound library.

Materials and Reagents
  • Scaffold: this compound (Purity >97%)

  • Nucleophiles: A diverse library of primary and secondary amines (e.g., substituted anilines, benzylamines, heterocyclic amines).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dimethylformamide (DMF).

  • Reaction Vessels: 96-well polypropylene reaction block with sealing mat.

  • Analytical Equipment: Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Preparation of Stock Solutions

Causality: Preparing stock solutions ensures accurate and rapid dispensing into the 96-well plate, which is crucial for consistency and high-throughput efficiency in parallel synthesis.

  • Scaffold Stock (0.2 M): Dissolve 379.4 mg of this compound in anhydrous DMF to a final volume of 10.0 mL.

  • Amine Library Stocks (0.3 M): In separate, labeled vials, prepare 0.3 M solutions of each amine from your library in anhydrous DMF.

  • Base Stock (0.4 M): Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

Step-by-Step Reaction Protocol
  • Scaffold Dispensing: To each well of the 96-well reaction block, add 100 µL of the 0.2 M scaffold stock solution (20 µmol per well).

  • Amine Dispensing: Using a multichannel pipette or automated liquid handler, add 100 µL of a unique 0.3 M amine stock solution to each corresponding well (1.5 equivalents).

  • Base Addition: To each well, add 100 µL of the 0.4 M DIPEA stock solution (2.0 equivalents). Rationale: A non-nucleophilic base is used to neutralize the HCl byproduct without competing with the amine nucleophile. A slight excess ensures the reaction goes to completion.

  • Sealing and Incubation: Securely seal the reaction block with a chemically resistant mat. Place the block on a shaker and incubate at 60 °C for 16 hours.

  • Work-up and Analysis: a. Allow the reaction block to cool to room temperature. b. For a rapid analysis, directly dilute a small aliquot (e.g., 5 µL) from each well into 195 µL of a 50:50 acetonitrile/water mixture in a separate 96-well analysis plate. c. Analyze each well by LC-MS to confirm the formation of the desired product and estimate the reaction conversion and purity.

Expected Data

The primary characterization for a high-throughput library is LC-MS, which confirms the molecular weight of the desired product.

Amine Nucleophile Structure Expected Product MW ( g/mol )
AnilineC₆H₅NH₂246.35
4-FluoroanilineFC₆H₄NH₂264.34
BenzylamineC₆H₅CH₂NH₂260.38
MorpholineC₄H₉NO240.34
PiperidineC₅H₁₁N238.37

Note: Table shows calculated monoisotopic masses for the [M+H]⁺ ion.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Insufficiently reactive amine. 2. Inactive reagents (moisture). 3. Insufficient temperature/time.1. Increase reaction temperature to 80 °C or reaction time to 24h. 2. Use freshly opened anhydrous solvents and high-purity reagents. 3. Confirm incubator temperature is accurate.
Multiple Products Observed 1. Dialkylation (with primary amines). 2. Amine is unstable to conditions.1. Use a larger excess of the primary amine (3-4 equivalents). 2. Screen reaction conditions at a lower temperature.
Starting Material Remains 1. Sterically hindered amine. 2. Insufficient base.1. Increase reaction temperature and time. 2. Ensure accurate addition of the base; consider increasing to 2.5 equivalents.

Conclusion

This compound stands out as an exemplary scaffold for the efficient and logical construction of diverse compound libraries. Its predictable Sₙ2 reactivity, coupled with a structure that balances lipophilicity and a reactive handle, provides a robust platform for medicinal chemists. The parallel synthesis protocol detailed herein offers a reliable, scalable, and validated workflow for generating large numbers of novel chemical entities, thereby accelerating the hit-to-lead phase of drug discovery.

References

Application Notes and Protocols: In Vitro Profiling of 2-chloro-N-(cyclohexylmethyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-chloro-N-(cyclohexylmethyl)acetamide scaffold represents a versatile chemical backbone with significant potential in drug discovery. The presence of a reactive chloroacetamide group suggests a potential for covalent interactions with biological targets, a mechanism employed by several approved drugs. Derivatives of acetamide have demonstrated a wide spectrum of biological activities, including anti-inflammatory, enzyme inhibitory, and anticancer effects.[1][2][3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of novel this compound derivatives.

As a Senior Application Scientist, the following protocols have been designed not merely as a list of steps, but as a logical, self-validating workflow. The rationale behind the selection of each assay and the critical parameters within each protocol are explained to ensure robust and reproducible data generation. This guide is structured to first assess the foundational safety profile (cytotoxicity) of the compounds, followed by screening for potential therapeutic activities, specifically anti-inflammatory and enzyme inhibitory effects.

PART 1: Foundational Safety Assessment: Cytotoxicity Profiling

A primary and essential step in the evaluation of any novel chemical entity is to determine its effect on cell viability.[7][8][9][10] Cytotoxicity screening provides a therapeutic window, helping to distinguish between targeted pharmacological effects and non-specific toxicity.[7][9] The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[7][9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial succinate dehydrogenase enzymes in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[7][9] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[9]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis plate_cells 1. Seed Cells (e.g., HeLa, HepG2) in 96-well plates incubate_24h 2. Incubate (24 hours) plate_cells->incubate_24h add_compounds 3. Add Derivatives (serial dilutions) incubate_24h->add_compounds add_controls   - Vehicle Control (DMSO)   - Untreated Control   - Positive Control (Doxorubicin) incubate_48h 4. Incubate (24-72 hours) add_compounds->incubate_48h add_mtt 5. Add MTT Reagent incubate_48h->add_mtt incubate_4h 6. Incubate (4 hours) (formazan formation) add_mtt->incubate_4h solubilize 7. Add Solubilizing Agent (e.g., DMSO, SDS) incubate_4h->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate calc_viability 9. Calculate % Viability read_plate->calc_viability plot_curve 10. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 11. Determine IC50 Value plot_curve->calc_ic50 Protein_Denaturation_Workflow cluster_prep Reaction Setup cluster_incubation Denaturation Step cluster_readout Measurement & Analysis mix_components 1. Prepare Reaction Mixture - BSA/Egg Albumin Solution - Test Compound (various conc.) - PBS (pH 6.3) add_controls   - Control (No Compound)   - Standard (Diclofenac Sodium) incubate_37c 2. Incubate at 37°C (15-20 min) mix_components->incubate_37c heat_70c 3. Heat at 70°C (5-10 min) incubate_37c->heat_70c cool_down 4. Cool to Room Temp. heat_70c->cool_down read_absorbance 5. Read Absorbance (Turbidity) at 660 nm cool_down->read_absorbance calc_inhibition 6. Calculate % Inhibition read_absorbance->calc_inhibition determine_ic50 7. Determine IC50 calc_inhibition->determine_ic50 Screening_Pathway start Novel 2-chloro-N-(cyclohexylmethyl) acetamide Derivatives cytotoxicity PART 1: Cytotoxicity Screen (MTT Assay) start->cytotoxicity is_toxic High Cytotoxicity? (IC50 < 10 µM) cytotoxicity->is_toxic therapeutic_screen PART 2 & 3: Therapeutic Screens - Anti-Inflammatory Assay - Enzyme Inhibition Assay is_toxic->therapeutic_screen No deprioritize Deprioritize or Use as Cytotoxic Tool Compound is_toxic->deprioritize Yes is_active Significant Activity? therapeutic_screen->is_active lead_candidate Lead Candidate for Further Optimization and Advanced Cell-Based Assays is_active->lead_candidate Yes no_activity No Significant Activity (Deprioritize) is_active->no_activity No

References

The Elusive Role of 2-Chloro-N-(cyclohexylmethyl)acetamide in Patented Innovations: A Technical Review

Author: BenchChem Technical Support Team. Date: January 2026

Despite its availability as a research chemical and listed as a pharmaceutical intermediate, a comprehensive review of global patent literature reveals no specific, detailed applications for 2-chloro-N-(cyclohexylmethyl)acetamide (CAS No. 40914-11-2). This technical analysis explores the characteristics of this compound and the broader context of chloroacetamide derivatives in patented chemical synthesis, providing insights into its potential yet undocumented applications.

Introduction: The Enigma of a Seemingly Versatile Intermediate

This compound is a halogenated amide with a molecular structure suggestive of a versatile building block in organic synthesis. The presence of a reactive chloroacetyl group and a lipophilic cyclohexylmethyl moiety makes it an attractive candidate for introduction into a variety of molecular scaffolds. Chemical suppliers list it for use in pharmaceutical and medicinal chemistry research, yet a thorough search of patent databases fails to yield specific examples of its incorporation into patented final products.[][2]

This absence of direct citation in patent literature presents a unique challenge in developing detailed application notes and protocols. While the fundamental reactivity of chloroacetamides is well-established, the specific context of its use—the target molecules, reaction conditions, and downstream processing—remains speculative. This guide, therefore, will focus on the established reactivity of related chloroacetamide compounds as documented in patent literature, providing a framework for researchers to explore the potential applications of this compound.

Physicochemical Properties and Synthetic Accessibility

A clear understanding of the physical and chemical properties of this compound is fundamental to its potential application.

PropertyValueSource
CAS Number 40914-11-2SynHet[2]
Molecular Formula C₉H₁₆ClNOSynHet[2]
Molecular Weight 189.68 g/mol SynHet[2]
IUPAC Name This compoundSynHet[2]

The synthesis of N-substituted chloroacetamides is a well-documented chemical transformation. While a specific patent for the synthesis of this compound is not available, a general and analogous procedure is often cited. This typically involves the acylation of the corresponding amine, in this case, cyclohexanemethanamine, with chloroacetyl chloride.

Exemplary Protocol: Synthesis of a Structurally Related N-Substituted Chloroacetamide

The following protocol is adapted from a patented procedure for a similar compound and is provided for illustrative purposes.

Reaction: Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]acetamide[3]

Materials:

  • N-phenyl-1,2-benzenediamine

  • Triethylamine

  • Chloroacetyl chloride

  • Chloroform

Procedure:

  • Dissolve N-phenyl-1,2-benzenediamine (10.4 g) and triethylamine (12.1 g) in chloroform (100 ml).[3]

  • Cool the mixture to a temperature between -5°C and 0°C.[3]

  • Add chloroacetyl chloride (13.6 g) dropwise to the solution, ensuring the temperature does not exceed 20°C.[3]

  • After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.[3]

  • Dilute the reaction mixture with water (50 ml).[3]

  • Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.[3]

  • Evaporate the solvent under reduced pressure to yield the crude product.[3]

  • Recrystallize the solid from ethanol to obtain the purified 2-chloro-N-[2-(phenylamino)phenyl]acetamide.[3]

This general procedure highlights the straightforward nature of the N-acylation reaction to form chloroacetamides.

Potential Applications in Drug Discovery and Development: An Extrapolation from Related Patents

While direct patent evidence is lacking for this compound, the utility of the broader class of chloroacetamide derivatives is well-documented in pharmaceutical patents. These compounds primarily serve as electrophilic intermediates for the introduction of an acetamide linker into a target molecule.

Role as an Intermediate in the Synthesis of Biologically Active Molecules

Patents frequently describe the use of chloroacetamide derivatives in the synthesis of compounds targeting a range of therapeutic areas. For instance, U.S. Patent 6,649,796 B2 details the use of chloroacetamide in the synthesis of diphenylmethylthioacetamide, a key intermediate for the central nervous system stimulant, Modafinil.[4] In this patented process, a thiouronium salt is reacted with chloroacetamide in an aqueous base to form the desired product.[4]

This established reactivity suggests that this compound could be employed in a similar fashion, where the cyclohexylmethyl group is a desired structural motif in the final active pharmaceutical ingredient (API).

Conceptual Application Workflow

The following diagram illustrates a hypothetical workflow for the utilization of this compound as a synthetic intermediate, based on established chemical principles and patented methodologies for related compounds.

G cluster_synthesis Synthesis of Intermediate cluster_application Application in Target Synthesis cluster_outcome Desired Outcome start Cyclohexanemethanamine intermediate This compound start->intermediate Acylation reagent1 Chloroacetyl Chloride reagent1->intermediate target Final Patented Compound intermediate->target Nucleophilic Substitution nucleophile Nucleophilic Substrate (e.g., Thiol, Amine, Phenol) nucleophile->target activity Biological Activity (e.g., Kinase Inhibition, Antiviral) target->activity

Caption: Hypothetical synthetic pathway utilizing this compound.

Conclusion: A Call for Further Investigation

The conspicuous absence of this compound from the patent literature, despite its commercial availability and structural promise, suggests several possibilities. It may be a relatively new compound with applications that have not yet been publicly disclosed in patent filings. Alternatively, its use may be in niche areas of research that have not culminated in patented inventions.

For researchers, scientists, and drug development professionals, this compound represents an unexplored tool. The protocols and workflows detailed in patents for analogous chloroacetamide derivatives provide a solid foundation for investigating its potential in the synthesis of novel chemical entities. Future research and patent filings will ultimately determine the definitive applications of this enigmatic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(cyclohexylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-chloro-N-(cyclohexylmethyl)acetamide (CAS 40914-11-2).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. As a bifunctional molecule, this compound serves as a valuable building block in medicinal chemistry and the development of novel chemical entities.[4][5]

The synthesis, primarily a Schotten-Baumann reaction, involves the acylation of cyclohexanemethanamine with chloroacetyl chloride.[6][7][8] While straightforward in principle, this reaction is fraught with potential challenges due to the high reactivity and moisture sensitivity of chloroacetyl chloride.[9][10][11] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the safe and efficient synthesis of your target compound.

Core Principles: The Nucleophilic Acyl Substitution Mechanism

The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of cyclohexanemethanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A critical aspect of this reaction is the concurrent production of one equivalent of hydrochloric acid (HCl).[6][12][13] This acidic byproduct will readily react with the basic starting amine to form a non-nucleophilic ammonium salt, effectively halting the reaction and reducing the yield.[12] Therefore, the inclusion of a base to neutralize the HCl is essential for driving the reaction to completion.

Experimental Workflow Overview

The following diagram outlines the complete workflow for the synthesis of this compound, highlighting critical control points from reagent handling to final product analysis.

G cluster_prep Phase 1: Preparation & Safety cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification & Analysis reagents Reagent Preparation - Cyclohexanemethanamine - Chloroacetyl Chloride - Anhydrous Solvent - Base safety Safety Precautions - Operate in Fume Hood - Wear PPE (Gloves, Goggles, Face Shield) - Inert Atmosphere Setup (N2/Ar) setup Reaction Setup - Dissolve Amine & Base in Solvent - Cool to 0-5 °C safety->setup addition Reagent Addition - Add Chloroacetyl Chloride Dropwise - Maintain T < 10 °C setup->addition stir Reaction Monitoring - Stir at RT for 2-4h - Monitor by TLC addition->stir quench Quenching - Pour into Ice-Water stir->quench wash_acid Aqueous Wash (Dilute HCl) - Removes Excess Amine/Base quench->wash_acid wash_base Aqueous Wash (Dilute NaHCO3) - Removes Acidic Impurities wash_acid->wash_base extract Solvent Extraction & Drying - e.g., Ethyl Acetate - Dry with MgSO4/Na2SO4 wash_base->extract concentrate Solvent Removal - Rotary Evaporation extract->concentrate purify Purification - Recrystallization (e.g., Ethanol/Hexanes) concentrate->purify analyze Product Analysis - MP, NMR, IR, MS purify->analyze

Caption: Synthesis workflow for this compound.

Troubleshooting Guide

Q1: My reaction yield is extremely low. What are the most likely causes?

A low yield is the most common issue and typically points to one of three problems:

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is exceptionally reactive towards water.[10] Even atmospheric moisture can be sufficient to cause significant hydrolysis, converting your reactant into chloroacetic acid and HCl.[9][11] This side reaction consumes the acyl chloride before it can react with your amine.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Chloroacetyl chloride should be a fresh, high-purity grade.[14]

  • Amine Protonation: The reaction generates one equivalent of HCl. Without a sufficient amount of base to act as a scavenger, this acid will protonate your starting cyclohexanemethanamine, forming a non-nucleophilic ammonium salt and preventing it from participating in the reaction.[12]

    • Solution: Use at least two equivalents of the starting amine (one to react, one to act as the base) or, preferably, use one equivalent of the amine and 1.1-1.2 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like aqueous sodium hydroxide in a biphasic system.[6][15]

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants is a simple but common error. The amine and chloroacetyl chloride should ideally be in a 1:1 molar ratio (if a separate base is used).

    • Solution: Carefully calculate the molar equivalents of your reactants. As chloroacetyl chloride is a dense liquid, it is best to measure it by weight or by careful volume calculation using its density.

Q2: The reaction turned dark brown and produced a tar-like substance. Why did this happen and how can I prevent it?

This is indicative of an uncontrolled exothermic reaction. The acylation of amines is highly exothermic, and if the rate of reaction is not controlled, the resulting temperature spike can cause decomposition and polymerization side reactions.[16][17]

  • Cause: The most common cause is adding the chloroacetyl chloride too quickly.

  • Solution: The reaction must be cooled in an ice-water bath to 0-5 °C before and during the addition of the acyl chloride.[15][18] The chloroacetyl chloride should be added slowly, drop-by-drop, via a dropping funnel, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.[19] Vigorous stirring is also essential to dissipate heat and ensure efficient mixing.

Q3: My final product is impure after work-up. How can I identify and remove common contaminants?

Impurity issues usually stem from leftover reactants or side-products. The most common contaminants are:

  • Unreacted Cyclohexanemethanamine: A basic impurity.

  • Cyclohexanemethanamine Hydrochloride: The salt formed between the starting amine and HCl.

  • Chloroacetic Acid: The hydrolysis product of chloroacetyl chloride, an acidic impurity.[10]

  • Solution - Purification Protocol:

    • After the reaction is complete, perform an aqueous work-up. Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate any remaining basic amine and its salt, pulling them into the aqueous layer.[20]

    • Next, wash with a dilute base solution (e.g., 5% NaHCO₃ or Na₂CO₃ solution) to neutralize and remove any acidic impurities like chloroacetic acid.[20]

    • Finally, wash with brine to remove residual water, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude solid can be further purified by recrystallization, often from ethanol or a mixture of ethanol and water.[21][22]

Q4: The reaction seems to stop before all the starting material is consumed, even with correct stoichiometry. What should I check?

If the reaction stalls, it suggests that one of the active reagents has been consumed or deactivated prematurely.

  • Moisture Contamination: As discussed in Q1, moisture is a primary culprit. A small, undetected amount of water can hydrolyze a portion of the chloroacetyl chloride, leaving an excess of the amine with nothing to react with.

    • Solution: Re-check all sources of moisture. Ensure your solvent is truly anhydrous and consider using fresh bottles of reagents.

  • Base Equivalents: If using an external base like triethylamine, ensure you have added at least one full equivalent relative to the chloroacetyl chloride. Any less will result in amine protonation and a stalled reaction.

  • Reagent Purity: The purity of your starting amine can also be a factor. If it has degraded or contains significant non-basic impurities, the effective molar amount will be lower than calculated.

    • Solution: Check the purity of the amine by titration or NMR if its quality is in doubt.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

The choice of solvent depends on the base used.

  • Aprotic Solvents: Anhydrous solvents like tetrahydrofuran (THF), ethyl acetate (EtOAc), or acetonitrile are excellent choices when using an organic base like triethylamine or DBU.[20][22][23] They offer good solubility for the reactants and prevent hydrolysis of the acyl chloride.

  • Biphasic System: A classic Schotten-Baumann setup uses a water-immiscible organic solvent (like dichloromethane) with an aqueous solution of a base (like NaOH).[8][12] This can be effective but increases the risk of hydrolysis if mixing is not efficient or the reaction is slow.[19][24]

Q2: Which base should I choose and why?

  • Excess Amine (2.1 equiv.): Simple and avoids introducing another reagent. However, it requires a more rigorous purification step to remove the resulting amine salt.[20]

  • Aqueous NaOH/K₂CO₃: Inexpensive and effective. Best used in a biphasic system. The main drawback is the increased risk of hydrolyzing the chloroacetyl chloride.[6][24]

  • Triethylamine (TEA) or Pyridine: These are non-nucleophilic organic bases that are soluble in organic solvents. They are very effective at scavenging HCl. Pyridine can sometimes be a superior choice as it may result in a cleaner impurity profile compared to TEA.[19] They are generally the preferred choice for achieving high yields in anhydrous conditions.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A very strong, non-nucleophilic organic base that can significantly increase the reaction rate, even in catalytic amounts.[22][23]

Q3: How critical is temperature control?

It is absolutely critical. The reaction between an amine and an acyl chloride is fast and highly exothermic.[13][16] Without cooling, the reaction temperature can rise rapidly, leading to the formation of undesired, often colored, byproducts and decomposition of the product. Maintaining a low temperature (0-10 °C) during the addition of chloroacetyl chloride is essential for a clean reaction and high yield.

Q4: What are the essential safety precautions when working with chloroacetyl chloride?

Chloroacetyl chloride is a highly toxic, corrosive, and lachrymatory (tear-inducing) chemical that reacts violently with water.[4][9][14][25]

  • Engineering Controls: Always handle chloroacetyl chloride inside a certified chemical fume hood.[9][25] Ensure a safety shower and eyewash station are immediately accessible.[25][26]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (check compatibility), and chemical safety goggles. A face shield is also strongly recommended.[9][26]

  • Handling: Never add water to chloroacetyl chloride.[25][27] Keep it away from incompatible materials like alcohols and alkalis.[25] Store the container tightly closed in a cool, dry, well-ventilated area, preferably under nitrogen.[9]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][14][25] If inhaled, move to fresh air.[9]

Q5: What is a standard purification protocol for this compound?

A robust purification protocol involves both chemical extraction and physical purification:

  • Quench: After reaction completion (monitored by TLC), slowly pour the reaction mixture into a beaker of ice-cold water to quench any remaining chloroacetyl chloride.

  • Extraction & Washes: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, 5% NaHCO₃ solution, and finally, brine.

  • Drying & Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent using a rotary evaporator.

  • Recrystallization: The crude product, typically an off-white solid, can be recrystallized from a suitable solvent. Ethanol or mixtures of ethanol and hexanes are commonly used to yield pure, crystalline this compound.[21][22][23]

Reaction Parameter Optimization Summary

The following table summarizes the impact of key variables on the reaction outcome.

ParameterOption 1Option 2Option 3Impact on Yield/PurityRationale
Solvent Dichloromethane (DCM)Acetonitrile (ACN)Tetrahydrofuran (THF)High purity with anhydrous conditions. DCM is good for biphasic reactions.Aprotic solvents prevent hydrolysis of chloroacetyl chloride.[28]
Base Triethylamine (TEA)Aq. NaOHExcess Amine (2 eq.)TEA/DBU often give the cleanest reactions. Aq. base risks hydrolysis.[19][24]An appropriate base is crucial to neutralize HCl and prevent amine salt formation.[12]
Temperature 0-5 °CRoom TemperatureRefluxCritical. Low temp (0-5 °C) is essential for high purity and yield.Controls the highly exothermic reaction, preventing side reactions and decomposition.[16]
Addition Rate Dropwise (Slow)Portion-wiseAll at onceCritical. Slow, dropwise addition is mandatory.Prevents a dangerous exotherm, ensuring a controlled and clean reaction.
Atmosphere Inert (N₂ or Ar)Ambient Air-Inert atmosphere significantly improves yield.Prevents the reaction of moisture-sensitive chloroacetyl chloride with air humidity.[9][14]

Detailed Experimental Protocol

This protocol is a recommended starting point for the synthesis of this compound.

Materials:

  • Cyclohexanemethanamine (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • 5% Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclohexanemethanamine (1.0 eq) and anhydrous DCM.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Acyl Chloride Addition: Add chloroacetyl chloride (1.05 eq) to the dropping funnel. Add the chloroacetyl chloride dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[15]

  • Work-up: Once the reaction is complete, cool the mixture again and slowly add cold water to quench the reaction. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, water, 5% NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to afford this compound as a white crystalline solid.[21][22]

  • Characterization: Confirm the identity and purity of the product using techniques such as Melting Point, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[15][20]

References

Technical Support Center: 2-Chloro-N-(cyclohexylmethyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(cyclohexylmethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and byproduct formation encountered during this acylation reaction.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant byproduct in my crude reaction mixture with a molecular weight of approximately 306 g/mol . My target product is only 189.68 g/mol . What is this impurity?

A1: The most probable identity of this high-molecular-weight byproduct is 1,4-bis(cyclohexylmethyl)piperazine-2,5-dione . This is a common cyclized dimer that forms in this type of reaction.

Causality & Mechanism: The formation of this dimer occurs in a two-step process. First, you have the desired reaction where cyclohexylmethylamine reacts with chloroacetyl chloride to form the product, this compound.

However, this product still contains a reactive electrophilic site (the carbon bearing the chlorine atom) and the reaction mixture still contains a strong nucleophile (the starting cyclohexylmethylamine). The amine can attack the product in a secondary nucleophilic substitution reaction. This is followed by an intramolecular cyclization of two of these intermediate molecules to form the highly stable, six-membered piperazine-2,5-dione ring. N-(substituted phenyl)-2-chloroacetamides are known to be useful intermediates for the synthesis of such piperazinedione derivatives[1].

Below is a diagram illustrating the intended reaction and the major byproduct pathway.

reaction_pathway cluster_reactants Reactants cluster_product Desired Product cluster_byproduct Major Byproduct Pathway amine Cyclohexylmethylamine (Nucleophile) product This compound (Target Molecule) amine->product + Chloroacetyl Chloride (Desired Acylation) intermediate Intermediate Adduct acyl_chloride Chloroacetyl Chloride (Electrophile) product->intermediate dimer 1,4-bis(cyclohexylmethyl)piperazine-2,5-dione (Cyclized Dimer) intermediate->dimer Intramolecular Cyclization

Caption: Reaction scheme for the formation of the desired product and the major dimeric byproduct.

Q2: My reaction yield is consistently low, and I isolate a significant amount of a water-soluble salt of my starting amine. What's happening?

A2: This is a classic sign of inadequate acid scavenging. The acylation reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl)[2][3]. Since your starting material, cyclohexylmethylamine, is a base, it will react with the generated HCl to form cyclohexylmethylamine hydrochloride. This protonated amine is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively halting the reaction and reducing your yield[2][4].

Solution: You must include a non-nucleophilic base in your reaction to act as an acid scavenger.

  • Tertiary Amines: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. Use at least 1.1 equivalents, and often up to 2.0 equivalents, to ensure all HCl is neutralized.

  • Inorganic Bases: Anhydrous potassium carbonate or sodium carbonate can also be used, particularly in solvents like acetone or acetonitrile where they have some solubility or can react at the liquid-solid interface[5].

Q3: After my aqueous workup, I'm detecting an acidic impurity that complicates purification. What is its source?

A3: The likely acidic impurity is chloroacetic acid . This is formed by the hydrolysis of your starting material, chloroacetyl chloride, which is highly reactive towards water[6]. Chloroacetyl chloride appears as a colorless to light yellow liquid that reacts with water to produce chloroacetic acid and hydrochloric acid[6][7].

Cause & Prevention:

  • Atmospheric Moisture: The reaction was not performed under sufficiently anhydrous (dry) conditions.

  • Wet Solvents/Reagents: Your solvent or starting amine contained residual water.

Solution:

  • Use Anhydrous Conditions: Dry your glassware in an oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture[4].

  • Use Dry Solvents: Use a freshly opened bottle of an anhydrous grade solvent or dry the solvent using appropriate methods (e.g., molecular sieves).

  • Workup: During the workup, a wash with a mild aqueous base like sodium bicarbonate solution will extract the acidic chloroacetic acid impurity into the aqueous layer, separating it from your desired product in the organic phase.

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides a systematic approach to diagnosing and solving common issues during the synthesis.

Observed Problem Potential Cause Recommended Solution & Rationale
High levels of dimer byproduct (>10%) Incorrect Stoichiometry / Addition Rate Protocol: Add the cyclohexylmethylamine (1.0 eq.) dropwise to a cooled (0 °C) solution of the chloroacetyl chloride (1.05-1.1 eq.) and base (1.2 eq.) in an anhydrous solvent. Rationale: This "inverse addition" maintains a low concentration of the amine nucleophile, ensuring it is more likely to react with the abundant acyl chloride than with the newly formed product. This kinetically disfavors the secondary reaction leading to the dimer.
Reaction is sluggish or incomplete Insufficient Reactivity or Inactive Amine Protocol: 1. Confirm base is present. 2. Allow the reaction to warm to room temperature after addition is complete. 3. Monitor by TLC or LCMS until starting material is consumed. Rationale: While cooling is critical during addition to control exotherm and side reactions, some reactions require room temperature to proceed to completion[4]. The amine salt is non-nucleophilic, so a base is essential[2].
Multiple unidentified spots on TLC Degradation or Impure Starting Materials Protocol: 1. Check the purity of starting materials before use. Chloroacetyl chloride can decompose over time. 2. Avoid excessive heating, as this can lead to degradation[4]. 3. Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions.
Difficult purification; product co-elutes with impurity Similar Polarity of Product and Byproduct Protocol: If the dimer is the issue, consider converting it. The dimer has two amide bonds but no reactive chloro group. The desired product has one chloro group. This difference in reactivity could potentially be exploited for purification, though careful optimization of chromatographic conditions is the more standard approach. Try a different solvent system for chromatography.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting suboptimal reaction outcomes.

troubleshooting_workflow decision decision step step start start step1 step1 start->step1 Analyze Crude by LCMS/TLC good good bad Consult Further Documentation decision1 High MW Dimer Present? step1->decision1 step2 Implement Inverse Addition: Add amine slowly to a cold solution of acyl chloride. Increase base to 1.5 eq. decision1->step2 Yes decision2 Low Yield & Amine Salt Present? decision1->decision2 No step2->good Problem Solved step3 Ensure >1.1 eq. of base (e.g., TEA, DIPEA) is used. Confirm anhydrous conditions. decision2->step3 Yes decision3 Acidic Impurity Present? decision2->decision3 No step3->good decision3->bad No/Other Issue step4 Use anhydrous solvents. Run under N₂ or Ar. Wash with NaHCO₃ during workup. decision3->step4 Yes step4->good

Caption: A step-by-step workflow for troubleshooting common byproducts.

Recommended Protocol for Minimizing Byproducts

This protocol is optimized to favor the formation of this compound while minimizing the common byproducts discussed above.

Materials:

  • Chloroacetyl chloride (1.1 eq.)

  • Cyclohexylmethylamine (1.0 eq.)

  • Triethylamine (TEA) or DIPEA (1.2 - 1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[8]

  • Nitrogen or Argon gas line

  • Oven-dried glassware

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a dropping funnel.

  • Reagent Preparation: In the reaction flask, dissolve chloroacetyl chloride (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Slow Addition: Dissolve cyclohexylmethylamine (1.0 eq.) in a small amount of anhydrous DCM and load it into the dropping funnel.

  • Reaction: Add the amine solution dropwise to the stirred, cooled solution of chloroacetyl chloride over 30-60 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LCMS to confirm the consumption of the starting amine.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA hydrochloride), saturated aqueous sodium bicarbonate (to remove any chloroacetic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization as needed.

By carefully controlling stoichiometry, addition rate, and temperature, and by ensuring anhydrous conditions, the formation of the piperazinedione dimer and other common byproducts can be significantly suppressed.

References

Technical Support Center: Purification of 2-Chloro-N-(cyclohexylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the dedicated technical support resource for the purification of 2-chloro-N-(cyclohexylmethyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this and structurally related chloroacetamide compounds. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

The chloroacetamide moiety is a valuable electrophilic warhead in chemical biology and drug discovery, notably in the development of covalent inhibitors and PROTACs.[1][2] However, its inherent reactivity presents unique purification challenges. This guide offers a structured, question-and-answer-based approach to navigate these complexities, ensuring the integrity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect after synthesizing this compound?

Answer: The impurity profile is highly dependent on the synthetic route, but typically arises from the reaction of (cyclohexyl)methanamine with chloroacetyl chloride. Common impurities include:

  • Unreacted Starting Materials: Residual (cyclohexyl)methanamine and chloroacetyl chloride (or its hydrolyzed form, chloroacetic acid).

  • Di-acylated Amine: The secondary amine formed can potentially react again, though this is less common under standard conditions.

  • Hydrolysis Product: The primary impurity of concern is the hydrolysis of the C-Cl bond to form 2-hydroxy-N-(cyclohexylmethyl)acetamide, especially during aqueous workups or if using protic solvents on a non-neutral stationary phase.

  • Amine Salts: If an excess of the amine starting material is used as the base, it will form a hydrochloride salt which must be removed.[3]

Q2: My crude product is a sticky solid/oil. Should I use recrystallization or chromatography?

Answer: The physical state of your crude product and the nature of the impurities are key to this decision. A general workflow can help guide your choice.

G start Crude Product (this compound) liquid_extraction Perform Liquid-Liquid Extraction (Aqueous Wash) start->liquid_extraction is_solid Is the crude product a solid or semi-solid? recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Column Chromatography is_solid->chromatography No (Oily) is_oily Is the crude product an oil? success Pure Solid Product recrystallization->success Successful failure Still Impure / Oily? recrystallization->failure liquid_extraction->is_solid Post-Workup State failure->chromatography Yes failure->success No (Pure)

Figure 1. Decision workflow for initial purification strategy.

  • First Step - Aqueous Wash: Regardless of the physical state, an initial workup is crucial. Dissolve the crude reaction mixture in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a mild base (e.g., 1M NaHCO₃) to remove unreacted chloroacetyl chloride and acidic byproducts.[3] This step alone may significantly clean up your product.

  • For Solids/Semi-Solids: After an aqueous wash, recrystallization is the preferred first choice. It is faster, more scalable, and more economical than chromatography.

  • For Oils: If the product remains oily after the workup, or if recrystallization fails, column chromatography is the necessary next step.

Q3: I'm trying to recrystallize my product, but it's "oiling out". What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than forming a crystal lattice. This usually happens when the solution is supersaturated at a temperature above the solute's melting point or when cooling is too rapid.

Problem Cause Solution
Oiling Out Cooling is too rapid.Allow the flask to cool slowly to room temperature without disturbance before moving it to an ice bath.[4]
Solvent is not ideal.The boiling point of your solvent might be too high. Try a lower-boiling solvent or use a co-solvent system (e.g., ethanol/water, acetone/hexane).
Impurities are inhibiting crystallization.Impurities can act as "eutectic-melters". Try treating the hot solution with a small amount of activated charcoal to remove colored or highly polar impurities before the hot filtration step.[4]
No Crystals Form Solution is not sufficiently saturated.Boil off some of the solvent to increase the concentration.
Nucleation is not occurring.Scratch the inside of the flask at the solvent line with a glass rod or add a seed crystal of the pure product.[4]

Table 1. Troubleshooting Common Recrystallization Issues.

For N-substituted acetamides, common recrystallization solvents include ethanol, acetone, and acetonitrile.[4] It is always recommended to test solubility in a small vial first.

Q4: My compound seems to be degrading on the silica gel column. How can I prevent this?

Answer: This is a critical and common issue with chloroacetamides. Standard silica gel is inherently acidic (pH ~4-5) and can catalyze the hydrolysis of the sensitive C-Cl bond or other acid-labile groups.[1][4]

The Mechanism of Degradation: The acidic silanol groups (Si-OH) on the silica surface can protonate the amide carbonyl, making the adjacent carbon more susceptible to nucleophilic attack by trace water in the mobile phase.

Solutions:

  • Deactivate the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your mobile phase containing 1-2% triethylamine (TEA) or another volatile base.[1] This neutralizes the acidic sites on the surface.

  • Use an Alternative Stationary Phase: If degradation persists, consider using neutral alumina or a C18-functionalized silica for reversed-phase flash chromatography.[1]

  • Work Quickly: Do not let the compound sit on the column for extended periods. Elute the compound as efficiently as possible and immediately evaporate the collected fractions.

G start Poor Separation or Low Recovery in Chromatography check_rf Is the product's Rf value ~0.2-0.4 on TLC? start->check_rf rf_high Rf is too high (> 0.5) check_rf->rf_high No (Too High) rf_low Rf is too low (< 0.2) check_rf->rf_low No (Too Low) streaking Product is streaking on TLC/Column check_rf->streaking No (Streaking) check_yield Is the yield low despite good separation? check_rf->check_yield Yes decrease_polarity Decrease mobile phase polarity (e.g., more hexane, less ethyl acetate) rf_high->decrease_polarity increase_polarity Increase mobile phase polarity (e.g., less hexane, more ethyl acetate) rf_low->increase_polarity add_modifier Possible secondary interactions. Add 0.5-1% TEA to mobile phase to mask acidic sites. streaking->add_modifier decrease_polarity->check_yield increase_polarity->check_yield add_modifier->check_yield degradation Product may be degrading on silica. Consider deactivating silica with TEA or using neutral alumina. check_yield->degradation Yes end_node Optimized Chromatography check_yield->end_node No degradation->end_node

Figure 2. Troubleshooting flowchart for flash column chromatography.

Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol assumes the crude product is a solid or semi-solid.

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate). A good solvent will dissolve the product when hot but show poor solubility at room temperature.[4]

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat to boiling for 2-3 minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This removes insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath for at least 30 minutes to maximize the yield.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air-dry or dry them in a vacuum oven at a low temperature (<40°C).

Protocol 2: Flash Column Chromatography (Deactivated Silica)

This protocol is for situations where recrystallization is ineffective or the product is oily.

  • TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). A common starting point is a hexane/ethyl acetate mixture. The ideal system will give the desired product an Rf value of approximately 0.3.[4]

  • Slurry Preparation: In a beaker, add the required amount of silica gel. In a separate container, prepare the mobile phase (the solvent system determined by TLC) and add 1-2% triethylamine (TEA) by volume. Pour this TEA-containing mobile phase over the silica gel to create a slurry.

  • Column Packing: Pack a glass column with the prepared silica slurry. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. If it's not fully soluble, pre-adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.

  • Elution: Carefully add the mobile phase (containing TEA) to the top of the column and begin elution, collecting fractions. Monitor the elution process using TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product. Concentrate the pooled fractions using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Managing Reaction Exotherms with 2-chloro-N-(cyclohexylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-chloro-N-(cyclohexylmethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the exothermic nature of its synthesis. As your Senior Application Scientist, my goal is to blend established scientific principles with practical, field-proven insights to ensure both the success and safety of your experiments.

A Word on Scientific Integrity and Safety

The synthesis of this compound, like many acylation reactions with chloroacetyl chloride, is an exothermic process.[] The uncontrolled release of heat can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway.[2] This guide is built on the foundational principles of chemical process safety to help you mitigate these risks. Every protocol described herein is designed as a self-validating system, where understanding the "why" behind each step is as crucial as the step itself.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns regarding the synthesis of this compound.

Q1: I've noticed a significant temperature spike during the addition of chloroacetyl chloride. Is this normal?

A1: Yes, a temperature increase is expected. The reaction between an amine (cyclohexanemethanamine) and an acyl chloride (chloroacetyl chloride) to form an amide is inherently exothermic.[3] However, a rapid and uncontrolled temperature spike is a sign of poor heat management and can be dangerous. The goal is not to eliminate the exotherm, but to control its rate of release.

Q2: What is a "thermal runaway," and how can it happen with this synthesis?

A2: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal from the reactor. This leads to an accelerating cycle of increasing temperature and reaction rate.[2] For this synthesis, a runaway could be triggered by:

  • Too rapid addition of chloroacetyl chloride: This leads to a buildup of unreacted reagents and a sudden, large release of energy.

  • Inadequate cooling: If your cooling system (e.g., ice bath) is insufficient, it won't be able to dissipate the heat generated.

  • High concentration of reactants: More concentrated reactants lead to a faster reaction rate and more heat generated per unit volume.

Q3: What is the optimal temperature range for this reaction?

A3: Based on general protocols for similar chloroacetylation reactions, maintaining a temperature range of 0-10°C during the addition of chloroacetyl chloride is recommended.[4][5][6] This can be achieved with a standard ice-water bath. For larger scale reactions, an ice-salt or a chiller may be necessary for more robust temperature control.

Q4: How do I know when the reaction is complete?

A4: The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Relying solely on a prescribed reaction time can be misleading, as variations in reagent quality or temperature can affect the reaction rate.

Q5: What is the best way to quench the reaction?

A5: Quenching should be done cautiously, as it can also be exothermic. A common and effective method is to slowly add the reaction mixture to a cold, stirred solution of a suitable quenching agent. For unreacted chloroacetyl chloride, options include:

  • Water or an aqueous solution: This will hydrolyze the chloroacetyl chloride to chloroacetic acid.[7]

  • A phosphate buffer solution: A pH 10 phosphate buffer can be used to effectively quench excess chloroacetyl chloride.[4]

  • An alcohol (e.g., isopropanol): This will form an ester.[7][8]

Always monitor the temperature of the quenching vessel during the addition.

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem Potential Causes Solutions & Preventative Measures
Rapid, Uncontrolled Temperature Increase 1. Reagent addition is too fast.2. Inadequate cooling.3. High reactant concentration.1. Immediate Action: Cease reagent addition immediately.2. Improve Cooling: Ensure the reaction flask is well-immersed in the cooling bath. For larger scales, consider a more efficient cooling system.3. Controlled Addition: Use a syringe pump or a dropping funnel for slow, controlled addition of chloroacetyl chloride.[9]4. Dilution: Use an appropriate solvent to dilute the reaction mixture, which can help to moderate the temperature increase.
Delayed Exotherm (Induction Period) 1. Slow reaction initiation.2. Accumulation of unreacted chloroacetyl chloride.1. Maintain Slow Addition: Do not be tempted to add the reagent more quickly if the temperature does not immediately rise. An accumulation of unreacted starting material can lead to a dangerous, delayed exotherm.2. Ensure Good Mixing: Vigorous stirring is crucial to ensure that the added reagent reacts promptly and to prevent localized "hot spots."3. Monitor the Reaction: Use in-situ monitoring if available (e.g., FTIR) to track the consumption of reagents.
Low Product Yield 1. Incomplete reaction.2. Side reactions due to high temperatures.3. Hydrolysis of chloroacetyl chloride by moisture.1. Verify Completion: Use TLC or LC-MS to confirm the reaction has gone to completion before quenching.2. Strict Temperature Control: Maintain the recommended temperature range to minimize side reactions.3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the decomposition of the highly reactive chloroacetyl chloride.[10][11]
Product is an Oil Instead of a Solid 1. Presence of impurities.2. Incomplete reaction.1. Purification: The crude product may require purification by recrystallization or column chromatography to remove impurities that can depress the melting point.2. Ensure Complete Reaction: As mentioned above, confirm the reaction has reached completion before workup.

Part 3: Experimental Protocols & Workflows

The following protocols are provided as a starting point. It is crucial to perform a thorough risk assessment before beginning any experiment.[12]

Protocol 1: Lab-Scale Synthesis in an Organic Solvent

This protocol is suitable for small-scale synthesis (1-10 g).

Materials:

  • Cyclohexanemethanamine (1.0 eq)

  • Chloroacetyl chloride (1.05 - 1.1 eq)[10]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a nitrogen inlet

  • Dropping funnel or syringe pump

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve cyclohexanemethanamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0-5°C using an ice-water bath with continuous stirring.

  • Reagent Addition: Add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 30-60 minutes. Use a syringe pump for precise control. Crucially, monitor the internal temperature and ensure it does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly transfer the reaction mixture to a separate flask containing a cold, stirred solution of 1M HCl to quench any remaining triethylamine and unreacted starting amine.

  • Workup: Separate the organic layer. Wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Workflow for Managing Exothermic Addition

G cluster_prep Preparation cluster_addition Controlled Addition cluster_workup Reaction Completion & Workup prep_amine Dissolve Amine & Base in Solvent cool Cool to 0-5°C prep_amine->cool add Add Chloroacetyl Chloride Dropwise cool->add prep_acyl Prepare Chloroacetyl Chloride Solution monitor_temp Monitor Internal Temperature add->monitor_temp monitor_rxn Monitor by TLC/LC-MS temp_ok Temp <= 10°C? monitor_temp->temp_ok temp_ok->add Yes pause Pause Addition temp_ok->pause No pause->monitor_temp quench Quench Reaction monitor_rxn->quench extract Aqueous Workup & Extraction quench->extract purify Purify Product extract->purify

Caption: Workflow for managing the exothermic addition of chloroacetyl chloride.

Part 4: Advanced Concepts for Scale-Up and Safety

For those considering scaling up this synthesis, a more rigorous approach to thermal safety is required.

Understanding Adiabatic Temperature Rise (ΔTad)

The adiabatic temperature rise (ΔTad) is the theoretical temperature increase of the reaction mixture if all the heat generated by the reaction is absorbed by the mixture itself, with no heat loss to the surroundings.[13][14] It is a critical parameter for assessing the thermal runaway potential of a reaction.

ΔTad = (-ΔHr * C) / (m * Cp)

Where:

  • -ΔHr: Heat of reaction (a positive value for an exothermic reaction)

  • C: Concentration of the limiting reactant

  • m: Mass of the reaction mixture

  • Cp: Specific heat capacity of the reaction mixture

The Role of Semi-Batch Reactors in Managing Exotherms

For larger-scale synthesis, moving from a batch process to a semi-batch process is a crucial safety measure.[16][17][18][19][20]

  • Batch Reactor: All reactants are added to the vessel at the beginning. The potential for a large, uncontrolled exotherm is high.

  • Semi-Batch Reactor: One reactant (in this case, chloroacetyl chloride) is added gradually over time. This allows for the rate of heat generation to be controlled by the rate of addition, making it much easier to manage the reaction temperature.

Logical Relationship for Safe Scale-Up

G cluster_assessment Pre-Scale-Up Assessment cluster_process_design Process Design cluster_safety_protocols Safety Protocols calorimetry Determine ΔTad via Reaction Calorimetry risk_assessment Perform Thermal Risk Assessment calorimetry->risk_assessment semi_batch Implement Semi-Batch Reactor risk_assessment->semi_batch quenching_plan Define Emergency Quenching Protocol risk_assessment->quenching_plan cooling Ensure Adequate Cooling Capacity semi_batch->cooling monitoring In-Process Monitoring (Temp, Conversion) cooling->monitoring ppe Appropriate PPE quenching_plan->ppe training Operator Training ppe->training

Caption: Logical workflow for the safe scale-up of the synthesis.

References

preventing side reactions of 2-chloro-N-(cyclohexylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-chloro-N-(cyclohexylmethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Common Side Reactions & Impurities

This section addresses specific problems you may encounter during the synthesis or application of this compound. Each entry details the probable cause of the issue and provides a step-by-step protocol for mitigation.

Q1: My reaction is producing a significant hydroxylated byproduct, N-(cyclohexylmethyl)-2-hydroxyacetamide. What is happening and how can I prevent it?

A1: Cause & Analysis

The presence of N-(cyclohexylmethyl)-2-hydroxyacetamide indicates that a hydrolysis side reaction is occurring. The carbon atom bonded to the chlorine is electrophilic and susceptible to nucleophilic attack by water. This reaction is often catalyzed by the presence of bases or acids. Chloroacetamide derivatives are known to be sensitive to moisture, and even trace amounts of water in your reagents or solvents can lead to this impurity.[1] The addition of a strong base can also produce glycolic acid derivatives.[1]

Preventative Measures & Protocol:

To minimize hydrolysis, rigorous exclusion of water is critical.

  • Solvent & Reagent Preparation:

    • Use anhydrous solvents (e.g., dichloromethane (DCM), acetonitrile, or THF) with low water content (<50 ppm).

    • Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

    • If using a tertiary amine base like triethylamine (TEA), consider distilling it over a suitable drying agent (e.g., CaH₂) prior to use.

  • Reaction Conditions:

    • Maintain a dry, inert atmosphere throughout the reaction by using a nitrogen or argon blanket.

    • Perform the reaction at low temperatures (0-5 °C) when adding the chloroacetyl chloride.[2] This helps control the exothermic nature of the acylation and reduces the rate of competing side reactions.

  • Workup Procedure:

    • When quenching the reaction, use a pre-chilled, saturated aqueous solution (e.g., sodium bicarbonate) to neutralize acid quickly.

    • Minimize the time the product spends in the aqueous phase during extraction. Promptly separate the organic layer, dry it thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate, and filter.[3]

Q2: I am observing an unexpected impurity with a mass corresponding to the loss of HCl. What is this and how can I avoid it?

A2: Cause & Analysis

The loss of hydrogen chloride (HCl) from the parent molecule suggests an elimination reaction . This typically occurs via an E2 (bimolecular elimination) mechanism, which is favored by strong, sterically hindered bases.[4] In this reaction, the base abstracts a proton from the carbon adjacent to the carbonyl group, while simultaneously displacing the chloride ion, leading to the formation of an unstable N-(cyclohexylmethyl)ethenone or subsequent products. While substitution is generally favored over elimination for primary alkyl halides, the choice of base and elevated temperatures can tip the balance.[4]

Preventative Measures & Protocol:

  • Choice of Base:

    • Avoid strong, bulky bases like potassium tert-butoxide (KOtBu) if elimination is a concern.[4]

    • Opt for a non-nucleophilic tertiary amine like triethylamine (TEA) or an inorganic base like sodium carbonate or potassium carbonate.[3][5] These are sufficient to scavenge the HCl byproduct of the acylation without strongly promoting elimination.

  • Temperature Control:

    • Maintain low reaction temperatures. Acylation is often performed at 0-15 °C.[3] Avoid heating the reaction mixture unless necessary for solubility, and even then, use the minimum temperature required.

  • Stoichiometry:

    • Use a slight excess of the amine starting material (cyclohexanemethylamine) or a precise 1.0-1.1 equivalents of a non-nucleophilic base relative to the chloroacetyl chloride. An excessive amount of a strong base can increase the rate of elimination.

Q3: My final product is contaminated with unreacted cyclohexanemethylamine and a salt-like byproduct. How can I improve the reaction and purification?

A3: Cause & Analysis

This issue points to either an incomplete reaction or an inefficient workup procedure. If the acylation is not driven to completion, you will be left with the starting amine. The salt is typically the hydrochloride salt of your starting amine (cyclohexanemethylamine•HCl) or the tertiary amine base (e.g., triethylamine•HCl), formed as a byproduct of the reaction.

Optimized Synthesis & Purification Protocol:

This protocol is designed to maximize yield and purity by ensuring complete reaction and effective removal of byproducts.[3]

  • Reaction Setup:

    • Dissolve cyclohexanemethylamine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous acetonitrile (or DCM) under a nitrogen atmosphere.

    • Cool the solution to 0-15 °C in an ice bath.

    • Add chloroacetyl chloride (1.05 equiv) dropwise to the stirred solution, ensuring the temperature does not rise significantly.

  • Monitoring & Completion:

    • Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.[3]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.[6]

  • Aqueous Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with:

      • 1 M aqueous HCl to remove any unreacted cyclohexanemethylamine and the triethylamine base.[3]

      • 1 M aqueous sodium bicarbonate or sodium carbonate to neutralize any remaining acid and remove unreacted chloroacetyl chloride.[3]

      • Brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous phase.

    • Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[2][6]

Visualization of Key Reaction Pathways

The following diagram illustrates the desired synthesis reaction and the two most common competing side reactions: hydrolysis and elimination.

G reagents Cyclohexanemethylamine + Chloroacetyl Chloride product This compound (Desired Product) reagents->product  Desired Acylation hydrolysis_product N-(cyclohexylmethyl)-2-hydroxyacetamide (Hydrolysis Product) product->hydrolysis_product  Hydrolysis elimination_product Elimination Byproduct product->elimination_product  Elimination (E2) base Base (e.g., TEA) base->reagents water H₂O water->product strong_base Strong/Hindered Base strong_base->product

Caption: Desired synthesis and major side reaction pathways.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Ideal storage temperatures are often cited as 2-8°C.[7] It is crucial to protect it from moisture to prevent hydrolysis and from light to avoid potential degradation.[1]

Q: What analytical methods are recommended for purity assessment?

A: A combination of techniques is recommended for a comprehensive purity profile.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities.[3] Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of reactions.

  • Spectroscopy: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) is essential for structural confirmation and can reveal the presence of impurities if they are at sufficient concentration.[3]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to confirm the molecular weight of the product and identify unknown impurities.[6][8]

Q: Is this compound stable in common protic solvents like methanol or ethanol?

A: Caution is advised. While it may be soluble, protic solvents are nucleophiles and can participate in a solvolysis reaction, where the solvent molecule displaces the chloride atom. This would result in byproducts like N-(cyclohexylmethyl)-2-methoxyacetamide if methanol is used. For reactions where the chloro-group must be preserved, it is best to use aprotic solvents.

Q: What are the primary safety concerns when handling this compound?

A: this compound is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[9] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[10] All handling should be performed in a well-ventilated fume hood.[10]

Troubleshooting Summary Table
Problem / ObservationProbable CauseKey Preventative Action(s)
Hydroxylated Impurity Hydrolysis due to waterUse anhydrous solvents/reagents; maintain an inert atmosphere.
Loss of HCl Impurity E2 EliminationUse a non-hindered base (e.g., TEA); maintain low temperature.
Unreacted Starting Amine Incomplete reactionMonitor reaction by TLC; use appropriate stoichiometry; perform acidic wash.
Product is an oil/fails to crystallize Presence of impuritiesImprove workup procedure (sequential washes); purify via column chromatography.
Experimental Workflow: Synthesis and Purification

The following diagram outlines a robust, self-validating workflow for the synthesis and purification of this compound.

Caption: Step-by-step workflow for synthesis and purification.

References

Technical Support Center: Work-up Procedures for 2-chloro-N-(cyclohexylmethyl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-chloro-N-(cyclohexylmethyl)acetamide (CAS No: 40914-11-2)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical post-reaction work-up phase. Here, we move beyond simple procedural lists to explain the causality behind each step, ensuring you can troubleshoot effectively and achieve high purity and yield.

I. Overview: The Chemistry of the Work-up

The synthesis of this compound typically involves the acylation of cyclohexanemethanamine with chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct[3]. The subsequent work-up is not merely a purification step; it is a chemically-driven process designed to systematically remove unreacted starting materials, the base, and acidic byproducts. A successful work-up hinges on exploiting the differential solubility and acid-base properties of the product versus the impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the aqueous work-up for this reaction?

The primary goal is to separate the desired amide product from water-soluble impurities. This includes quenching any remaining reactive chloroacetyl chloride, removing the amine base (e.g., triethylamine, pyridine) or excess cyclohexanemethanamine, and eliminating chloroacetic acid (from hydrolysis of the acyl chloride). The work-up leverages liquid-liquid extraction to isolate the neutral amide product in an organic solvent.

Q2: My reaction was performed in a water-miscible solvent like acetonitrile or THF. Can I proceed directly to extraction?

It is highly inadvisable. Adding an extraction solvent (like ethyl acetate) and an aqueous solution to a reaction mixture containing a water-miscible solvent can lead to a single homogeneous phase, making separation impossible[4]. Best Practice: The reaction solvent should first be removed under reduced pressure (e.g., rotary evaporation). The resulting residue is then re-dissolved in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) before beginning the aqueous wash steps[5].

Q3: What are the expected physical properties of this compound?

The product is a solid at room temperature[2][6]. While specific solubility data is not widely published, N-substituted amides of this nature are generally soluble in polar organic solvents like ethanol, acetone, and acetonitrile, and moderately soluble in less polar solvents like ethyl acetate and dichloromethane[7]. They are expected to be poorly soluble in water and non-polar solvents like hexanes.

Q4: What are the key impurities to target during the work-up?

  • Unreacted Cyclohexanemethanamine: A basic amine.

  • Base Catalyst (if used): E.g., Triethylamine or Pyridine, which are basic.

  • Hydrolyzed Chloroacetyl Chloride: Forms chloroacetic acid (acidic) and HCl.

  • Amine Hydrochloride Salts: Formed from the reaction of the base with HCl.

III. Troubleshooting Guide: From Emulsions to Impurities

This section addresses specific issues encountered during the work-up process in a question-and-answer format.

Issue 1: Emulsion Formation

Q: I've added the aqueous wash solution to my organic layer, shaken the separatory funnel, and now I have a persistent, milky, or cloudy interface that won't separate. What's happening and how do I fix it?

A: You are observing an emulsion , which consists of fine droplets of one phase suspended in the other[8]. This is a common problem, especially when the densities of the aqueous and organic layers are similar or when surfactant-like species are present[8][9].

Causality & Solutions:

  • Vigorous Shaking: Overly aggressive shaking increases the surface area between the phases, promoting emulsion formation. Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times[8][9].

  • Ionic Strength: Emulsions can be broken by increasing the ionic strength of the aqueous layer. This process, known as "salting out," makes the aqueous phase more polar and forces the separation of the organic components[9].

Troubleshooting StepRationaleProtocol Link
1. Patience Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gravity may be sufficient to resolve the layers[4].-
2. Add Brine Add a saturated aqueous solution of sodium chloride (brine). This significantly increases the density and polarity of the aqueous layer, disrupting the emulsion[4][5][9].--INVALID-LINK--
3. Gentle Agitation Gently swirl the mixture or stir the interface slowly with a glass rod after adding brine[4].-
4. Filtration As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth). This can break up the fine droplets[5].-

G start Emulsion Observed step1 Let stand for 10-20 mins start->step1 step2 Add saturated brine (NaCl solution) step1->step2 Not resolved step3 Gently swirl/stir interface step2->step3 step4 Filter entire mixture through Celite® step3->step4 Not resolved end_resolved Phases Separated step3->end_resolved Resolved step4->end_resolved Resolved end_fail Consider alternative work-up (e.g., Supported Liquid Extraction) step4->end_fail Not resolved

Issue 2: Low or No Product Yield

Q: After completing the work-up and evaporating the organic solvent, I'm left with very little or no solid product. What are the most likely causes?

A: This issue points to a loss of product during the extraction process or an incomplete initial reaction.

Causality & Solutions:

  • Incorrect pH of Aqueous Layer: The product is an amide, which is generally stable but can undergo hydrolysis under harsh acidic or basic conditions, especially with prolonged heating[10][11]. More importantly, if the aqueous layer is too acidic, any unreacted starting amine will be protonated and remain in the aqueous phase. If it's too basic, the desired product could potentially be affected, though this is less common for amides than for esters.

  • Product Solubility: The product may have some solubility in the aqueous layer, especially if large volumes of water were used.

  • Premature Precipitation: The product may have precipitated out during the reaction and been lost during transfers if not handled correctly.

Self-Validation & Troubleshooting Steps:

  • Check Aqueous Layer pH: Before discarding any aqueous layers, check the pH.

  • Back-Extraction: If you suspect product loss, perform a "back-extraction." Re-extract the combined aqueous washes with a fresh portion of the organic solvent (e.g., 1-2 additional extractions) to recover any dissolved product.

  • TLC Analysis: Spot the combined aqueous layers on a TLC plate alongside your organic layer and a standard of the product (if available). This will definitively show if the product is being lost to the aqueous phase.

Issue 3: Product is Impure After Isolation

Q: My isolated solid has a low melting point or shows multiple spots on a TLC plate. How do I remove the remaining impurities?

A: This indicates that the initial aqueous work-up was insufficient to remove all byproducts and starting materials. The final purification step is crucial.

Causality & Solutions:

  • Insufficient Washing: The volumes or number of washes may have been inadequate. A standard work-up involves sequential washes with an acidic solution (e.g., 1M HCl) to remove bases, followed by a basic solution (e.g., 1M NaHCO₃ or Na₂CO₃) to remove acids[12].

  • Final Purification Required: Liquid-liquid extraction rarely yields a perfectly pure product. Recrystallization is the gold standard for purifying solid organic compounds[7]. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the desired compound forms crystals while impurities remain in the solvent (mother liquor).

Recommended Recrystallization Solvents (Amides)
Ethanol
Acetonitrile
Acetone
Ethyl Acetate / Hexane mixture

Source: Based on general amide purification principles[7][13].

IV. Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This protocol assumes the reaction was conducted in a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and a base like triethylamine (TEA) was used.

G cluster_0 Reaction Quench & Phase Separation cluster_1 Washing Sequence cluster_2 Isolation A 1. Cool Reaction Mixture to 0 °C B 2. Quench with Water or Dilute Acid (e.g., 1M HCl) A->B C 3. Transfer to Separatory Funnel B->C D 4. Separate Organic and Aqueous Layers C->D E 5. Wash Organic Layer with 1M HCl (removes amines) D->E F 6. Wash Organic Layer with 1M NaHCO3 (removes acids) E->F G 7. Wash Organic Layer with Brine (removes water) F->G H 8. Dry Organic Layer (e.g., MgSO4, Na2SO4) G->H I 9. Filter and Concentrate Solvent H->I J 10. Obtain Crude Product I->J

Step-by-Step Methodology:

  • Quench Reaction: After reaction completion (monitored by TLC), cool the reaction vessel in an ice bath. Slowly add deionized water or 1M HCl to quench any unreacted chloroacetyl chloride.

  • Transfer: Transfer the entire mixture to a separatory funnel. If the reaction solvent was water-miscible, ensure it has been removed and the residue redissolved in an immiscible organic solvent first.

  • Acid Wash: Wash the organic layer with 1M HCl. Drain the aqueous layer. This step protonates and removes unreacted cyclohexanemethanamine and any other amine base.

  • Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃)[12]. This neutralizes and removes any chloroacetic acid or excess HCl. Be sure to vent the funnel frequently as CO₂ gas may be generated.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove the bulk of the dissolved water from the organic phase and aids in breaking any minor emulsions[9].

  • Drying and Isolation: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl and let it sit for 5-10 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid product.

Protocol 2: Recrystallization for Final Purification
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethyl acetate/hexanes). The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of well-defined crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Characterize the final product by melting point, NMR, and/or other appropriate analytical techniques[1].

V. References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. --INVALID-LINK--

  • SynHet. This compound. --INVALID-LINK--

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. --INVALID-LINK--

  • Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions. --INVALID-LINK--

  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. --INVALID-LINK--

  • University of York, Chemistry Teaching Labs. Problems with extractions. --INVALID-LINK--

  • ChemicalBook. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis. --INVALID-LINK--

  • Echemi. This compound Safety Data Sheets. --INVALID-LINK--

  • ResearchGate. What is the best technique for amide purification?. --INVALID-LINK--

  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of... --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • Google Patents. EP0298796A1 - Synthesis of N-substituted fatty acid amides by enzymatic catalysis. --INVALID-LINK--

  • Sigma-Aldrich. This compound DiscoveryCPR 40914-11-2. --INVALID-LINK--

  • Organic Syntheses. Working with Hazardous Chemicals. --INVALID-LINK--

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. --INVALID-LINK--

  • ChemScene. 2-Chloro-n-[cyclohexyl(phenyl)methyl]acetamide. --INVALID-LINK--

  • Chemguide. the preparation of amides. --INVALID-LINK--

  • Sphinxsai. A facile amidation of chloroacetyl chloride using DBU. --INVALID-LINK--

  • Sigma-Aldrich. This compound | 40914-11-2. --INVALID-LINK--

  • Benchchem. Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide. --INVALID-LINK--

  • The Royal Society of Chemistry. Supporting Information. --INVALID-LINK--

  • Chemistry LibreTexts. 24.7: Reactions of Amines. --INVALID-LINK--

  • National Institutes of Health. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. --INVALID-LINK--

  • ScienceRise: Pharmaceutical Science. SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. --INVALID-LINK--

  • Biosynth. This compound | 40914-11-2 | QBA91411. --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 1. Formation of N-substituted trichloroacetamides from amines and hexachloroacetone. --INVALID-LINK--

  • Dipòsit Digital de la Universitat de Barcelona. Chloroacetamides as Valuable Synthetic Tools to Access Nitrogen-Containing Heterocycles Using Both Radical and Non-Radical Processes. --INVALID-LINK--

  • PubChem. 2-Chloro-N-cyclohexylacetamide. --INVALID-LINK--

  • AVESİS. Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. --INVALID-LINK--

  • Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. --INVALID-LINK--

  • ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. --INVALID-LINK--

  • PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. --INVALID-LINK--

  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. --INVALID-LINK--

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. --INVALID-LINK--

  • ACS Publications. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. --INVALID-LINK--

  • Reddit. Organic synthesis advice (amide linker using chloroacetyl chloride)?. --INVALID-LINK--

  • ARKIVOC. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. --INVALID-LINK--

  • PubMed Central. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. --INVALID-LINK--

  • Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. --INVALID-LINK--

  • ChemicalBook. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE CAS#: 23605-23-4. --INVALID-LINK--

References

Technical Support Center: Safe Handling and Disposal of 2-Chloro-N-(cyclohexylmethyl)acetamide Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-chloro-N-(cyclohexylmethyl)acetamide waste. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

I. Core Principles of Waste Management

The primary principle for managing this compound waste is to treat it as a hazardous substance. This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] As a chlorinated organic compound, its disposal is subject to stringent regulations to prevent environmental contamination.[2] All waste generated, including contaminated consumables, must be segregated and disposed of as hazardous waste.

II. Troubleshooting Guide: Common Scenarios

This section addresses specific issues that may arise during the handling and disposal of this compound.

Scenario 1: Solid Spill of this compound

Question: I've spilled a small amount (less than 1 gram) of solid this compound on the laboratory bench. What is the correct cleanup procedure?

Answer:

For minor spills of solid this compound, follow these steps to ensure safe and effective cleanup while minimizing exposure and contamination:

  • Immediate Actions:

    • Alert colleagues in the immediate vicinity.

    • If there is a risk of dust becoming airborne, evacuate the immediate area.

    • Do not attempt to clean the spill without the proper Personal Protective Equipment (PPE).[3]

  • Don Appropriate PPE:

    • Respiratory Protection: A minimum of an N95-rated respirator is recommended to prevent inhalation of fine particles.

    • Eye Protection: Wear chemical splash goggles.

    • Hand Protection: Use double-gloving with nitrile or neoprene gloves.[2]

    • Body Protection: A flame-resistant lab coat should be worn.[2]

  • Spill Containment and Cleanup:

    • Gently cover the spill with a chemical absorbent powder or vermiculite, starting from the outside and working inwards to prevent the spread of the powder.[3][4] Avoid creating dust.[4]

    • Using a plastic scoop or spatula, carefully collect the absorbent-powder mixture.[4]

    • Place the collected material into a clearly labeled, sealable polyethylene bag or a designated hazardous waste container.[4][5] The label should read "Hazardous Waste: this compound".

  • Decontamination:

    • Wipe the spill area with a cloth or paper towel dampened with a 10% sodium hydroxide (NaOH) solution to decontaminate the surface through hydrolysis. Allow a contact time of at least 15 minutes.

    • Follow with a wipe-down using a cloth dampened with water to remove any residual NaOH.

    • Dispose of all contaminated cleaning materials (gloves, wipes, etc.) in the same hazardous waste container.[4]

  • Final Steps:

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

Scenario 2: Contaminated Personal Protective Equipment (PPE)

Question: My gloves and lab coat have come into contact with this compound. How should I handle them?

Answer:

Proper management of contaminated PPE is crucial to prevent secondary exposure.

  • Gloves:

    • If you are wearing double gloves, carefully remove the outer glove and dispose of it in a designated hazardous waste container. The inner glove can then be removed.

    • If only a single pair of gloves was worn, remove them without touching the outer surface with your bare skin and dispose of them immediately as hazardous waste.

  • Lab Coat:

    • Carefully remove the lab coat, avoiding contact with your skin and personal clothing.

    • If the contamination is minor, the lab coat should be placed in a sealed, labeled bag for professional laundering by a service equipped to handle chemically contaminated items.

    • For significant contamination, the lab coat should be disposed of as hazardous chemical waste.

  • Eye Protection:

    • If your safety goggles or face shield are contaminated, decontaminate them by washing with a mild detergent and water, followed by a thorough rinse.

Scenario 3: Accidental Mixing of Waste Streams

Question: I accidentally mixed this compound waste with a non-halogenated solvent waste stream. What should I do?

Answer:

Accidental mixing of halogenated and non-halogenated waste streams requires careful management as it can increase disposal costs and create unforeseen hazards.

  • Do Not Add More Waste: Immediately stop adding any other waste to the container.

  • Label Clearly: The container must now be treated as a halogenated waste stream.[2] Clearly label the container with all its components and their estimated percentages.

  • Consult Your Institution's EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance. They will provide specific instructions for the disposal of the mixed waste stream.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

  • Environmental Hazard: As a chlorinated organic compound, it is presumed to be hazardous to the environment, and its degradation products may also be of concern.[6]

Q2: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?

A2: The following PPE is recommended:

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical splash goggles Double-gloving (nitrile or neoprene) Flame-resistant lab coat N95 respirator or higher
Conducting Reactions/Purifications Chemical splash goggles and face shield Double-gloving (nitrile or neoprene) Flame-resistant lab coat As required by risk assessment

| Handling Waste | Chemical splash goggles | Double-gloving (nitrile or neoprene) | Flame-resistant lab coat | N95 respirator if dust is generated |

Q3: Can I dispose of small amounts of this compound down the drain?

A3: No. Under no circumstances should this compound or any solutions containing it be disposed of down the drain.[7] It is a halogenated organic compound and must be disposed of as hazardous waste.[2]

Q4: Is there a chemical neutralization method for small quantities of this waste in the lab?

A4: Yes, for small quantities, chemical neutralization via base-catalyzed hydrolysis can be performed by trained personnel in a fume hood.[8][9] This process converts the chloroacetamide to a less hazardous hydroxy-substituted derivative.[9]

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound Waste

! CAUTION: This procedure should only be carried out by personnel experienced with handling hazardous chemicals and in a certified chemical fume hood.

  • Preparation:

    • Don appropriate PPE (chemical splash goggles, face shield, double nitrile gloves, lab coat).

    • Prepare a 2 M solution of sodium hydroxide (NaOH).

  • Procedure:

    • For every 1 gram of this compound waste, slowly add 20 mL of the 2 M NaOH solution while stirring in a suitable container (e.g., a beaker).

    • The reaction may be exothermic; control the rate of addition to manage any temperature increase.

    • Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.

  • Verification and Disposal:

    • After 24 hours, neutralize the solution by carefully adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8.

    • The resulting neutralized aqueous solution can then be collected in a designated aqueous hazardous waste container for disposal through your institution's EHS office.

Q5: What are the long-term environmental risks associated with chloroacetamide compounds?

A5: While specific data for this compound is limited, studies on related chloroacetamide herbicides indicate that they can be mobile in soil and their degradation products can persist in the environment.[6][10] Some of these degradation products may also have toxic effects on aquatic organisms.[6] Therefore, preventing the release of this compound into the environment is of high importance.

IV. Waste Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound waste.

WasteDisposalWorkflow Waste Disposal Workflow for this compound Start Waste Generated (Solid, Solution, or Contaminated Material) Decision1 Is the waste pure solid or a concentrated solution? Start->Decision1 Decision2 Is the waste contaminated labware (e.g., pipette tips, glassware)? Start->Decision2 Neutralization Small-scale chemical neutralization (Base Hydrolysis Protocol) Decision1->Neutralization Yes (small quantity) HalogenatedWaste Collect in labeled 'Halogenated Organic Waste' container Decision1->HalogenatedWaste No / Large Quantity AqueousWaste Collect in labeled 'Aqueous Hazardous Waste' container Neutralization->AqueousWaste EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) AqueousWaste->EHS_Pickup HalogenatedWaste->EHS_Pickup Decontaminate Triple rinse with a suitable solvent (e.g., ethanol or acetone) Decision2->Decontaminate Yes (Glassware) SolidWaste Collect in 'Solid Hazardous Waste' container Decision2->SolidWaste Yes (Consumables) Decontaminate->HalogenatedWaste Collect rinsate SolidWaste->EHS_Pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste.

V. References

  • University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Sciencemadness Wiki. (2020, December 31). Chloroacetamide. Retrieved from --INVALID-LINK--

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from --INVALID-LINK--

  • Cardinal Health. (n.d.). Managing Spills in the Laboratory. Retrieved from --INVALID-LINK--

  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from --INVALID-LINK--

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from --INVALID-LINK--

  • American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from --INVALID-LINK--

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Retrieved from --INVALID-LINK--

  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from --INVALID-LINK--

  • Indiana Department of Environmental Management. (n.d.). Hazardous Chemical Compounds & Hazardous Waste. Retrieved from --INVALID-LINK--

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from --INVALID-LINK--

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from --INVALID-LINK--

  • Oregon Department of Environmental Quality. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from --INVALID-LINK--

  • Hladik, M. L., & Roberts, A. L. (2005). Removal of neutral chloroacetamide herbicide degradates during simulated unit processes for drinking water treatment. Water research, 39(20), 4905–4914. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). This compound Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Sivey, J. D., & Roberts, A. L. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Environmental Science & Technology, 49(19), 11447–11463. Retrieved from --INVALID-LINK--

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from --INVALID-LINK--

  • Hladik, M. L., & Roberts, A. L. (2008). Neutral degradates of chloroacetamide herbicides: occurrence in drinking water and removal during conventional water treatment. Water research, 42(20), 4905–4914. Retrieved from --INVALID-LINK--

  • Keene State College. (2012). Hazardous Waste Management Procedures. Retrieved from --INVALID-LINK--

  • Li, H., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(2), 435–441. Retrieved from --INVALID-LINK--

  • Kennedy, G. L. (1986). Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. CRC critical reviews in toxicology, 17(2), 129–182. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound DiscoveryCPR 40914-11-2. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound | 40914-11-2. Retrieved from --INVALID-LINK--

  • Wang, Y., et al. (2024). First insight into the environmental fate of N-acetylated sulfonamides from wastewater disinfection to solar-irradiated receiving waters. Water Research, 248, 120894. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Chloroacetamide - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from --INVALID-LINK--

  • SynHet. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from --INVALID-LINK--

  • Pitam, C., et al. (2014). Evaluation of environmental fate of acetamiprid in the laboratory. Environmental monitoring and assessment, 186(8), 4843–4851. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Characterization of 2-Chloro-N-(cyclohexylmethyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of the analytical techniques used to characterize 2-chloro-N-(cyclohexylmethyl)acetamide and its derivatives. These compounds are a significant class of N-substituted chloroacetamides, a group known for its broad biological activities, including herbicidal and antimicrobial properties.[1][2] A thorough characterization is paramount for establishing structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supported by experimental protocols and comparative data to aid researchers in their synthetic and analytical workflows.

Introduction: The Significance of Chloroacetamide Derivatives

The chloroacetamide functional group is a versatile scaffold in medicinal and agricultural chemistry.[3] Its reactivity, attributed to the electrophilic carbon attached to the chlorine atom, allows for covalent interactions with biological targets.[4][5] Specifically, N-substituted chloroacetamides are known to be highly effective and selective as herbicides and antimicrobial agents.[1][6] Their biological activity is often linked to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants or disrupt cell membranes in microbes.[2]

The lipophilicity and molecular structure of these derivatives are critical factors influencing their efficacy and permeability through biological membranes.[1][7] By modifying the N-substituent, such as the cyclohexylmethyl group, researchers can fine-tune these properties to enhance potency and selectivity.[8] Therefore, a multi-faceted analytical approach is essential to confirm the precise chemical structure of newly synthesized derivatives and understand how these structural nuances impact their biological function.

Synthesis and Characterization Workflow

The synthesis and subsequent characterization of this compound derivatives follow a logical progression. The general workflow ensures the correct product has been synthesized, purified, and is ready for biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation synthesis Synthesis: Amine + Acyl Halide workup Aqueous Workup & Extraction synthesis->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (Confirm Mass) purification->ms ir IR Spectroscopy (Functional Groups) purification->ir activity Herbicidal/ Antimicrobial Assays ir->activity sar Structure-Activity Relationship (SAR) Analysis activity->sar

Caption: General workflow from synthesis to biological analysis.

Core Characterization Techniques

A combination of spectroscopic techniques is required for the unambiguous structural elucidation of this compound derivatives. Each method provides unique and complementary information about the molecule's structure.

References

A Senior Application Scientist's Guide to Purity Assessment of 2-chloro-N-(cyclohexylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of a final active pharmaceutical ingredient (API) is inextricably linked to the purity of its constituent starting materials and intermediates. 2-chloro-N-(cyclohexylmethyl)acetamide (CAS No. 40914-11-2) is a key building block in synthetic organic chemistry, often utilized in the development of more complex target molecules.[1][2] Its reactive chloroacetamide moiety makes it a versatile precursor, but also susceptible to the formation of process-related impurities and degradation products.[3]

The rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final drug product. Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate a thorough understanding and control of impurities.[4][5] The ICH Q3A guidelines, for instance, establish thresholds for reporting, identifying, and qualifying impurities in new drug substances, making a robust analytical strategy non-negotiable.[6]

This guide provides a comparative analysis of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will move beyond procedural descriptions to explore the scientific rationale behind methodological choices, offering a self-validating framework for generating trustworthy and defensible analytical data.

Chapter 1: The Impurity Landscape: What to Expect and Where to Look

A successful purity assessment begins with a theoretical evaluation of potential impurities based on the synthetic route. The synthesis of N-substituted chloroacetamides typically involves the acylation of an amine (cyclohexylmethanamine) with an acylating agent (chloroacetyl chloride).[3] This understanding allows us to anticipate and proactively search for specific impurities.

Potential Process-Related Organic Impurities:

  • Starting Materials: Unreacted cyclohexylmethanamine and residual chloroacetyl chloride (or its hydrolyzed form, chloroacetic acid).

  • By-products: Di-acylated species or other side-reaction products. For a related synthesis, a diamide byproduct was identified as a possible impurity.[7]

  • Reagents and Catalysts: Any bases (e.g., triethylamine) or catalysts used in the reaction.

Potential Degradation Products:

  • Hydrolysis Products: The amide bond can be susceptible to hydrolysis, leading to the formation of cyclohexylmethanamine and chloroacetic acid.

  • Substitution Products: The reactive chlorine atom can be displaced by nucleophiles, particularly under prolonged storage or specific pH conditions.

The following diagram illustrates the relationship between the target compound and its most probable process-related impurities.

cluster_reactants Starting Materials cluster_products Reaction Mixture SM1 Cyclohexylmethanamine Target This compound SM1->Target Acylation Impurity1 Unreacted SM1 SM1->Impurity1 SM2 Chloroacetyl Chloride SM2->Target Acylation Impurity2 Unreacted/Hydrolyzed SM2 SM2->Impurity2 Impurity3 By-products (e.g., Di-acylation) Target->Impurity3 Side Reaction

Caption: Logical relationship of target compound to key process-related impurities.

Chapter 2: Orthogonal Chromatographic Approaches for Separation and Quantification

Chromatography is the cornerstone of purity analysis, offering the high-resolution separation required to quantify the main component and resolve it from closely related impurities.[8] The use of at least two orthogonal methods (e.g., HPLC and GC) provides a more comprehensive profile.

High-Performance Liquid Chromatography (HPLC) for Potency and Non-Volatile Impurities

HPLC is the workhorse for assay determination and the quantification of non-volatile organic impurities. For a moderately polar compound like this compound, a reversed-phase method is the logical starting point.

Causality Behind Method Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and hydrophobic retention mechanism, which is well-suited for separating the target compound from both more polar (e.g., hydrolyzed starting materials) and less polar (e.g., by-products) impurities.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of acid (e.g., formic or phosphoric acid) is employed. The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[9][10]

  • Detection: Ultraviolet (UV) detection is chosen due to the presence of the amide chromophore. Wavelength selection should be based on the UV absorbance maximum of the analyte to ensure high sensitivity.

Experimental Protocol: HPLC-UV Purity Method

  • Instrumentation:

    • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1.0 mg/mL.

  • System Suitability (Trustworthiness Check):

    • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors should be determined for known impurities.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

GC is an essential orthogonal technique, perfectly suited for analyzing thermally stable, volatile, and semi-volatile compounds.[11] Its primary role in this context is to detect and quantify residual solvents from the manufacturing process (ICH Q3C) and volatile starting materials that may not be well-retained by reversed-phase HPLC.

Causality Behind Method Choices:

  • Technique: Headspace GC is often preferred for residual solvent analysis to avoid injecting non-volatile matrix components onto the column. For other volatile impurities, direct liquid injection can be used.

  • Column: A mid-polarity column, such as one with a stationary phase of 5% phenyl / 95% dimethylpolysiloxane, offers good general-purpose separation for a wide range of organic molecules.

  • Detector: A Flame Ionization Detector (FID) is robust, highly sensitive to hydrocarbons, and provides a linear response over a wide concentration range, making it ideal for quantification.[11]

Experimental Protocol: GC-FID for Volatile Impurities

  • Instrumentation:

    • GC system with a split/splitless injector, FID, and autosampler.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).

    • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a high-purity solvent (e.g., acetone of a grade known to be free of interfering impurities) to a concentration of ~10 mg/mL.[12]

  • System Suitability (Trustworthiness Check):

    • Inject a standard mix of expected volatile impurities and solvents to confirm resolution and peak shape.

  • Data Analysis:

    • Quantify impurities using an external or internal standard method for the highest accuracy.

Hyphenated Techniques (LC-MS, GC-MS) for Unambiguous Identification

When unknown peaks are detected by HPLC or GC, hyphenated mass spectrometry (MS) techniques are indispensable for structural elucidation.[13]

  • LC-MS: Combines the separation power of HPLC with the mass-resolving capability of MS. It provides the molecular weight of impurities and, through tandem MS (MS/MS), fragmentation data that helps piece together the structure.[7][14]

  • GC-MS: Provides mass spectra for volatile impurities, which can be compared against established libraries (e.g., NIST) for rapid identification.[11]

Chapter 3: Advanced Methods for Absolute Purity and Structural Integrity

While chromatography is excellent for relative purity, other techniques provide absolute quantification and definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR is unparalleled for the unambiguous structural elucidation of organic molecules.[15][16] For a purity assessment workflow, it serves two critical functions:

  • Structural Verification: ¹H and ¹³C NMR spectra confirm the identity of the main component, ensuring that the primary peak in the chromatogram is indeed this compound. 2D NMR experiments (COSY, HSQC) can further validate the connectivity.[17]

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound. Quantification is achieved by comparing the integral of an analyte signal to the integral of a certified internal standard of known purity and concentration.[10]

Differential Scanning Calorimetry (DSC): A Thermal Approach to Absolute Purity

For crystalline solids, DSC offers a powerful and rapid method for determining absolute molar purity. The technique is based on the Van't Hoff law, which states that impurities depress and broaden the melting point of a pure substance.[18][19]

Causality and Limitations:

  • Principle: By analyzing the shape of the melting endotherm, the DSC software can calculate the total mole percent of eutectic impurities.[19]

  • Advantages: It is a primary method that does not require impurity standards and measures the total level of soluble impurities.

  • Limitations: This method is only applicable to crystalline materials that do not decompose upon melting and have a purity of >98%. It is not suitable for amorphous materials or for detecting impurities that are insoluble in the melt (form a solid solution).[19]

Experimental Protocol: DSC for Purity Determination

  • Instrumentation:

    • Calibrated Differential Scanning Calorimeter.

  • Experimental Conditions:

    • Sample Pan: Aluminum, hermetically sealed to prevent sublimation.

    • Sample Weight: 1-3 mg, accurately weighed.

    • Purge Gas: Nitrogen at 50 mL/min.

    • Heating Rate: A slow rate, typically 1-2 °C/min, is used to maintain thermal equilibrium.

  • Data Analysis:

    • The software integrates the melting peak and applies the Van't Hoff equation to the slope of the leading edge of the peak to calculate the mole % purity.

Chapter 4: Comparative Summary and Strategic Workflow

No single technique can provide a complete picture of a compound's purity. A multi-faceted, orthogonal approach is required. The table below compares the primary techniques discussed.

FeatureHPLC-UVGC-FIDQuantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Differential partitioning between mobile and stationary phases.[10]Partitioning between gas mobile phase and stationary phase.[11]Signal intensity is directly proportional to the number of nuclei.[10]Melting point depression by soluble impurities.[19]
Primary Use Potency assay; quantification of non-volatile impurities.Quantification of volatile impurities and residual solvents.Absolute quantification; structural confirmation.Absolute molar purity of crystalline substances.
Detectable Impurities Non-volatile process impurities, degradation products.Volatile starting materials, by-products, residual solvents.Any impurity with unique NMR signals, quantifiable with an internal standard.Total soluble (eutectic) impurities.
Strengths High resolution, robust, widely available, excellent for routine QC.High sensitivity for volatile compounds, ideal for solvent analysis.Primary method, no need for analyte-specific standard, structurally informative.Fast, no standards needed, provides absolute purity.
Limitations Requires reference standards for identified impurities, may not detect all co-eluting or non-UV active compounds.Sample must be volatile and thermally stable.Lower sensitivity than chromatography, requires expensive instrumentation, complex mixtures can be difficult to resolve.Only for crystalline, non-decomposing materials >98% pure; does not identify impurities.

A comprehensive analytical workflow integrates these techniques to build a complete purity profile.

cluster_prep Sample Handling cluster_analysis Orthogonal Purity Analysis cluster_id Identification & Characterization cluster_report Final Reporting c Start a Receive Sample: This compound c->a b Visual Inspection & Solubility Tests a->b d HPLC-UV Analysis (Assay, Non-Volatile Impurities) b->d Distribute for Analysis e GC-FID Analysis (Volatile Impurities, Residual Solvents) b->e Distribute for Analysis f DSC Analysis (Absolute Molar Purity) b->f Distribute for Analysis g NMR Spectroscopy (¹H, ¹³C) Structural Confirmation b->g Distribute for Analysis i FTIR (Functional Group ID) b->i Distribute for Analysis h LC-MS / GC-MS (Impurity ID if unknown peaks >0.10%) d->h If needed j Compile Data d->j e->h If needed e->j f->j g->j h->j i->j k Generate Certificate of Analysis (Purity & Impurity Profile) j->k

Caption: A comprehensive workflow for the purity assessment of a pharmaceutical intermediate.

Conclusion

The purity assessment of this compound is a multi-dimensional task that necessitates a thoughtful and scientifically-grounded strategy. Relying on a single analytical technique provides an incomplete and potentially misleading picture. By integrating orthogonal chromatographic methods like HPLC and GC for separation and relative quantification, employing definitive spectroscopic techniques like NMR for structural verification and absolute quantification, and utilizing thermal analysis like DSC for an independent measure of molar purity, researchers and drug development professionals can build a robust, self-validating, and regulatory-compliant purity profile. This comprehensive approach ensures that this critical intermediate meets the stringent quality standards required for the synthesis of safe and effective pharmaceuticals.

References

A Comparative Guide to the Reactivity of Chloroacetamide vs. Bromoacetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fields of bioconjugation, proteomics, and the design of targeted covalent inhibitors, the selection of an appropriate electrophilic warhead is a decision of paramount importance. This choice directly influences reaction kinetics, selectivity, and the overall success of the experimental or therapeutic strategy. Among the most utilized electrophiles are the α-haloacetamides, prized for their ability to form stable covalent bonds with nucleophilic residues on biomolecules.

This guide provides an in-depth, objective comparison of two principal members of this class: chloroacetamide and bromoacetamide analogs. We will explore the fundamental chemical principles governing their reactivity, present comparative data, and provide validated experimental protocols to empower researchers to make informed decisions for their specific applications.

The Core Mechanism: A Bimolecular Nucleophilic Substitution (SN2) Reaction

The reactivity of both chloroacetamide and bromoacetamide is centered on their ability to undergo a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] In biological systems, the most common nucleophile targeted by these reagents is the thiol group of a cysteine residue. The reaction is most efficient with the deprotonated form of the thiol, the thiolate anion (R-S⁻), which is a potent nucleophile.[4]

The SN2 mechanism is a single, concerted step where the nucleophilic thiolate attacks the α-carbon (the carbon adjacent to the carbonyl group), simultaneously displacing the halogen atom, which departs as a halide ion (the "leaving group"). This process results in the formation of a highly stable thioether bond.[3][5]

The rate of this reaction is critically dependent on several factors, but none more so than the intrinsic ability of the halide to act as a leaving group.

Caption: General SN2 reaction mechanism of a haloacetamide with a cysteine thiolate.

A fundamental principle of organic chemistry dictates that a good leaving group is a weak base.[6][7] This is because weak bases are more stable on their own and can better accommodate the negative charge they possess after departing with the electron pair from the broken bond.[6] When comparing the halogens, basicity increases up the group (I⁻ < Br⁻ < Cl⁻ < F⁻). Consequently, the leaving group ability is the inverse of this trend.

Order of Leaving Group Ability: I⁻ > Br⁻ > Cl⁻ > F⁻[6]

This established chemical principle predicts the general order of reactivity for α-haloacetamides: Iodoacetamide > Bromoacetamide > Chloroacetamide .[2][4]

Head-to-Head Comparison: Chloroacetamide vs. Bromoacetamide

Experimental evidence consistently confirms the reactivity trend predicted by chemical theory. Bromoacetamide analogs are significantly more reactive than their chloroacetamide counterparts. Studies have shown that bromoacetamides can be one to two orders of magnitude more reactive towards nucleophiles than chloroacetamides under identical conditions.[8] This difference is a direct consequence of the bromide ion (Br⁻) being a weaker base and therefore a better leaving group than the chloride ion (Cl⁻).[7][9]

FeatureBromoacetamide AnalogChloroacetamide AnalogRationale
Relative Reactivity HighModerateBromide is a better leaving group than chloride.[6][7]
Reaction Speed FasterSlowerThe energy barrier for the SN2 reaction is lower due to the superior leaving group.
Selectivity Good, but higher reactivity may increase off-target reactions.Generally higher due to slower kinetics, allowing for greater discrimination between nucleophiles.[10][11]
Primary Target Cysteine ThiolsCysteine Thiols
Potential Off-Targets Histidine, Lysine, Methionine.[12]Histidine, Lysine, Methionine (often to a lesser extent).[10][13]
Common Use Cases Rapid bioconjugation, covalent inhibitor design where high potency is desired.[14]Proteomics sample prep (cleaner alkylation), applications requiring high selectivity and controlled kinetics.[10][15]

Implications of Differential Reactivity:

  • Bromoacetamides are the reagent of choice when rapid reaction kinetics are required. Their heightened reactivity is advantageous for labeling less accessible or less nucleophilic sites and for ensuring complete reaction in a shorter timeframe. However, this same reactivity can be a double-edged sword, potentially leading to a higher incidence of off-target modifications of other nucleophilic residues like histidine or methionine, especially with prolonged incubation or high reagent concentrations.[12]

  • Chloroacetamides offer a more measured and controlled approach. The slower reaction rate provides a wider window for achieving high selectivity, minimizing unwanted side reactions.[10][15] In applications like bottom-up proteomics, where clean and complete alkylation of all cysteine residues is critical for accurate protein identification and quantification, chloroacetamide is often favored for producing fewer artifactual modifications.[15] While the reaction may require longer incubation times or slightly elevated temperatures to proceed to completion, the resulting specificity is often a worthwhile trade-off.

Key Factors Influencing Reaction Success

Beyond the intrinsic nature of the halogen, several experimental parameters must be carefully controlled to ensure the success and specificity of the alkylation reaction.

  • pH: This is arguably the most critical parameter. The reaction rate is directly proportional to the concentration of the nucleophilic thiolate anion (R-S⁻).[4] Since the pKa of a typical cysteine thiol is around 8.3-8.6, conducting the reaction at a slightly basic pH (e.g., 7.5-8.5) ensures a sufficient population of the highly reactive thiolate, thereby accelerating the reaction.[12][16] At lower pH values, the thiol remains protonated (-SH) and is a much weaker nucleophile, slowing the reaction considerably.

  • Reagent Concentration and Time: The alkylation reaction follows second-order kinetics, meaning the rate depends on the concentration of both the haloacetamide and the nucleophile.[4] Using a sufficient excess of the alkylating agent and allowing adequate reaction time are crucial for driving the reaction to completion. However, excessive concentrations or unnecessarily long reaction times can increase the likelihood of off-target modifications.[15][17]

Experimental Protocol: Comparative Kinetic Analysis of Haloacetamide Reactivity

This protocol provides a robust method to quantitatively compare the reactivity of a bromoacetamide and a chloroacetamide analog with a model thiol compound using a spectrophotometric assay.

Objective: To determine and compare the second-order rate constants for the reaction of a bromoacetamide and a chloroacetamide with a model thiol (e.g., Glutathione, N-acetylcysteine) by monitoring thiol consumption with Ellman's Reagent (DTNB).

Materials:

  • Bromoacetamide analog of interest

  • Chloroacetamide analog of interest

  • Model thiol (e.g., Glutathione - GSH)

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.5

  • Anhydrous, water-miscible solvent (e.g., DMSO or DMF)

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) solution: 10 mM in Reaction Buffer

  • UV-Vis Spectrophotometer and cuvettes

Experimental Workflow Diagram:

cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Initiation cluster_monitoring 3. Reaction Monitoring cluster_analysis 4. Data Analysis P1 Prepare 100 mM Phosphate Buffer (pH 7.5) P2 Prepare fresh stock solutions: - 100 mM Haloacetamides in DMSO - 10 mM GSH in Buffer - 10 mM DTNB in Buffer P1->P2 R1 In a cuvette, combine Buffer and GSH to final concentration (e.g., 100 µM) P2->R1 R2 Add Haloacetamide to initiate reaction (e.g., 1 mM final concentration). Start timer immediately. R1->R2 M1 At defined time intervals (t=0, 1, 2, 5, 10... min), withdraw a small aliquot. R2->M1 M2 Immediately quench the aliquot in a cuvette containing excess DTNB solution. M1->M2 M3 Measure absorbance at 412 nm. (A₄₁₂ of TNB²⁻) M2->M3 A1 Calculate remaining [GSH] at each time point using Beer-Lambert Law (ε₄₁₂ = 14,150 M⁻¹cm⁻¹). M3->A1 A2 Plot ln([GSH]t/[Halo]t) vs. time. A1->A2 A3 Determine the second-order rate constant (k) from the slope of the line. A2->A3

Caption: Workflow for comparative kinetic analysis of haloacetamide reactivity.

Procedure:

  • Prepare Stock Solutions: Prepare fresh, concentrated stock solutions of the chloroacetamide and bromoacetamide analogs (e.g., 100 mM) in anhydrous DMSO. Prepare a stock solution of the model thiol (e.g., 10 mM Glutathione) in the Reaction Buffer.

  • Reaction Setup: In a temperature-controlled cuvette holder, prepare a reaction mixture containing the Reaction Buffer and the thiol at a constant concentration (e.g., 100 µM).

  • Initiate Reaction: To start the reaction, add a small volume of the haloacetamide stock solution to achieve the desired final concentration (e.g., 1 mM). The haloacetamide should be in excess to ensure pseudo-first-order kinetics with respect to the thiol. Mix rapidly and start monitoring.

  • Monitor Thiol Consumption: At regular time intervals (e.g., every minute for bromoacetamide, every 5-10 minutes for chloroacetamide), withdraw a small aliquot of the reaction mixture.

  • Quench and Measure: Immediately add the aliquot to a separate cuvette containing an excess of the DTNB solution. The DTNB will react instantly with the remaining unreacted thiol to produce the colored compound 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. Measure this absorbance.[4]

  • Data Analysis:

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration of unreacted thiol at each time point. The molar absorptivity (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.[4]

    • For a second-order reaction, plot ln([Thiol]t / [Haloacetamide]t) versus time.

    • The slope of the resulting line will be equal to k * ([Haloacetamide]₀ - [Thiol]₀), from which the second-order rate constant (k) can be calculated.

    • Compare the calculated k values for the bromoacetamide and chloroacetamide analogs.

Conclusion and Recommendations

The choice between a chloroacetamide and a bromoacetamide analog is a strategic one, hinging on the specific goals of the experiment.

  • Choose a bromoacetamide when you require a rapid and robust reaction. It is an excellent tool for general protein labeling and for developing potent covalent inhibitors where achieving high occupancy of the target site quickly is essential. Be mindful of the potential for increased off-target reactivity and optimize conditions accordingly.

  • Choose a chloroacetamide when selectivity is your highest priority. Its more controlled, slower reactivity makes it ideal for applications demanding a "cleaner" modification profile, such as in complex proteomic samples or in the development of highly specific covalent drugs where minimizing off-target effects is critical to reduce toxicity.[10][15]

Ultimately, the greater reactivity of bromoacetamide is a direct result of bromide's superior leaving group ability compared to chloride. By understanding this fundamental principle and carefully controlling experimental conditions like pH and reagent concentration, researchers can effectively harness the distinct properties of each reagent to achieve their desired outcomes in bioconjugation and drug discovery.

References

A Comparative Guide to the Structural Validation of Novel Compounds from 2-Chloro-N-(cyclohexylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a chemical structure is the bedrock upon which all subsequent research, from medicinal chemistry to materials science, is built. For novel compounds synthesized from versatile starting materials like 2-chloro-N-(cyclohexylmethyl)acetamide, a robust and multi-faceted validation strategy is not just recommended—it is imperative. This guide provides a comparative analysis of key analytical techniques, offering field-proven insights and detailed protocols to ensure the scientific integrity of your structural elucidation process.

The Imperative of Orthogonal Validation

Synthesis rarely yields a single, pure product. Isomers, byproducts, and unreacted starting materials can all co-exist, often possessing similar physical properties that make simple purification challenging. Relying on a single analytical technique can lead to misinterpretation. For instance, mass spectrometry might confirm the correct molecular weight, but it cannot distinguish between structural isomers. Therefore, an orthogonal approach, where multiple, independent analytical methods are used to corroborate a structure, is the gold standard. Each technique should act as a self-validating check on the others, leading to an irrefutable structural assignment.

A Multi-Pronged Approach to Structural Validation: A Comparative Overview

The most powerful combination of techniques for validating novel N-(cyclohexylmethyl)acetamide derivatives includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and, when possible, single-crystal X-ray Crystallography.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity (¹H-¹H, ¹H-¹³C), and stereochemistry.Provides the most comprehensive structural information in solution.[1][2]Requires soluble sample, can be complex for large molecules, relatively low sensitivity for ¹³C.
Mass Spectrometry Molecular weight and elemental composition (HRMS), fragmentation patterns for substructural clues.High sensitivity, requires very small sample amount, definitive molecular formula from HRMS.Does not distinguish between isomers, fragmentation can be complex to interpret.[3]
FTIR Spectroscopy Presence or absence of key functional groups (e.g., C=O, N-H).Fast, non-destructive, excellent for confirming functional group transformations.Provides limited information on the overall molecular skeleton, not suitable for complex mixtures.[4][5]
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, and stereochemistry in the solid state.Provides the definitive, unambiguous molecular structure.[6][7][8]Requires a suitable single crystal, which can be difficult to grow.

Deep Dive into Analytical Techniques: Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is arguably the most powerful tool for the structural elucidation of organic compounds.[1][2] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment of each atom, allowing for the assembly of the molecular structure piece by piece.

For a typical derivative of this compound, a suite of NMR experiments is necessary.

  • ¹H NMR: Quickly identifies the types and number of protons and their neighboring environments.

  • ¹³C NMR: Determines the number and types of carbon environments (e.g., C=O, CH, CH₂, CH₃).

  • 2D COSY (Correlation Spectroscopy): Reveals which protons are coupled (i.e., adjacent) to each other, establishing spin systems.[9][10]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, crucial for connecting different fragments of the molecule.[10][11]

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nuclei being observed (¹H and ¹³C).

  • ¹H Spectrum Acquisition: Acquire a 1D proton spectrum. This is typically a quick experiment (1-5 minutes).

  • ¹³C Spectrum Acquisition: Acquire a 1D carbon spectrum. Due to the low natural abundance of ¹³C, this requires more scans and a longer acquisition time (30 minutes to several hours).[12]

  • 2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. These experiments provide the crucial connectivity information.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environments) HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC COSY COSY (¹H-¹H Connectivity) H1->COSY HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure HSQC->Structure COSY->Structure HMBC->Structure

Caption: Logical workflow for NMR data integration.

Mass Spectrometry (MS): The Molecular Weight Scale

MS provides the molecular weight of a compound, and with high-resolution instruments (HRMS), it can determine the elemental composition with high accuracy. This is a critical first step in confirming a successful synthesis.

  • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While it can make the molecular ion peak weak or absent, the resulting fragmentation pattern provides a "fingerprint" of the molecule, offering clues about its substructures.[3][13][14]

  • Electrospray Ionization (ESI): A soft ionization technique that typically yields a prominent protonated molecule [M+H]⁺. This is ideal for confirming the molecular weight of the target compound.[3][15]

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source of the mass spectrometer at a low flow rate.

  • Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leaving the protonated analyte molecules [M+H]⁺.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., TOF or Orbitrap), which measures their mass-to-charge ratio (m/z) with high precision (typically to four decimal places).

  • Data Analysis: The measured exact mass is used to calculate the most plausible elemental formula, which should match the expected formula of the novel compound.

For N-(cyclohexylmethyl)acetamide derivatives, a common fragmentation pathway is the cleavage of the amide bond, leading to the formation of an acylium ion and the loss of the amine portion.[3][15][16] This predictable fragmentation can help confirm the identity of the core structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule. In the context of reactions involving this compound, it is invaluable for confirming the success of a substitution reaction.

The key is to look for the appearance or disappearance of characteristic absorption bands. For example, if the chlorine atom is substituted by a primary amine, one would look for the appearance of N-H stretching bands.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
N-H (Secondary Amide) Stretch3300 - 3500Single, sharp-to-medium peak
C=O (Amide) Stretch1630 - 1680Strong, sharp peak ("Amide I band")[17]
N-H Bend1515 - 1570Medium-to-strong peak ("Amide II band")[4][17]
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum.

  • Analysis: Identify the characteristic absorption peaks and compare them to the starting material to confirm the chemical transformation.

Single-Crystal X-ray Crystallography: The Absolute Proof

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous 3D structure of the molecule.[7] It is the only technique that directly visualizes the atomic arrangement, confirming connectivity, configuration, and conformation.

  • Crystal Growth: This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A good crystal should be clear, have well-defined faces, and be of appropriate size (~0.1-0.3 mm).[6]

  • Mounting: The selected crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and rotated in a beam of X-rays. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

Validation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation Synthesis Synthesized Compound Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FTIR (Functional Groups?) Purification->FTIR MS HRMS (Correct Formula?) Purification->MS NMR NMR Suite (Correct Connectivity?) Purification->NMR XRAY X-ray Crystallography (Absolute Structure) Purification->XRAY If Crystalizable Final Validated Structure FTIR->Final Supportive MS->Final NMR->Final XRAY->Final

Caption: Integrated workflow for structural validation.

Conclusion

The structural validation of novel compounds derived from this compound demands a rigorous, multi-technique approach. While NMR provides the core framework and MS confirms the molecular formula, FTIR serves as a rapid check for functional group transformations. When attainable, X-ray crystallography offers the final, irrefutable proof. By integrating these orthogonal techniques, researchers can ensure the highest level of scientific integrity, providing a solid foundation for publication, patent applications, and further development.

References

spectroscopic analysis of 2-chloro-N-(cyclohexylmethyl)acetamide reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Analysis of 2-chloro-N-(cyclohexylmethyl)acetamide and its Nucleophilic Substitution Products

Introduction: A Versatile Building Block for Chemical Synthesis

This compound is a valuable bifunctional reagent in organic synthesis. Its structure incorporates a reactive electrophilic site—the carbon atom bonded to chlorine—and a nucleophilic secondary amide. The presence of the chloroacetyl group makes this compound an excellent substrate for nucleophilic substitution reactions, allowing for the straightforward introduction of diverse functional groups. This capability has rendered N-substituted 2-chloroacetamides crucial intermediates in the synthesis of various biologically active compounds, including herbicides and potential pharmaceutical agents.[1][2]

This guide, intended for researchers and drug development professionals, provides a comprehensive comparison of the spectroscopic signatures of this compound and its derivatives formed through reactions with common nucleophiles. By understanding the characteristic changes in NMR, FT-IR, and Mass Spectra upon substitution, scientists can unambiguously identify reaction products and confirm successful transformations. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Synthesis of this compound

The most common and efficient synthesis of the title compound involves the acylation of cyclohexanemethylamine with chloroacetyl chloride.[1] In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine or an excess of the starting amine, is typically used to scavenge the HCl byproduct generated during the reaction.

Synthesis_of_2_chloro_N_cyclohexylmethyl_acetamide Figure 1: Synthesis of this compound cluster_reactants Reactants cluster_products Product Cyclohexanemethylamine Cyclohexanemethylamine Plus1 + Chloroacetyl_chloride Chloroacetyl Chloride Arrow Base (e.g., Et3N) Solvent (e.g., DCM) 0°C to RT Product This compound Plus2 + HCl

Caption: Figure 1: General reaction scheme for the synthesis of the title compound.

Spectroscopic Profile of the Starting Material: this compound

A thorough understanding of the spectroscopic characteristics of the starting material is essential for identifying its transformation into new products. The key features are summarized below.

Spectroscopic Data for this compound
Molecular Formula C₉H₁₆ClNO
Molecular Weight 189.68 g/mol
Technique Characteristic Signals Interpretation
¹H NMR δ ~6.0-6.5 (broad s, 1H)δ ~4.05 (s, 2H)δ ~3.15 (t, 2H)δ ~0.9-1.8 (m, 11H)Amide N-H protonMethylene protons adjacent to Cl (Cl-CH₂ )Methylene protons adjacent to N (N-CH₂ )Cyclohexyl ring protons
¹³C NMR δ ~166 ppmδ ~45 ppmδ ~43 ppmδ ~25-31 ppmAmide carbonyl carbon (C =O)Methylene carbon adjacent to N (C H₂-N)Methylene carbon adjacent to Cl (C H₂-Cl)Cyclohexyl ring carbons
FT-IR (cm⁻¹) ~3300 (strong, sharp)~1650 (strong)~1550 (strong)~2850-2930 (strong)~750 (medium)N-H stretch (Amide A)C=O stretch (Amide I band)[3]N-H bend (Amide II band)[3]sp³ C-H stretchesC-Cl stretch
Mass Spec (m/z) 189/191Molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, characteristic of a monochlorinated compound.[4][5]

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. Data is predicted based on analogous structures.[3][6]

The most telling feature in the mass spectrum is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 abundance. This results in two molecular ion peaks separated by 2 m/z units, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak.[7] This pattern is a definitive indicator of the presence of one chlorine atom in the molecule or fragment.[5][8]

Comparative Analysis of Nucleophilic Substitution Products

The synthetic utility of this compound lies in the facile displacement of its chloride ion by a wide range of nucleophiles.[2] This section compares the spectroscopic data of the parent compound with products resulting from reactions with representative oxygen, nitrogen, and sulfur nucleophiles.

Nucleophilic_Substitution Figure 2: General Nucleophilic Substitution Workflow Start This compound Reaction React with Nucleophile (Nu:) Base (e.g., K2CO3) Solvent (e.g., Acetone) Start->Reaction Step 1 Workup Aqueous Workup & Extraction Reaction->Workup Step 2 Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Step 3 Product Substituted Product Purify->Product Step 4 Analysis Spectroscopic Analysis (NMR, FT-IR, MS) Product->Analysis Step 5

Caption: Figure 2: A typical experimental workflow for substitution and analysis.

Case 1: Reaction with an Oxygen Nucleophile (Sodium Phenoxide)

Reacting the starting material with sodium phenoxide results in the formation of 2-phenoxy-N-(cyclohexylmethyl)acetamide, an ether-linked product.

Oxygen_Substitution Figure 3: Reaction with Sodium Phenoxide Reactant This compound + Sodium Phenoxide Product 2-phenoxy-N-(cyclohexylmethyl)acetamide + NaCl Reactant->Product Acetone, Reflux Nitrogen_Substitution Figure 4: Reaction with Morpholine Reactant This compound + Morpholine Product 2-(morpholin-4-yl)-N-(cyclohexylmethyl)acetamide + Morpholine·HCl Reactant->Product Base (K2CO3), Acetonitrile, RT

References

A Senior Application Scientist's Comparative Guide to the Biological Activity of Synthesized Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The acetamide backbone represents a privileged scaffold in medicinal chemistry, prized for its synthetic tractability and its presence in a multitude of pharmacologically active agents. Its ability to form key hydrogen bonds allows for potent interactions with a wide array of biological targets. This guide provides a comparative analysis of the biological activities of recently synthesized acetamide derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the causality behind experimental designs, present detailed protocols for assessment, and offer a transparent comparison of efficacy based on published experimental data.

Anticancer Activity: Targeting Uncontrolled Proliferation

A significant thrust in medicinal chemistry is the development of novel agents that can selectively target cancer cells. Acetamide derivatives have emerged as a promising class, often exerting their effects through the inhibition of critical cellular pathways or enzymes.

Comparative Efficacy of Acetamide Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. The following table summarizes the anticancer activity of selected acetamide derivatives against various cancer cell lines.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundSource
3c MCF-7 (Breast Cancer)8.42Doxorubicin[1][2]
3c SK-N-SH (Neuroblastoma)10.21Doxorubicin[1][2]
8h MCF-7 (Breast Cancer)18.62Doxorubicin[3]
5a NCI 60 Cell PanelActive at 10 µM-[4]
6b NCI 60 Cell PanelActive at 10 µM-[4]

Table 1: Comparative in vitro anticancer activity of selected acetamide derivatives.

Notably, compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) demonstrates potent activity against both breast cancer and neuroblastoma cell lines.[1][5] The presence of halogens on the aromatic ring appears to be a favorable substitution for anticancer activity.[1][5] Similarly, triazole acetamide derivatives, such as compound 8h , have shown significant growth inhibition against the MCF-7 cell line.[3]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[2][6] Its principle lies in the enzymatic conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the synthesized acetamide derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Causality in Protocol Design: The 24-hour initial incubation ensures that cells are in a logarithmic growth phase and have properly attached to the plate, providing a consistent baseline. The use of a vehicle control is critical to ensure that the solvent used to dissolve the compounds does not have any intrinsic toxicity at the concentrations used.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition cluster_analysis Analysis seed 1. Seed Cancer Cells in 96-well Plate treat 2. Treat Cells with Acetamide Derivatives seed->treat incubate 3. Incubate for 48-72h treat->incubate add_mtt 4. Add MTT Reagent (Incubate 4h) incubate->add_mtt solubilize 5. Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read 6. Measure Absorbance (570 nm) solubilize->read calculate 7. Calculate IC50 Values read->calculate MIC_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Result Determination serial_dilute 1. Prepare 2-fold Serial Dilutions of Compounds in 96-well Plate inoculate 3. Inoculate Wells with Microbial Suspension serial_dilute->inoculate prep_inoculum 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 4. Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_mic 5. Read Plate Visually for Turbidity incubate->read_mic determine_mic 6. Identify Lowest Concentration with No Growth (MIC) read_mic->determine_mic COX_Pathway cluster_cox Cyclooxygenase (COX) Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes pgh2->prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation nsaids Acetamide Derivatives (NSAIDs) nsaids->cox2 Inhibition

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Chloroacetamide Analogs for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a versatile class of compounds: 2-chloroacetamide derivatives. While our central focus is the 2-chloro-N-(cyclohexylmethyl)acetamide scaffold, this document synthesizes broader findings from related N-substituted analogs to establish a predictive framework for rational drug design. As direct, extensive SAR literature on the specific cyclohexylmethyl series is nascent, we draw upon established principles from closely related N-aryl and N-heterocyclic chloroacetamides to infer and guide future development. This approach, rooted in fundamental medicinal chemistry, offers valuable insights for researchers, scientists, and drug development professionals aiming to optimize this scaffold for various therapeutic targets, including antimicrobial and anticancer applications.

The core of this guide is built on the understanding that the biological activity of these compounds is profoundly influenced by the interplay of lipophilicity, steric factors, and electronic effects imparted by various substituents. We will dissect how modifications to the N-substituent group can modulate potency and selectivity, providing a robust, data-supported foundation for lead optimization.

The Chloroacetamide Scaffold: A Foundation for Versatility

The 2-chloroacetamide moiety is a potent electrophilic warhead. The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack, enabling these compounds to form covalent bonds with biological targets, such as cysteine residues in proteins.[1] This reactive nature is a key determinant of their biological activity. The N-substituent, such as the cyclohexylmethyl group, serves as the primary recognition element, guiding the molecule to its target and influencing its pharmacokinetic properties.

The general synthetic route to these analogs is a straightforward and versatile nucleophilic acyl substitution, allowing for the generation of large libraries for screening.

General Synthesis Workflow

The synthesis of 2-chloro-N-alkyl/aryl acetamide derivatives is typically achieved by reacting a primary or secondary amine with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.[2][3]

G cluster_reactants Reactants cluster_process Process cluster_products Products Amine Primary/Secondary Amine (e.g., Cyclohexylmethanamine) Reaction Nucleophilic Acyl Substitution Amine->Reaction Solvent (e.g., DCM) Base (e.g., TEA) CAC Chloroacetyl Chloride CAC->Reaction Product 2-Chloro-N-(substituted)acetamide Reaction->Product Crude Product Byproduct HCl (neutralized by base) Reaction->Byproduct Purification Purification (Recrystallization) Product->Purification Precipitation & Filtration Final_Product Characterized Analog Purification->Final_Product Pure Product G cluster_sar Structure-Activity Relationship (SAR) Map cluster_mod1 cluster_mod2 Core Core Scaffold This compound Mod1 Modification Site 1: Cyclohexyl Ring Core->Mod1 Mod2 Modification Site 2: Chloroacetyl Group Core->Mod2 A1 Add Lipophilic Groups (e.g., Alkyl, Halogen) Mod1->A1 Expected Effect: ↑ Antimicrobial Activity ↑ Lipophilicity A2 Introduce Polar Groups (e.g., -OH, -NH2) Mod1->A2 Expected Effect: ↑ Solubility ↓ Lipophilicity B1 Mono-chloro (Active) vs. Di-chloro (Inactive) Mod2->B1 Critical for Anticancer Activity (Ref. Thiazole Analogs)

References

A Comparative Guide to the Synthesis of N-(cyclohexylmethyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(cyclohexylmethyl)acetamide and its analogs are valuable structural motifs in medicinal chemistry and materials science. The selection of a synthetic route to these compounds is a critical decision that can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides a comparative analysis of the most common and effective methods for the synthesis of this class of compounds, with a focus on providing the practical insights necessary for laboratory application.

At a Glance: Comparison of Synthetic Routes

Route Starting Materials Key Reagents/Conditions Typical Yield Reaction Time Temperature Advantages Disadvantages
Route 1: Direct Acylation Cyclohexanemethylamine, Acetic Anhydride/Acetyl ChlorideBase (e.g., pyridine, triethylamine) or catalyst (e.g., CaCl2)High (>90%)Short (minutes to a few hours)Room temperature to moderate heatingHigh yields, fast reactions, simple procedure.Use of corrosive acylating agents, potential for side reactions with sensitive substrates.
Route 2: Reductive Amination Cyclohexanecarboxaldehyde, AcetamideReducing agent (e.g., NaBH(OAc)3, NaBH3CN), acid catalystGood to High (70-95%)Moderate (several hours to overnight)Room temperatureMilder conditions, good for substrates with sensitive functional groups.Two-step, one-pot procedure, may require careful control of pH.
Route 3: Leuckart-Wallach Reaction CyclohexanecarboxaldehydeFormic acid or Ammonium formateModerate to Good (60-85%)Long (several hours)High (120-185°C)Inexpensive reagents, one-pot reaction.High temperatures, potential for byproduct formation, often requires subsequent hydrolysis.

Route 1: Direct Acylation of Cyclohexanemethylamine

This is arguably the most direct and frequently employed route for the synthesis of N-(cyclohexylmethyl)acetamide. The reaction involves the nucleophilic attack of the primary amine, cyclohexanemethylamine, on an activated acetyl group.

Mechanism of Direct Acylation

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of cyclohexanemethylamine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride). This is followed by the departure of a leaving group (acetate or chloride) to yield the stable amide product. The use of a base is often necessary to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to deprotonate the amine, increasing its nucleophilicity.

cluster_reactants Reactants cluster_process Process cluster_product Product amine Cyclohexanemethylamine nucleophilic_attack Nucleophilic Attack amine->nucleophilic_attack Nucleophile acylating Acetic Anhydride/Acetyl Chloride acylating->nucleophilic_attack Electrophile tetrahedral_intermediate Tetrahedral Intermediate Formation nucleophilic_attack->tetrahedral_intermediate leaving_group_departure Leaving Group Departure tetrahedral_intermediate->leaving_group_departure amide N-(cyclohexylmethyl)acetamide leaving_group_departure->amide cluster_reactants Reactants cluster_process Process cluster_product Product aldehyde Cyclohexanecarboxaldehyde hemiaminal Hemiaminal Formation aldehyde->hemiaminal acetamide Acetamide acetamide->hemiaminal dehydration Dehydration hemiaminal->dehydration iminium N-Acyliminium Ion Formation dehydration->iminium reduction Hydride Reduction iminium->reduction NaBH(OAc)3 product N-(cyclohexylmethyl)acetamide reduction->product cluster_reactants Reactants cluster_process Process cluster_product Product aldehyde Cyclohexanecarboxaldehyde iminium_formation Iminium Ion Formation aldehyde->iminium_formation reagent Ammonium Formate/Formamide reagent->iminium_formation hydride_transfer Hydride Transfer iminium_formation->hydride_transfer High Temp. hydrolysis_acetylation Hydrolysis & Acetylation (if needed) hydride_transfer->hydrolysis_acetylation product N-(cyclohexylmethyl)acetamide hydrolysis_acetylation->product

A Researcher's Guide to the Kinetic Analysis of 2-chloro-N-(cyclohexylmethyl)acetamide Reactions: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of reaction kinetics is paramount for optimizing processes and predicting product performance. This guide provides an in-depth technical comparison of the kinetic behavior of 2-chloro-N-(cyclohexylmethyl)acetamide and its alternatives, supported by established experimental methodologies. While specific kinetic data for this compound is not extensively published, this guide will establish a comparative framework based on the well-documented reactivity of the chloroacetamide class of compounds. We will delve into the mechanistic underpinnings of their reactions and provide detailed protocols for researchers to conduct their own robust kinetic studies.

Introduction to this compound and the Chloroacetamide Class

This compound (CAS No: 40914-11-2) is a member of the chloroacetamide family, a class of compounds widely utilized as herbicides and as intermediates in pharmaceutical synthesis.[1][2] Their biological and chemical activity is primarily dictated by the electrophilic nature of the carbon atom alpha to the carbonyl group, which is activated by the adjacent chlorine atom. This makes them susceptible to nucleophilic attack, a key feature in their mode of action and a central point of interest in kinetic studies.[3][4]

The general structure of a chloroacetamide involves a chloroacetyl group attached to a substituted amine. Variations in the amine substituent can significantly influence the compound's steric hindrance and electronic properties, thereby affecting its reactivity.[5] For this compound, the cyclohexylmethyl group provides a bulky, non-aromatic substituent.

Comparative Kinetics: A Framework for Evaluation

A direct kinetic comparison of this compound with widely used chloroacetamide herbicides like alachlor and metolachlor can provide valuable insights into its relative reactivity and potential applications. While experimental data for the title compound is scarce, we can hypothesize its kinetic behavior based on established structure-activity relationships within the chloroacetamide class.

The primary reaction of interest for chloroacetamides is nucleophilic substitution, particularly with biological nucleophiles such as thiols (e.g., glutathione).[6][7][8] The rate of this SN2 reaction is a critical determinant of a herbicide's efficacy and its metabolic fate.[3][9]

Table 1: Hypothetical Comparison of Chloroacetamide Reaction Kinetics

CompoundStructureKey Structural Difference from this compoundExpected Relative Rate of Nucleophilic SubstitutionRationale
This compound C₁₃H₁₈ClNO₂-Baseline The bulky cyclohexylmethyl group may exert moderate steric hindrance.
Alachlor C₁₄H₂₀ClNO₂N-(2,6-diethylphenyl) groupPotentially Slower The di-substituted aromatic ring introduces significant steric bulk around the nitrogen atom, potentially hindering the approach of nucleophiles to the electrophilic carbon.
Metolachlor C₁₅H₂₂ClNO₂N-(2-ethyl-6-methylphenyl) groupPotentially Slower Similar to alachlor, the substituted phenyl group creates steric hindrance, which is a known factor in modulating reactivity.[5]
Chloroacetamide C₂H₄ClNOUnsubstituted amideFaster The absence of bulky substituents on the nitrogen atom minimizes steric hindrance, allowing for more facile nucleophilic attack.

Experimental Protocols for Kinetic Analysis

To validate the hypothesized kinetic profiles and generate robust comparative data, the following experimental protocols are recommended. These methods are adapted from established procedures for studying the kinetics of chloroacetamide reactions.[6][10]

Materials and Reagents
  • This compound (≥95% purity)[1]

  • Alternative chloroacetamides (e.g., alachlor, metolachlor, chloroacetamide) (analytical standard grade)

  • Nucleophile (e.g., glutathione, L-cysteine, 4-(4-nitrobenzyl)pyridine)[3][6]

  • Buffer solutions (e.g., phosphate buffer, borate buffer) at various pH values

  • Solvents (e.g., acetonitrile, methanol, deionized water)

  • Quenching agent (if necessary, e.g., a strong acid)

  • pH-stat or autotitrator[6]

  • UV-Vis spectrophotometer or HPLC system with a suitable detector

Kinetic Study of Nucleophilic Substitution with Thiols

This protocol details the investigation of the reaction between a chloroacetamide and a model thiol, such as glutathione. The reaction progress is monitored by measuring the consumption of the thiol or the formation of the product over time.

Workflow for Thiol Reaction Kinetics

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions of chloroacetamide and thiol in buffer B Equilibrate solutions to the desired temperature A->B C Initiate the reaction by mixing the reactant solutions B->C D Monitor the reaction at constant pH using a pH-stat C->D E Withdraw aliquots at specific time intervals D->E Sampling F Quench the reaction (if necessary) E->F G Analyze aliquots using HPLC or UV-Vis spectrophotometry F->G H Determine reactant/product concentrations G->H I Plot concentration vs. time H->I J Determine the initial reaction rate I->J K Calculate the rate constant (k) J->K

Caption: Workflow for kinetic analysis of thiol-chloroacetamide reactions.

Step-by-Step Methodology:

  • Solution Preparation: Prepare stock solutions of the chloroacetamide and the thiol (e.g., 10 mM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4). Ensure the solvent system is compatible with all reactants.

  • Temperature Control: Equilibrate the reactant solutions and the reaction vessel to the desired temperature (e.g., 25 °C or 37 °C) in a water bath.

  • Reaction Initiation: Initiate the reaction by mixing equal volumes of the chloroacetamide and thiol solutions in the reaction vessel.

  • pH Maintenance: For reactions that produce or consume protons, maintain a constant pH using a pH-stat. The rate of addition of acid or base required to maintain the pH is proportional to the reaction rate.[6]

  • Sampling and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture. If necessary, quench the reaction immediately by adding a suitable agent (e.g., a strong acid to protonate the thiol).

  • Analysis: Analyze the quenched aliquots using a validated analytical method.

    • HPLC: Separate and quantify the concentrations of the remaining chloroacetamide and the formed product.

    • UV-Vis Spectrophotometry: If a chromogenic reagent like 4-(4-nitrobenzyl)pyridine is used, monitor the formation of the colored product by measuring the absorbance at a specific wavelength.[3]

  • Data Analysis: Plot the concentration of the reactant or product as a function of time. Determine the initial rate of the reaction from the slope of this curve. Calculate the pseudo-first-order or second-order rate constants depending on the experimental design.

Hydrolysis Kinetics

The stability of chloroacetamides in aqueous environments is crucial for their application and environmental fate. Hydrolysis kinetics can be studied under acidic, basic, and neutral conditions.[5][11]

Reaction Scheme for Chloroacetamide Hydrolysis

G R-NH-C(O)-CH2Cl Chloroacetamide Products Hydroxy-substituted derivative + HCl R-NH-C(O)-CH2Cl->Products k_obs H2O H₂O

References

Unraveling Reactivity: A Comparative Guide to Computational Modeling of 2-chloro-N-(cyclohexylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a profound understanding of a molecule's reactivity is paramount. This guide provides an in-depth, comparative analysis of computational methodologies to model the reactivity of 2-chloro-N-(cyclohexylmethyl)acetamide, a compound of interest for its potential applications and as a representative of the broader class of chloroacetamide electrophiles. As Senior Application Scientists, our aim is to equip you not just with protocols, but with the strategic rationale to select and apply the most appropriate computational tools for your research endeavors.

Introduction: The Significance of Modeling this compound Reactivity

This compound belongs to the class of α-haloacetamides, which are known for their utility as synthetic intermediates and their potential as covalent inhibitors in drug design.[1] The reactivity of the carbon-chlorine bond is a critical determinant of their biological activity and potential toxicity.[2] Computational modeling offers a powerful, cost-effective, and ethical alternative to extensive experimental screening, enabling researchers to predict reaction mechanisms, assess stability, and guide the design of novel derivatives with tailored reactivity profiles.

This guide will navigate through three distinct yet complementary computational approaches: Density Functional Theory (DFT) for mechanistic insights, Quantitative Structure-Activity Relationship (QSAR) modeling for predictive toxicology and bioactivity, and a machine-learning approach for rapid reactivity screening.

Deep Mechanistic Insights with Density Functional Theory (DFT)

DFT has emerged as a cornerstone of computational chemistry for its ability to provide accurate electronic structure information and elucidate reaction mechanisms.[3] For this compound, DFT is invaluable for studying its susceptibility to nucleophilic attack, a primary reaction pathway for this class of compounds.[4]

The "Why" Behind the Method: Causality in DFT Calculations

The choice of DFT, specifically a functional like ωB97XD, is deliberate. This long-range corrected functional with dispersion corrections is well-suited for describing the non-covalent interactions that can influence transition state geometries and energies in solution-phase reactions.[4] The selection of a suitable basis set, such as DGDZVP, ensures an accurate representation of the electronic wavefunction for all atoms, including the chlorine atom which is central to the molecule's reactivity.[4]

Experimental Protocol: DFT-based Nucleophilic Substitution Reaction Modeling

This protocol outlines the steps to model the SN2 reaction of this compound with a representative nucleophile, such as the bisulfide anion (HS⁻), in a simulated aqueous environment.

Software: Gaussian 16

Methodology:

  • Geometry Optimization of Reactants:

    • Construct the 3D structure of this compound and the bisulfide anion.

    • Perform geometry optimization for each species individually in the gas phase using the ωB97XD functional and the DGDZVP basis set. This provides a stable starting point.

    • Incorporate the solvent effect (water) using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).

  • Transition State (TS) Search:

    • Position the optimized nucleophile (HS⁻) for a backside attack on the carbon atom bonded to the chlorine.

    • Perform a transition state search using the Opt=TS keyword. An initial guess for the TS structure can be generated using a relaxed scan of the C-S bond distance.

    • The Berny algorithm is typically used for TS optimization.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized TS structure. A true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (the breaking of the C-Cl bond and the formation of the C-S bond).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Run an IRC calculation starting from the TS geometry to confirm that it connects the reactants and products. This validates the identified transition state.

  • Geometry Optimization of Products:

    • Optimize the geometry of the resulting product (S-(cyclohexylmethyl)carbamoyl)methanethiol) and the chloride anion in the simulated solvent.

  • Energy Profile Calculation:

    • Calculate the single-point energies of all optimized structures (reactants, TS, and products) to determine the activation energy (ΔG‡) and the reaction energy (ΔG_rxn).

Visualizing the Computational Workflow

dft_workflow cluster_reactants Reactant Preparation cluster_ts Transition State Analysis cluster_products Product Analysis R1 Build 2-chloro-N- (cyclohexylmethyl)acetamide Opt_R Geometry Optimization (ωB97XD/DGDZVP, IEFPCM) R1->Opt_R R2 Build Nucleophile (HS⁻) R2->Opt_R TS_Search Transition State Search (Opt=TS) Opt_R->TS_Search Initial Guess Energy_Profile Calculate Energy Profile (ΔG‡, ΔG_rxn) Freq_Calc Frequency Calculation TS_Search->Freq_Calc IRC_Calc IRC Calculation Freq_Calc->IRC_Calc Opt_P Geometry Optimization IRC_Calc->Opt_P Confirms Connection P1 Build Products P1->Opt_P

Caption: DFT workflow for modeling nucleophilic substitution.

Predictive Power of Quantitative Structure-Activity Relationship (QSAR)

QSAR models provide a statistical approach to correlate the chemical structure of a series of compounds with their biological activity or a specific property, such as toxicity.[5] For a class of compounds like N-substituted chloroacetamides, QSAR can be a valuable tool for predicting their antimicrobial potential or toxicity without the need for extensive experimental testing.[6][7]

The Logic of QSAR: From Structure to Prediction

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By calculating a variety of molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters), a mathematical model can be built to predict the activity of new, untested compounds.[8]

Experimental Protocol: Building a Predictive QSAR Model

This protocol outlines the general steps for developing a QSAR model for a series of N-substituted chloroacetamides.

Software: Molinspiration, SwissADME, PreADMET, PkcSM (for descriptor calculation); a statistical software package like R or Python with scikit-learn (for model building).

Methodology:

  • Data Set Collection:

    • Compile a dataset of N-substituted chloroacetamides with experimentally determined activity data (e.g., IC50 values for antimicrobial activity).

    • Ensure the data is curated and consistent.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors using software like Molinspiration, SwissADME, PreADMET, and PkcSM.[5][6] These can include:

      • Physicochemical properties: LogP (lipophilicity), molecular weight, number of hydrogen bond donors/acceptors.

      • Topological descriptors: Molecular connectivity indices.

      • Electronic descriptors: Partial charges, dipole moment.

  • Data Preprocessing and Feature Selection:

    • Normalize the descriptor data.

    • Use feature selection techniques (e.g., genetic algorithms, recursive feature elimination) to identify the most relevant descriptors that correlate with the observed activity. This helps to avoid overfitting.

  • Model Building and Validation:

    • Split the dataset into a training set and a test set.

    • Use a regression technique, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build the QSAR model using the training set.

    • Validate the model's predictive power using the test set and internal validation techniques like leave-one-out cross-validation (q²). A good model will have a high correlation coefficient (R²) for the training set and a high predictive R² for the test set.

Visualizing the QSAR Workflow

qsar_workflow cluster_data Data Preparation cluster_model Model Development Data_Collection Collect Activity Data for Chloroacetamide Series Descriptor_Calc Calculate Molecular Descriptors (Molinspiration, SwissADME) Data_Collection->Descriptor_Calc Feature_Selection Feature Selection Descriptor_Calc->Feature_Selection Model_Building Build QSAR Model (MLR, PLS) Feature_Selection->Model_Building Model_Validation Validate Model (R², q², Predictive R²) Model_Building->Model_Validation Prediction Predict Activity of This compound Model_Validation->Prediction Apply to New Compounds

Caption: QSAR model development workflow.

High-Throughput Screening with Machine Learning: The BIreactive Approach

For rapid assessment of reactivity, especially in the context of covalent drug design, machine learning models offer a compelling alternative to more computationally intensive methods. The BIreactive model, for instance, combines ab initio activation energies with machine learning to estimate the intrinsic reactivity of covalent compounds, including 2-chloroacetamides.[9]

The Rationale of Machine Learning in Reactivity Prediction

Machine learning models, such as those used in BIreactive, are trained on large datasets of calculated reaction energies. This allows them to learn the complex relationships between a molecule's structure and its reactivity without explicitly solving the underlying quantum mechanical equations for every new compound. This makes them significantly faster for large-scale screening.

Conceptual Workflow: Applying a Pre-trained Model

While building a model like BIreactive from scratch is a significant undertaking, the application of a pre-trained model is a streamlined process.

Methodology:

  • Input Preparation:

    • Provide the 3D structure of this compound as input to the BIreactive web server or local installation.

  • Reactivity Prediction:

    • The model will featurize the molecule, likely using a graph-based representation, and input these features into the trained machine learning algorithm.

    • The output will be a predicted reactivity score or a classification (e.g., high, medium, low reactivity).

  • Comparative Analysis:

    • Compare the predicted reactivity of this compound to other chloroacetamides or alternative covalent warheads in the model's database.

Comparative Analysis of Computational Models

The choice of computational model depends heavily on the research question at hand. Below is a comparative summary of the discussed approaches.

FeatureDensity Functional Theory (DFT)Quantitative Structure-Activity Relationship (QSAR)Machine Learning (e.g., BIreactive)
Primary Output Detailed reaction mechanism, activation energies, transition state structures.[4]Predicted biological activity or toxicity.[5]Rapid reactivity prediction/classification.[9]
Computational Cost HighLow to MediumVery Low (for prediction)
Required Expertise High (Quantum Chemistry)Medium (Cheminformatics, Statistics)Low (for application of pre-trained models)
Applicability Single molecule or small set of reactions.Large series of congeneric compounds.High-throughput screening of large libraries.
Key Advantage High accuracy and detailed mechanistic insight.Predictive power for biological endpoints.Speed and scalability.
Limitation Computationally expensive.Requires a well-curated training set of experimental data."Black box" nature, limited to the chemical space of the training data.

Alternative Compounds for Comparative Reactivity Modeling

To provide context for the reactivity of this compound, it is beneficial to model the reactivity of alternative electrophiles.

  • Acrylamides: A common class of covalent warheads that react via a Michael addition mechanism, offering a different reactivity profile to chloroacetamides.[9]

  • α-Sulfamate acetamides: These have been proposed as a more stable alternative to chloroacetamides with tunable reactivity, maintaining a similar geometry.[1]

  • Bromoacetamides: Generally more reactive than their chloro-counterparts, providing a useful upper bound for reactivity comparisons.[10]

Conclusion: An Integrated Approach to Reactivity Modeling

No single computational method is a panacea. The most robust understanding of this compound reactivity will emerge from an integrated approach. DFT can provide the fundamental mechanistic understanding, QSAR can place its predicted bioactivity in the context of related compounds, and machine learning can enable rapid screening of a vast chemical space of potential derivatives. By judiciously selecting and combining these powerful computational tools, researchers can accelerate the pace of discovery and innovation in drug development and chemical science.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-chloro-N-(cyclohexylmethyl)acetamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 2-chloro-N-(cyclohexylmethyl)acetamide, grounding procedural steps in scientific principles to ensure both personal safety and environmental stewardship.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 40914-11-2) is a halogenated organic compound.[1][2] While specific toxicological and ecotoxicological data for this exact compound are not extensively available, its structural class—chloroacetamide—provides critical insights into its potential hazards.

Key Hazard Considerations:

  • Toxicity: Chloroacetamide derivatives are known to be harmful if swallowed, and in some cases, toxic in contact with skin or if inhaled.[2][3][4] The presence of the chloro- functional group is a key contributor to its reactivity and potential toxicity.

  • Environmental Persistence and Ecotoxicity: Halogenated organic compounds can be persistent in the environment and may exhibit toxicity to aquatic life.[5] Chloroacetamide herbicides, for instance, can be mobile in soil and their degradation can be influenced by factors such as pH and microbial activity, sometimes resulting in byproducts with their own toxicological profiles.

  • Combustion Byproducts: When heated to decomposition, halogenated organic compounds can release toxic and corrosive fumes, such as hydrogen chloride and oxides of nitrogen.

A summary of the key safety information for this compound is provided in the table below.

PropertyInformation
Chemical Formula C₉H₁₆ClNO
Appearance Solid[1][2]
Primary Hazards Acute toxicity (oral).[1][2] May cause skin, eye, and respiratory irritation.[3]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are mandatory.[6][7][8] In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is required.[6]

Immediate Safety and Spill Management

A proactive approach to safety is crucial when handling and preparing for the disposal of any chemical.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Impervious, chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are essential. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working in an area with inadequate ventilation, a NIOSH-approved particulate respirator should be used.[6]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) department.

  • Containment: Prevent the spill from spreading. For solid spills, carefully sweep up the material, avoiding the creation of dust.[9] For liquid spills, use an inert absorbent material like sand or vermiculite.

  • Cleanup: Gently collect the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it should never be disposed of down the drain or in regular trash.[7] As a halogenated organic compound, it requires special handling as hazardous waste.

Waste Characterization and Segregation

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Waste Stream: this compound waste should be classified as halogenated organic waste .[5][7][8][10]

  • EPA Hazardous Waste Classification: While this compound is not specifically listed by the U.S. Environmental Protection Agency (EPA) as a hazardous waste, it may be classified as such based on its characteristics. The relevant EPA waste codes for chlorinated organic compounds often fall under the "F-list" for wastes from non-specific sources.[11][12][13] It is the responsibility of the waste generator to determine if the waste exhibits any of the following characteristics:

    • Ignitability (D001)

    • Corrosivity (D002)

    • Reactivity (D003)

    • Toxicity (D004-D043)

Consult your institution's EHS department for guidance on making a formal hazardous waste determination.

Waste Collection and Labeling
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste. The container should be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[10]

  • Labeling: The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Toxic").

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[14][15] This area should be away from general work areas and have secondary containment to capture any potential leaks.

The following diagram illustrates the decision-making process for the disposal of this compound.

Caption: Decision workflow for the safe disposal of this compound.

Final Disposal Methods

The ultimate disposal of this compound must be handled by a licensed hazardous waste management facility. The two primary recommended methods are:

  • Incineration: This is the preferred method for many halogenated organic compounds.[16] High-temperature incineration in a facility equipped with afterburners and scrubbers ensures the complete destruction of the compound and the neutralization of hazardous combustion byproducts like hydrogen chloride.

  • Licensed Chemical Destruction Plant: These facilities are equipped to handle and treat a wide range of chemical wastes in a manner that complies with all federal, state, and local regulations.

Under no circumstances should you attempt to treat or dispose of this chemical waste on your own.

Contaminated Material and Packaging Disposal

Any materials that come into contact with this compound, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.[9] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste. The rinsed container can then be disposed of according to your institution's guidelines for decontaminated labware.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory requirement but a professional obligation. By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling 2-chloro-N-(cyclohexylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-chloro-N-(cyclohexylmethyl)acetamide

Navigating the complexities of novel chemical compounds is the cornerstone of discovery in pharmaceutical research and development. With this innovation comes the profound responsibility of ensuring the safety of the researchers who handle these materials. This guide provides essential, field-proven safety protocols for handling this compound (CAS No. 40914-11-2), a compound that, while integral to specific synthetic pathways, requires meticulous handling due to its potential hazards. Our objective is to build a foundation of trust by offering guidance that is not just procedural, but also explanatory, empowering you to work with confidence and security.

The core principle of our protocol is risk minimization. Given the toxicological profile of chloroacetamides, we must treat this compound with a high degree of caution. The procedures outlined below are designed as a self-validating system, ensuring that each step reinforces a safe laboratory environment.

Understanding the Hazard Profile

This compound is a solid organic compound. While comprehensive toxicological data is not always available for every novel compound, the known hazards associated with this chemical and its structural class necessitate stringent safety measures. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[1][2]

The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). Some safety data sheets also indicate it may be harmful in contact with skin or if inhaled. Therefore, all handling procedures must be designed to prevent these exposure routes.

PropertyValueSource
CAS Number 40914-11-2
Molecular Formula C₉H₁₆ClNO[3]
Molecular Weight 189.68 g/mol
Physical Form Solid[3]
Melting Point 84-84.5 °C[3]
GHS Pictogram GHS07 (Exclamation Mark)[4]
Hazard Statements H302: Harmful if swallowed
Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable. The selection of PPE is not merely a checklist; it is a dynamic response to the specific tasks being performed. The causality is clear: to prevent exposure, we must erect barriers between the researcher and the chemical.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Solution Prep Tightly fitting safety goggles with side-shields.[1]Double-gloving with chemical-resistant nitrile or neoprene gloves.Flame-resistant lab coat.[2]Required: Work within a certified chemical fume hood.[5]
Conducting Reactions & Purifications Chemical splash goggles and a full-face shield.[6]Double-gloving with chemical-resistant nitrile or neoprene gloves.Flame-resistant lab coat; consider a chemical-resistant apron.Required: Work within a certified chemical fume hood.
Handling Spills Chemical splash goggles and a full-face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant overalls or a two-piece splash suit.[7]Full-face respirator with appropriate cartridges if outside a fume hood.[1]

Operational Plan: A Step-by-Step Procedural Guide

This protocol is designed to be a closed-loop system where safety is verified at each stage.

Pre-Operational Safety Check

Before handling the compound, a systematic check of all safety infrastructure is mandatory. This is a critical step that validates the integrity of your workspace.

  • Fume Hood Verification: Confirm that the chemical fume hood is operational and has a current inspection certification. The airflow should be unobstructed.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.[2]

  • Spill Kit: Ensure a chemical spill kit equipped for solid reagents is readily accessible.[2]

  • Waste Container: Prepare a designated, clearly labeled hazardous waste container for "Chlorinated Organic Solid Waste".[2]

Safe Handling Workflow

The following workflow minimizes the generation of dust and prevents cross-contamination.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Don Full PPE (Lab Coat, Goggles, Double Gloves) B 2. Verify Fume Hood Functionality A->B C 3. Prepare Work Surface (e.g., with absorbent liner) B->C D 4. Carefully Weigh Compound (Minimize dust generation) C->D Begin Work E 5. Prepare Solution (Slowly add solvent to solid) D->E F 6. Securely Cap Container Before removing from hood E->F G 7. Decontaminate Equipment & Fume Hood Surface F->G Complete Work H 8. Dispose of Contaminated Items in Labeled Hazardous Waste G->H I 9. Remove PPE (Gloves last, inside-out) H->I J 10. Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for this compound.

Post-Handling Decontamination
  • Surface Cleaning: All surfaces and equipment that may have come into contact with the compound must be decontaminated. Use a suitable solvent followed by soap and water.[2]

  • PPE Removal: Remove protective gear in the correct order to avoid contaminating your skin. Gloves should be removed last, turning them inside out as you do.[5] Dispose of all single-use PPE in the designated hazardous waste container.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and before leaving the laboratory.[8][9]

Emergency and Disposal Plan

Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[1][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[1][8] Call a poison control center or seek immediate medical attention.

Spill Management
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the dust.

  • Contain: Wearing appropriate PPE (see table), gently cover the spill with an inert absorbent material like vermiculite or sand.[9]

  • Clean-Up: Carefully sweep or scoop the material into a designated hazardous waste container.[6][10] Avoid creating dust.[6] Clean the spill area with a suitable solvent and then with soap and water.

Disposal Plan

The disposal of chlorinated organic compounds is strictly regulated to prevent environmental harm.

  • Chemical Waste: All solid this compound and any solutions containing it must be disposed of in a clearly marked "Hazardous Waste: Chlorinated Organic Compound" container.[2]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weighing papers, absorbent liners, and pipette tips, must be placed in the same hazardous waste container.

  • Adherence to Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations. Do not discharge into drains or the environment.[6][9]

By adhering to these detailed protocols, you contribute to a culture of safety and scientific integrity. This guide serves as a living document, and researchers are encouraged to continually reassess risks as new information becomes available.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.